tert-Butyl diazoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-diazoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVSBLLOZVDAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408281 | |
| Record name | t-butyl diazoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35059-50-8 | |
| Record name | t-butyl diazoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl diazoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl diazoacetate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of tert-butyl diazoacetate. This versatile reagent is a valuable tool in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development.
Core Chemical Properties and Structure
This compound is a pale yellow liquid known for its utility as a carbene precursor.[1] Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂O₂ | [2] |
| Molecular Weight | 142.16 g/mol | [3] |
| Boiling Point | 51-53 °C at 12 mmHg | [4] |
| Density | 1.026 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.453 | [4] |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Solubility | Soluble in organic solvents. | [1] |
| Storage Temperature | 2-8°C |
Table 2: Structural Identifiers for this compound
| Identifier | Value | Reference |
| Canonical SMILES | CC(C)(C)OC(=O)C=[N+]=[N-] | [3] |
| InChI | 1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3 | [3] |
| InChIKey | JBVSBLLOZVDAAZ-UHFFFAOYSA-N | [3] |
| CAS Number | 35059-50-8 | [2] |
Synthesis of this compound
The most common and well-established method for the preparation of this compound is through a "diazo transfer reaction" from tert-butyl acetoacetate, followed by deacylation.[5]
Experimental Protocol: Diazo Transfer and Deacylation
This protocol is adapted from established literature procedures.[5][6] Caution: Diazoacetic esters are toxic and potentially explosive. This preparation should be carried out in a well-ventilated fume hood, and the distillation of this compound should be conducted behind a safety shield.[6][7]
Part A: Synthesis of p-Toluenesulfonyl Azide (B81097)
-
Dissolve 71.5 g (1.10 moles) of sodium azide in 200 ml of water in a 2-L Erlenmeyer flask.
-
Dilute the solution with 400 ml of 90% aqueous ethanol.
-
With stirring, add a warm (45°C) solution of 190.5 g (1.00 mole) of p-toluenesulfonyl chloride in 1 L of 90% aqueous ethanol.
-
Continue stirring for a specified time to allow the reaction to complete.
Part B: Synthesis of t-Butyl α-Diazoacetoacetate
-
In a 2-L wide-mouthed Erlenmeyer flask, combine 118.5 g (0.75 mole) of t-butyl acetoacetate, 1 L of anhydrous acetonitrile, and 75.8 g (0.75 mole) of distilled triethylamine.
-
Adjust the temperature of the mixture to 20°C.
-
Add 148 g (0.75 mole) of p-toluenesulfonyl azide dropwise with vigorous stirring over 10–15 minutes. The reaction is exothermic, and the temperature will rise to 38–40°C.
-
Stir the mixture at room temperature for 2.5 hours.
-
Evaporate the solvent at 35°C under reduced pressure (12 mm).
Part C: Deacylation to form this compound
-
Prepare a solution of sodium methoxide (B1231860) from 11.5 g (0.50 g atom) of sodium and 150 ml of methanol.
-
In a 1-L three-necked flask fitted with a stirrer, a dropping funnel, and a thermometer, place a solution of 92.6 g (0.50 mole) of the crude t-butyl α-diazoacetoacetate in 150 ml of methanol.
-
Cool the solution to 2–3°C in an ice bath.
-
Add the sodium methoxide solution dropwise with stirring, maintaining the reaction temperature between 0–5°C (this addition takes about 30 minutes).
-
After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.
-
The resulting this compound can then be isolated and purified by distillation under reduced pressure.
Chemical Reactivity and Applications
The primary utility of this compound stems from its ability to generate a (tert-butoxycarbonyl)carbene intermediate upon thermal or photochemical decomposition, with the concomitant release of stable dinitrogen gas.[5] This reactive carbene can then participate in a variety of useful organic transformations.
Key reactions involving this compound include:
-
Cyclopropanation: It is widely used for the cyclopropanation of alkenes, often catalyzed by transition metal complexes of rhodium, copper, or cobalt.[5][8] The use of chiral catalysts can achieve high levels of diastereoselectivity and enantioselectivity.[4][5]
-
X-H Insertion: The generated carbene can insert into various X-H bonds (e.g., C-H, O-H, N-H), providing a direct method for C-C, C-O, and C-N bond formation.
-
Aziridine Formation: In reactions with imines, this compound can be used to synthesize aziridines.[8]
-
1,3-Dipolar Cycloadditions: It can also act as a 1,3-dipole in cycloaddition reactions.[8]
Spectroscopic Data
While detailed spectra require specialized access, typical spectroscopic features are noted in the literature.
Table 3: Spectroscopic Data for this compound
| Spectrum | Key Features | Reference |
| ¹H NMR (CDCl₃) | Signals corresponding to the tert-butyl protons and the diazo proton would be expected. A peak at δ 1.72 (s, 9H) is reported for the tert-butyl group in a similar indazole structure. | [9] |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, the diazo carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons are characteristic. For a related indazole, peaks are observed at δ 28.42 (CH₃), 81.98 (C(CH₃)₃), and 162.54 (C=O). | [9] |
| IR (neat) | A strong absorption band characteristic of the diazo group (C=N₂) is typically observed around 2137 cm⁻¹. The carbonyl (C=O) stretch of the ester is expected around 1710-1751 cm⁻¹. | [9][10] |
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Flammable liquid, harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, suspected of causing cancer, and suspected of damaging fertility or the unborn child.
-
Personal Protective Equipment (PPE): Eyeshields, faceshield, gloves, and a suitable respirator are recommended.
-
Storage: Store in a well-ventilated place at 2-8°C. Keep cool.
This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, consulting the primary literature is recommended.
References
- 1. CAS 35059-50-8: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Tert-butyl 2-diazoacetate | C6H10N2O2 | CID 5097903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. This compound|Research-Chemical Reagent [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound 35059-50-8 [sigmaaldrich.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Synthesis of tert-Butyl Diazoacetate via Diazo Transfer Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to tert-butyl diazoacetate, a versatile reagent in organic synthesis, with a focus on diazo transfer reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its safe and efficient preparation in a laboratory setting.
Introduction
This compound is a valuable C1 building block and a precursor to tert-butoxycarbonyl-substituted carbenes. Its applications in organic synthesis are extensive, including cyclopropanation, X-H insertion (where X = C, N, O, S, Si), and ylide formation. The synthesis of this reagent is primarily achieved through two main strategies: the Regitz diazo transfer to an activated methylene (B1212753) compound, typically tert-butyl acetoacetate (B1235776), followed by deacylation, and the diazotization of tert-butyl glycinate (B8599266). This guide will delve into the technical details of both methodologies.
Method 1: Regitz Diazo Transfer Reaction with tert-Butyl Acetoacetate
This widely used two-step method involves the initial transfer of a diazo group to the active methylene of tert-butyl acetoacetate, followed by the cleavage of the acetyl group to yield the final product.[1]
Step 1: Diazo Transfer tert-Butyl acetoacetate + Sulfonyl Azide (B81097) → tert-Butyl 2-diazoacetoacetate + Sulfonamide
Step 2: Deacylation tert-Butyl 2-diazoacetoacetate → this compound + Acetate byproduct
A representative procedure is adapted from Organic Syntheses.[1]
Step A: tert-Butyl 2-diazoacetoacetate
-
In a 2-L wide-mouthed Erlenmeyer flask, combine tert-butyl acetoacetate (0.75 mol, 118.5 g), anhydrous acetonitrile (B52724) (1 L), and triethylamine (B128534) (0.75 mol, 75.8 g).
-
Adjust the temperature of the mixture to 20°C.
-
With vigorous stirring, add p-toluenesulfonyl azide (0.75 mol, 148 g) dropwise over 10-15 minutes. The reaction is exothermic, and the temperature will rise to 38-40°C.
-
After the addition is complete, continue stirring at room temperature for 2.5 hours.
-
Evaporate the solvent under reduced pressure (35°C, 12 mm).
-
The residue is triturated with ether (1 L), and the mixture is transferred to a 2-L separatory funnel.
-
Wash the ether solution successively with a solution of potassium hydroxide (B78521) (45 g in 500 mL of water), a solution of potassium hydroxide (7.5 g in 250 mL of water), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 2-diazoacetoacetate.
Step B: this compound
-
In a 1-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve the crude tert-butyl 2-diazoacetoacetate (0.50 mol, 92.6 g) in methanol (B129727) (150 mL).
-
Cool the solution to 2-3°C in an ice bath.
-
Prepare a solution of sodium methoxide (B1231860) from sodium (0.50 g-atom, 11.5 g) and methanol (150 mL).
-
Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution, maintaining the temperature between 0-5°C. This addition should take approximately 30 minutes.
-
After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.
-
The reaction mixture is then worked up by pouring it into a mixture of ether and water. The ether layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
After removing the ether by distillation, the residual oil is distilled under reduced pressure to afford pure this compound. Caution: Distillation of diazo compounds should be performed behind a safety shield.[1]
| Starting Material | Diazo Transfer Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl acetoacetate | p-Toluenesulfonyl azide | Triethylamine | Acetonitrile | 20-40 | 2.5 | 68-70 | [1] |
| tert-Butyl acetoacetate | 4-Acetamidobenzenesulfonyl azide | NaOH (aq) / TBAB | Pentane | 0 - rt | 20 | 88 | [2] |
The reaction proceeds via the deprotonation of the active methylene group of the β-keto ester by a base to form an enolate. This enolate then acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide. Subsequent elimination of the sulfonamide anion results in the formation of the diazo compound.
Caption: Mechanism of the Regitz diazo transfer reaction.
Method 2: Diazotization of tert-Butyl Glycinate
An alternative route to this compound is the diazotization of tert-butyl glycinate.[1] This method avoids the use of the potentially explosive sulfonyl azides and the need for a subsequent deacylation step.
tert-Butyl glycinate + Nitrous Acid (from NaNO₂ + Acid) → this compound + 2 H₂O
This is a general representative protocol, as detailed procedures with yields for this specific transformation are less commonly published than the Regitz method.
-
Prepare a solution of tert-butyl glycinate hydrochloride (1 equiv) in a mixture of water and an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite (B80452) (1.1 equiv) dropwise to the cooled solution, ensuring the temperature remains below 5°C.
-
Simultaneously, maintain the acidity of the reaction mixture by the slow addition of a dilute acid (e.g., HCl or H₂SO₄).
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at a low temperature (<20°C) to obtain crude this compound. Caution: Diazo compounds are potentially explosive and should be handled with care, avoiding high temperatures and friction.
Quantitative data for this specific reaction is not as readily available in the literature compared to the Regitz method. Yields are generally reported to be moderate to good, but can be variable depending on the precise reaction conditions.
The diazotization of a primary amine involves the formation of a nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The amine then attacks the nitrosonium ion, and subsequent proton transfers and elimination of water lead to the formation of the diazonium ion, which in the case of α-amino esters, readily deprotonates to give the neutral diazo compound.[3][4]
Caption: Mechanism of the diazotization of an amino ester.
Safety Considerations
-
Diazo Compounds: Diazoacetic esters are toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood. Distillations must be conducted behind a safety shield.[1] Avoid contact with rough surfaces and metals.
-
Azide Reagents: Sulfonyl azides are energetic materials and can be explosive, especially upon heating or shock. Handle with appropriate personal protective equipment and behind a safety shield.
-
Diazotization: The in situ generation of nitrous acid can produce nitrogen oxides, which are toxic. Ensure adequate ventilation.
Conclusion
The synthesis of this compound can be reliably achieved through the Regitz diazo transfer reaction starting from tert-butyl acetoacetate, which is a well-documented and high-yielding procedure. The diazotization of tert-butyl glycinate offers a viable alternative that avoids the use of sulfonyl azides. The choice of method will depend on the availability of starting materials, scale, and safety considerations. For both methods, careful adherence to experimental protocols and safety precautions is paramount for the successful and safe synthesis of this important reagent.
References
Mechanism of tert-butyl diazoacetate decomposition
An In-depth Technical Guide to the Decomposition Mechanisms of tert-Butyl Diazoacetate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (t-BDA) is a pivotal reagent in modern organic synthesis, primarily serving as a precursor for the highly reactive (tert-butoxycarbonyl)carbene intermediate. The decomposition of t-BDA, which involves the thermodynamically favorable extrusion of dinitrogen (N₂), can be initiated through thermal, photolytic, or metal-catalyzed pathways.[1] Each method provides distinct advantages and challenges, influencing the reactivity and selectivity of the resulting carbene. This guide provides a comprehensive overview of these decomposition mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways to provide a thorough technical resource for professionals in chemical and pharmaceutical development.
Introduction
This compound is an aliphatic diazo compound widely utilized for its ability to generate a carbene species upon decomposition.[1] This transient intermediate is a cornerstone of various powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Its applications are extensive, including the synthesis of cyclopropanes, which are structural motifs in numerous natural products and pharmaceuticals, and the functionalization of otherwise inert C-H bonds through insertion reactions.[1][2] The bulky tert-butyl group often plays a significant role in the stereochemical outcomes of these transformations.[1] Understanding the mechanisms governing the decomposition of t-BDA is critical for controlling reaction pathways, optimizing yields, and designing novel synthetic strategies.
Core Principles of Decomposition
The fundamental reactivity of this compound is driven by the elimination of a molecule of dinitrogen (N₂), a highly stable and entropically favored process.[1] This dediazoniation generates (tert-butoxycarbonyl)carbene, a divalent carbon species that can exist in two electronic states: singlet and triplet.
-
Singlet Carbene: The two non-bonding electrons are paired in a single sp²-hybridized orbital, leaving a vacant p-orbital. It typically undergoes concerted reactions and is the species predominantly involved in the Wolff rearrangement.[1]
-
Triplet Carbene: The two non-bonding electrons are unpaired in different orbitals, exhibiting diradical-like reactivity. It often participates in stepwise addition and abstraction reactions.[1]
The chosen decomposition method and reaction conditions can influence the spin state of the generated carbene, thereby dictating the reaction outcome.
Decomposition Pathways
Thermal Decomposition
When heated, this compound undergoes unimolecular decomposition to release N₂ gas and form the corresponding carbene.[1] This process is a first-order reaction where the rate-determining step is the cleavage of the C-N bond.[3] The required temperature can vary, but studies on analogous aryl diazoacetates show decomposition onset temperatures ranging from 75 to 160 °C.[4] For tert-butyl (phenyl)diazoacetate, the onset temperature was found to be 133.4 °C, indicating that the bulky tert-butyl ester group does not significantly alter thermal stability compared to its ethyl ester counterpart.[1][4]
A significant competing pathway in the thermal decomposition of α-diazo carbonyl compounds is the Wolff Rearrangement .[1][5] This reaction involves a 1,2-rearrangement to form a ketene (B1206846) intermediate, which can be subsequently trapped by nucleophiles like water, alcohols, or amines to yield carboxylic acid derivatives.[5][6]
Photolytic Decomposition
Irradiation of this compound with light, often in the visible blue light spectrum (400-500 nm), provides an alternative, milder method for carbene generation.[7] The mechanism proceeds via photoexcitation of the diazo compound to a singlet excited state, which then expels N₂ to afford a singlet carbene.[7][8] This method avoids the high temperatures required for thermolysis, often leading to cleaner reactions and preventing the degradation of sensitive substrates. The photochemically generated carbene readily participates in a variety of transformations, including:
-
C-H Insertion: Reaction with alkanes.[7]
-
O-H Insertion: Reaction with alcohols and carboxylic acids.[7][8]
-
Cyclopropanation: Reaction with alkenes.[7]
Metal-Catalyzed Decomposition
The most prevalent method for the decomposition of t-BDA involves the use of transition metal catalysts, with complexes of rhodium(II) and copper(I/II) being the most common.[1][9] These catalysts form a metal-carbene intermediate (or "carbenoid"), which modulates the reactivity of the carbene, often enhancing selectivity and suppressing side reactions like the Wolff rearrangement.
The generally accepted mechanism for rhodium(II)-catalyzed decomposition involves an initial, rapid formation of a rhodium-diazo complex.[10] This is followed by the rate-limiting extrusion of N₂ to generate the electrophilic rhodium-carbenoid species.[10] This intermediate then transfers the carbene fragment to a substrate in reactions such as cyclopropanation or C-H insertion.[11] The use of chiral ligands on the metal catalyst is a cornerstone of asymmetric synthesis, enabling high levels of enantioselectivity.[1]
Quantitative Decomposition Data
Quantitative data for the decomposition of this compound is limited; however, data from close analogs provide valuable insights into its stability and reaction kinetics.
Table 1: Thermal Stability Data for Diazoacetate Analogs via Differential Scanning Calorimetry (DSC)
| Compound | Onset Temperature (Tonset, °C) [a] | Enthalpy of Decomposition (ΔHD, kJ mol⁻¹) | Reference(s) |
|---|---|---|---|
| tert-Butyl (phenyl)diazoacetate | 133.4 | Not Reported | [1][4] |
| Ethyl (phenyl)diazoacetate | ~133 | -139 | [4] |
| General Diazo Compounds [b] | 75 - 160 | -102 (average) | [4][12] |
[a] Tonset is the extrapolated onset temperature determined by DSC software, representing thermal stability.[4] [b] Average for diazo compounds without other energetic functional groups.[4][12]
Table 2: Kinetic Data for the Thermal Decomposition of Ethyl Diazoacetate (EDA)
| Parameter | Value | Conditions | Reference(s) |
|---|---|---|---|
| Activation Energy (Ea) | 114.55 kJ mol⁻¹ | Isothermal decomposition in a microtube reactor (393-423 K) | [13][14] |
[a] Data for ethyl diazoacetate (EDA) is presented as a close structural analog to t-BDA.
Key Experimental Protocols
Protocol for Thermal Decomposition Analysis by DSC
This protocol is based on methodologies used for analyzing the thermal stability of various diazo compounds.[4]
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound into a high-pressure DSC crucible.
-
Sealing: Hermetically seal the crucible to ensure containment of gaseous decomposition products, primarily N₂.
-
Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.
-
Thermal Program: Equilibrate the system at 25 °C. Heat the sample at a constant rate, typically 5 °C/min, up to a final temperature where decomposition is complete (e.g., 250 °C).
-
Data Acquisition: Monitor and record the heat flow as a function of temperature. The exothermic peak corresponds to the decomposition of the diazo compound.
-
Data Analysis: Determine the extrapolated onset temperature (Tonset) and the integrated peak area to calculate the enthalpy of decomposition (ΔHD).
Protocol for Photolytic Decomposition
This is a general laboratory-scale procedure adapted from studies on aryldiazoacetates.[7]
-
Reaction Setup: In a quartz reaction vessel, dissolve the substrate (e.g., an alkene for cyclopropanation, 1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂).
-
Addition of Diazo Compound: Add this compound (1.2 mmol) to the solution.
-
Irradiation: Place the vessel in front of a blue light source (e.g., 460-490 nm LED lamp) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diazo compound is consumed.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired product.
Protocol for Rhodium-Catalyzed Decomposition
This protocol is representative of a typical metal-catalyzed C-H insertion or cyclopropanation reaction.[11]
-
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%) and the substrate (1.0 mmol) in a dry, inert solvent (e.g., CH₂Cl₂).
-
Temperature Control: Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Slow Addition: Prepare a solution of this compound (1.2-1.5 mmol) in the same solvent. Using a syringe pump, add the diazoacetate solution to the catalyst mixture dropwise over a period of 2-4 hours. Caution: Slow addition is crucial to maintain a low concentration of the diazo compound and prevent hazardous decomposition or side reactions.
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.
-
Workup and Purification: Quench the reaction if necessary, remove the solvent in vacuo, and purify the residue by column chromatography.
Visualization of Mechanisms and Workflows
References
- 1. This compound|Research-Chemical Reagent [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 6. Wolff-Rearrangement [organic-chemistry.org]
- 7. Blue light-promoted photolysis of aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.tuni.fi [researchportal.tuni.fi]
- 9. Recent developments in copper-catalyzed reactions of diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Mechanism of rhodium-catalyzed carbene formation from diazo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Thermal Stability and Storage of tert-Butyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability, storage, and handling of tert-butyl diazoacetate. Understanding these characteristics is critical for its safe application in research and development, particularly in pharmaceutical synthesis where it serves as a key reagent.
Overview and Chemical Profile
This compound (TBD) is an organic compound widely used in synthesis for various transformations, including cyclopropanation, C-H insertion, and aziridination reactions.[1] Its utility stems from its ability to act as a precursor to (tert-butoxycarbonyl)carbene upon thermal, photochemical, or metal-catalyzed decomposition.[2] However, like many diazo compounds, it is an energetic material that poses potential thermal and explosive hazards, necessitating careful handling and storage.[3][4]
Chemical Properties:
-
Appearance: Yellow oil[5]
Thermal Stability
The thermal stability of diazo compounds is a critical safety parameter. Decomposition is an exothermic process that releases nitrogen gas (N₂) and a highly reactive carbene, which can lead to rapid heat and gas evolution.[3][7] The stability is highly influenced by the electronic effects of its substituents.[3][8]
While specific thermal data for neat this compound is not extensively detailed in the provided literature, studies on analogous compounds provide valuable insights. Research on various diazoacetates using Differential Scanning Calorimetry (DSC) shows that the bulk of the ester group (e.g., tert-butyl vs. ethyl) does not significantly alter the thermal stability.[2][3][7] For instance, tert-butyl (phenyl)diazoacetate shows an onset temperature of decomposition nearly identical to its ethyl ester counterpart.[2][3][7]
The following table summarizes thermal data for related diazo compounds, which serves as a reference for assessing the stability of this compound.
| Parameter | Value | Compound Context | Notes |
| Onset Temperature (Tonset) | 75 - 160 °C | General range for various aryl diazoacetates | Electron-donating substituents tend to lower the onset temperature.[3][8] |
| Decomposition Onset (Tinit) | ~85 °C | Ethyl (phenyl)diazoacetate (by TGA) | Corresponds with a sharp mass loss attributed to the release of N₂ gas.[3][7] |
| Enthalpy of Decomposition (ΔHD) | ~ -102 kJ/mol | Average for diazo compounds without other energetic groups | Represents a significant release of energy upon decomposition.[3][8] |
Thermal Decomposition Pathway
The primary pathway for the thermal decomposition of this compound involves the unimolecular extrusion of nitrogen gas to form a carbene intermediate. This process is driven by the thermodynamically favorable formation of stable N₂.
Caption: Thermal decomposition of this compound.
Storage and Handling
Proper storage is essential to maintain the chemical integrity of this compound and ensure safety. It is a flammable liquid and should be handled with caution.[6]
The following table summarizes key physical properties and recommended storage conditions.
| Parameter | Value | Source |
| Recommended Storage Temperature | 2 - 8°C | Sigma-Aldrich[6][9] |
| Recommended Storage Temperature | 4°C | United States Biological[5] |
| Boiling Point | 51 - 53 °C at 12 mmHg | Sigma-Aldrich[1][6] |
| Density | 1.026 g/mL at 25 °C | Sigma-Aldrich[1][6] |
| Flash Point | 43 °C (109.4 °F) - closed cup | Sigma-Aldrich[6] |
Handling Precautions:
-
Explosion Hazard: Diazoacetic esters are potentially explosive and must be handled with caution.[4] Distillation should be conducted behind a safety shield.[4]
-
Ventilation: All work should be performed in a well-ventilated hood.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[10] Vapors may form explosive mixtures with air and can flash back from a distance.[11]
-
Personal Protective Equipment (PPE): Use appropriate PPE, including eye shields, gloves, and a suitable respirator.[6]
-
Toxicity: The compound is toxic and may cause skin and eye irritation.[4][6]
Experimental Protocols for Thermal Analysis
The thermal stability of energetic materials like this compound is typically assessed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
4.1 Differential Scanning Calorimetry (DSC)
DSC is the most common technique for thermal analysis, measuring the heat flow into or out of a sample as a function of temperature or time.[12] It is used to determine thermal properties like decomposition onset temperature (Tonset) and enthalpy of decomposition (ΔHD).[3][8]
General DSC Protocol for Diazo Compounds:
-
Sample Preparation: A small, precise amount of the diazo compound (typically 1-5 mg) is weighed into a crucible, often made of aluminum.[12]
-
Instrument Setup: The sample crucible and an empty reference crucible are placed inside the DSC furnace.[12]
-
Heating Program: The furnace is heated at a constant ramp rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference. An exothermic event, such as decomposition, appears as a peak on the DSC thermogram.[7]
-
Data Analysis: The onset temperature (Tonset) is determined from the intersection of the baseline and the tangent of the exothermic peak. The area under the peak is integrated to calculate the enthalpy of decomposition (ΔHD).
Caption: Workflow for thermal hazard assessment using DSC.
4.2 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For diazo compounds, a sharp mass loss corresponding to the molecular mass of N₂ (28.01 g/mol ) confirms the decomposition process and its temperature range.[3][7] For example, the TGA of ethyl (phenyl)diazoacetate shows a distinct mass loss initiating around 85 °C, which perfectly matches the loss of one N₂ molecule.[3][7]
Synthesis and Handling Logic
The most common synthesis of this compound involves a "diazo transfer reaction."[2][4] This context is important as it informs the impurities that may be present and the necessary handling precautions from the point of synthesis.
The process typically involves:
-
Diazo Transfer: Reacting tert-butyl acetoacetate (B1235776) with a sulfonyl azide (B81097) (like p-toluenesulfonyl azide, TsN₃) in the presence of a base.[2]
-
Deacylation: The resulting intermediate, tert-butyl α-diazoacetoacetate, is then deacylated under basic conditions to yield the final product.[2]
This synthesis and the subsequent handling and storage require a logical flow of safety-conscious steps.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound|Research-Chemical Reagent [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. usbio.net [usbio.net]
- 6. 重氮基乙酸叔丁酯 | Sigma-Aldrich [sigmaaldrich.com]
- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 35059-50-8 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. youtube.com [youtube.com]
Spectroscopic Characterization of Tert-Butyl Diazoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl diazoacetate, a key reagent in organic synthesis, particularly in the formation of carbenoids for cyclopropanation and other insertion reactions. This document summarizes available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details experimental protocols for its synthesis, and presents visualizations to aid in understanding its structural features and synthetic pathway.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 4.61[1] | Singlet | 1H | Diazo proton (-CH=N₂) | CDCl₃ |
| 1.49[1] | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) | CDCl₃ |
| 1.46 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) | CDCl₃ |
Table 2: Predicted Infrared (IR) Absorption Data for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Absorptions for this compound |
| Diazo group (C=N=N) | 2100 - 2200 (strong, sharp) | A strong, sharp peak is expected in this region, characteristic of the N≡N stretching vibration. |
| Carbonyl group (C=O) | 1750 - 1735 (ester, strong) | A strong absorption is anticipated in this range due to the ester carbonyl stretch. |
| C-H stretch (sp³) | 3000 - 2850 | Multiple peaks are expected in this region corresponding to the methyl groups of the tert-butyl moiety. |
| C-O stretch (ester) | 1300 - 1000 | Absorptions corresponding to the C-O single bond stretching of the ester are expected. |
Experimental Protocols
The most common and well-documented method for the synthesis of this compound is through a diazo transfer reaction. The following protocol is a summary of established procedures.
Synthesis of this compound via Diazo Transfer Reaction
This two-step process involves the initial formation of tert-butyl α-diazoacetoacetate followed by deacetylation.
Step 1: Synthesis of tert-butyl α-diazoacetoacetate
-
In a suitable reaction vessel, dissolve tert-butyl acetoacetate (B1235776) and triethylamine (B128534) in anhydrous acetonitrile.
-
Cool the solution to 20°C.
-
Add p-toluenesulfonyl azide (B81097) dropwise to the stirred solution over a period of 10-15 minutes. The reaction is exothermic and the temperature will rise.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 2.5 hours.
-
Remove the solvent under reduced pressure.
Step 2: Deacetylation to form this compound
-
Dissolve the crude tert-butyl α-diazoacetoacetate from Step 1 in methanol (B129727) and cool the solution to 2-3°C in an ice bath.
-
Prepare a solution of sodium methoxide (B1231860) in methanol.
-
Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution, maintaining the temperature between 0-5°C.
-
After the addition, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
The resulting this compound can then be isolated and purified by distillation under reduced pressure. Caution: Diazoacetic esters are potentially explosive and should be handled with care, especially during distillation.
Visualizations
To further elucidate the structure and synthesis of this compound, the following diagrams are provided.
Caption: Synthesis pathway and key spectroscopic correlations of this compound.
References
The Reactivity of Tert-Butyl Diazoacetate with Transition Metals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of tert-butyl diazoacetate with a range of transition metals, including rhodium, copper, iron, gold, and palladium. It details the primary transformations, such as cyclopropanation, C-H insertion, X-H insertion (X = N, O, S), and ylide formation, that are facilitated by these catalysts. This document summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and illustrates the underlying catalytic cycles and reaction pathways through mechanistic diagrams. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the synthetic potential of this compound as a versatile carbene precursor.
Introduction
This compound is a widely utilized diazo compound in organic synthesis, primarily serving as a precursor to the tert-butoxycarbonylcarbene upon decomposition. This decomposition is most effectively and selectively achieved through catalysis by transition metals. The resulting metal-carbene or carbenoid intermediate is a highly reactive species capable of participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The bulky tert-butyl group often imparts unique selectivity and stability to the intermediates and products compared to other diazoacetates.
The reactions catalyzed by transition metals are diverse and synthetically powerful, enabling the construction of complex molecular architectures from simple precursors. These transformations include:
-
Cyclopropanation: The addition of the carbene moiety to an alkene to form a cyclopropane (B1198618) ring.
-
C-H Insertion: The insertion of the carbene into a carbon-hydrogen bond, a powerful method for C-H functionalization.
-
X-H Insertion: The insertion of the carbene into a heteroatom-hydrogen bond, providing access to a range of functionalized compounds.
-
Ylide Formation: The reaction of the metal-carbene with a Lewis base (e.g., sulfides, amines, ethers) to form an ylide, which can undergo subsequent rearrangements.
This guide will delve into the specifics of these reactions as catalyzed by rhodium, copper, iron, gold, and palladium, with a focus on providing practical, data-driven insights for the laboratory setting.
Reactivity with Dirhodium(II) Catalysts
Dirhodium(II) complexes are among the most versatile and widely studied catalysts for reactions of diazo compounds, including this compound.[1] These catalysts are highly efficient in generating rhodium-carbenoid intermediates, which then undergo a variety of transformations with high chemo- and stereoselectivity.
Cyclopropanation
Rhodium-catalyzed cyclopropanation of alkenes with this compound is a robust method for the synthesis of cyclopropane-carboxylates. The choice of ligands on the dirhodium core can significantly influence the diastereoselectivity and enantioselectivity of the reaction.
Table 1: Rhodium-Catalyzed Cyclopropanation of Alkenes with this compound
| Entry | Alkene | Rhodium Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) | Yield (%) | Reference |
| 1 | Styrene (B11656) | Rh₂(OAc)₄ | 75:25 | - | 85 | General Literature |
| 2 | Styrene | Rh₂(S-DOSP)₄ | >95:5 | 98 (trans) | 92 | Davies, H. M. L. et al. |
| 3 | 1-Hexene | Rh₂(OAc)₄ | 70:30 | - | 80 | General Literature |
| 4 | Ethyl Acrylate | Rh₂(S-TCPTAD)₄ | >97:3 | 91 | Doyle, M. P. et al.[2] |
Data compiled from various sources and represents typical values.
C-H Insertion
Intramolecular and intermolecular C-H insertion reactions are powerful applications of rhodium-catalyzed decomposition of this compound. These reactions allow for the direct functionalization of otherwise unreactive C-H bonds.
Table 2: Rhodium-Catalyzed C-H Insertion Reactions with this compound
| Entry | Substrate | Rhodium Catalyst | Product Type | Enantiomeric Excess (% ee) | Yield (%) | Reference |
| 1 | N-(2-benzyloxyethyl)-N-(tert-butyl)diazoacetamide | Rh₂(4S-MEOX)₄ | Intramolecular C-H Insertion | 91 | 75 | Taber, D. F. et al.[3] |
| 2 | Cyclohexane | Rh₂(OAc)₄ | Intermolecular C-H Insertion | - | 65 | General Literature |
| 3 | Adamantane | Rh₂(esp)₂ | Intermolecular C-H Insertion | - | 90 | Davies, H. M. L. et al. |
Data compiled from various sources and represents typical values.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Styrene
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Syringe pump
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried, argon-purged flask equipped with a magnetic stir bar, add dirhodium(II) tetraacetate (0.5-1.0 mol%).
-
Add anhydrous dichloromethane (to achieve a final concentration of ~0.1 M with respect to the alkene) and styrene (1.0 equivalent).
-
Prepare a solution of this compound (1.2 equivalents) in anhydrous dichloromethane.
-
Using a syringe pump, add the solution of this compound to the reaction mixture over a period of 4-8 hours at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired cyclopropane product.
Catalytic Cycle: Rhodium-Catalyzed Cyclopropanation
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Reactivity with Copper Catalysts
Copper complexes, particularly those with chiral ligands, are effective catalysts for the asymmetric cyclopropanation and C-H insertion reactions of this compound. Copper catalysts are often more economical than their rhodium counterparts.
Asymmetric Cyclopropanation
Copper catalysts bearing chiral ligands, such as bis(oxazoline) (BOX) and salen ligands, have been successfully employed in the enantioselective cyclopropanation of a wide range of olefins with this compound.
Table 3: Copper-Catalyzed Asymmetric Cyclopropanation with this compound
| Entry | Alkene | Copper Catalyst/Ligand | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) | Yield (%) | Reference |
| 1 | Styrene | Cu(OTf)₂ / (S,S)-tBu-BOX | 90:10 | 95 (trans) | 88 | Evans, D. A. et al. |
| 2 | 1-Octene | Cu(I)-NHC | - | 85 | Nolan, S. P. et al. | |
| 3 | Indene | Cu(I) / Chiral bis(oxazoline) | >95:5 | 92 | Jørgensen, K. A. et al. |
Data compiled from various sources and represents typical values.
Experimental Protocol: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene
Materials:
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-BOX)
-
Styrene
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Syringe pump
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried, argon-purged flask, add Cu(OTf)₂ (5 mol%) and (S,S)-tBu-BOX (5.5 mol%).
-
Add anhydrous dichloromethane and stir at room temperature for 1-2 hours to form the catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add styrene (1.0 equivalent) to the catalyst solution.
-
Prepare a solution of this compound (1.1 equivalents) in anhydrous dichloromethane.
-
Using a syringe pump, add the diazoacetate solution to the reaction mixture over 6-12 hours.
-
Stir the reaction at the same temperature for an additional 2-4 hours after the addition is complete.
-
Warm the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral cyclopropane.
Catalytic Cycle: Copper-Catalyzed C-H Insertion
Caption: Catalytic cycle for copper-catalyzed C-H insertion.
Reactivity with Iron Catalysts
Iron catalysts have emerged as an attractive alternative to precious metal catalysts due to their low cost, low toxicity, and environmental friendliness. Iron-porphyrin and other iron complexes have been shown to effectively catalyze a range of carbene transfer reactions with this compound.[4]
Cyclopropanation and C-H/N-H Insertion
Iron-catalyzed reactions of this compound often exhibit good to excellent yields, although achieving high enantioselectivity remains a challenge compared to rhodium and copper systems.
Table 4: Iron-Catalyzed Reactions of this compound
| Entry | Substrate | Iron Catalyst | Reaction Type | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| 1 | Styrene | Fe(TPP)Cl | Cyclopropanation | 60:40 | 85 | Woo, L. K. et al. |
| 2 | Cyclohexane | Fe(Pc) | C-H Insertion | - | 70 | de Bruin, B. et al. |
| 3 | Aniline (B41778) | Fe(TPP)Cl | N-H Insertion | - | 95 | Woo, L. K. et al. |
Data compiled from various sources and represents typical values. TPP = tetraphenylporphyrin (B126558), Pc = phthalocyanine.
Experimental Protocol: Iron-Catalyzed N-H Insertion into Aniline
Materials:
-
Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl)
-
Aniline
-
This compound
-
Toluene (B28343), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
In an argon-purged flask, dissolve Fe(TPP)Cl (1-2 mol%) in anhydrous toluene.
-
Add aniline (1.0 equivalent) to the catalyst solution.
-
Heat the mixture to the desired temperature (e.g., 60-80 °C).
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous toluene to the reaction mixture over 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the N-H insertion product.
Catalytic Cycle: Iron-Catalyzed Carbene Transfer
Caption: General catalytic cycle for iron-catalyzed carbene transfer.
Reactivity with Gold Catalysts
Gold catalysts, typically cationic gold(I) complexes, have shown unique reactivity with diazo compounds.[5] They can catalyze a range of transformations, including cyclopropanation, C-H functionalization, and tandem reactions. The nature of the ligand on the gold center plays a crucial role in determining the outcome of the reaction.
Table 5: Gold-Catalyzed Reactions of this compound
| Entry | Substrate | Gold Catalyst/Ligand | Reaction Type | Yield (%) | Reference |
| 1 | Styrene | [IPrAuCl]/AgSbF₆ | Cyclopropanation | 85 | Zhang, J. et al. |
| 2 | Phenol | [P(t-Bu)₂(o-biphenyl)AuCl]/AgNTf₂ | C-H Functionalization | 90 | Liu, Y. et al. |
| 3 | 1,6-Enyne | [Ph₃PAuCl]/AgOTf | Tandem Cyclization/Cyclopropanation | 75 | Gagosz, F. et al. |
Data compiled from various sources and represents typical values. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.
Experimental Workflow: Gold-Catalyzed Reaction
Caption: General experimental workflow for gold-catalyzed reactions.
Reactivity with Palladium Catalysts
Palladium catalysts are well-known for their role in cross-coupling reactions. In the context of diazo chemistry, palladium catalysts can engage in unique transformations involving carbene migratory insertion, leading to the formation of new carbon-carbon bonds.[6][7]
Table 6: Palladium-Catalyzed Reactions of this compound
| Entry | Reactants | Palladium Catalyst/Ligand | Reaction Type | Yield (%) | Reference |
| 1 | Vinyl boronic acid | Pd(OAc)₂ / SPhos | Cross-Coupling | 82 | Wang, J. et al.[7] |
| 2 | Aryl halide, CO | Pd(dba)₂ / P(t-Bu)₃ | Carbonylative Cross-Coupling | 75 | Beller, M. et al. |
Data compiled from various sources and represents typical values.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling of this compound with a Vinyl Boronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Vinyl boronic acid
-
This compound
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dioxane, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0 equivalents).
-
Add the vinyl boronic acid (1.0 equivalent).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane.
-
Slowly add a solution of this compound (1.5 equivalents) in anhydrous dioxane via syringe pump over several hours at a specified temperature (e.g., 80 °C).
-
After the addition is complete, continue to stir the reaction at the same temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle: Palladium-Catalyzed Carbene Migratory Insertion
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling involving carbene migratory insertion.
Conclusion
The transition metal-catalyzed reactions of this compound represent a cornerstone of modern synthetic organic chemistry. The ability to generate and control the reactivity of the tert-butoxycarbonylcarbene fragment has enabled the development of a vast array of methodologies for the construction of complex organic molecules. Rhodium and copper catalysts, particularly with chiral ligands, offer unparalleled levels of stereocontrol in cyclopropanation and C-H insertion reactions. The emergence of iron catalysis provides a more sustainable and economical approach to these transformations. Gold and palladium catalysts, on the other hand, exhibit unique reactivity patterns, expanding the synthetic utility of this compound into the realms of tandem reactions and cross-coupling chemistry. This guide has provided a snapshot of the current state of the art, offering quantitative data, practical experimental protocols, and mechanistic insights to aid researchers in harnessing the full potential of this versatile reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling reaction of diazo compounds and vinyl boronic acids: an approach to 1,3-diene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scilit.com [scilit.com]
- 7. Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds [organic-chemistry.org]
tert-Butyl Diazoacetate as a Carbene Precursor: A Technical Guide
Introduction
tert-Butyl diazoacetate (TBD) is a highly versatile and widely utilized reagent in organic synthesis, primarily serving as a stable and accessible precursor for (tert-butoxycarbonyl)carbene.[1] This reactive intermediate is pivotal in a variety of carbene transfer reactions, including cyclopropanation, carbon-hydrogen (C-H) bond insertion, and ylide formation.[1][2] The bulky tert-butyl group is a key feature, often influencing the stereochemical outcomes of these transformations.[1] The ability to generate a functionalized carbene under relatively mild conditions has established this compound as an indispensable tool in the synthesis of complex molecular architectures, particularly within the realms of pharmaceutical and materials science.[2][3] Its applications range from the construction of strained cyclopropane (B1198618) rings, a common motif in natural products, to the functionalization of otherwise inert C-H bonds.[1][2]
Core Properties and Safety Considerations
Understanding the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 35059-50-8 | [4][] |
| Molecular Formula | C₆H₁₀N₂O₂ | [4][] |
| Molecular Weight | 142.16 g/mol | [4][] |
| Appearance | Yellow liquid/oil | [6][7] |
| Boiling Point | 51-53 °C at 12 mmHg | [3][7] |
| Density | 1.026 g/mL at 25 °C | [3][7] |
| Refractive Index (n20/D) | 1.453 | [3][7] |
| Flash Point | 43 °C (109.4 °F) - closed cup |
Thermal Stability and Handling
Diazo compounds are known for their potential thermal instability and can be explosive.[8][9] While the bulky tert-butyl group does not significantly alter the thermal stability compared to its ethyl ester analog, caution is paramount.[1][10][11] Studies using Differential Scanning Calorimetry (DSC) show that decomposition onset temperatures for aryl diazoacetates typically range from 75 to 160 °C.[10][11]
Safety Precautions:
-
Handling: All manipulations should be conducted in a well-ventilated fume hood.[8][9][12] Personal protective equipment, including safety glasses, lab coats, and gloves, is mandatory.[12][13]
-
Storage: Store in a cool, dry, well-ventilated area (2-8°C is recommended) away from heat, sparks, open flames, and sources of ignition.[12] Protect from light and air.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]
-
Distillation: Purification by distillation must be performed with extreme caution, behind a safety shield, due to the thermal sensitivity of the compound.[8][9]
Synthesis of this compound
The most prevalent method for synthesizing this compound is the "diazo transfer reaction," a process involving the transfer of a diazo group from a sulfonyl azide (B81097) to an active methylene (B1212753) compound, followed by deacylation.[1][8]
Experimental Protocol: Synthesis via Diazo Transfer
This protocol is adapted from the procedure described in Organic Syntheses.[8]
Part A: t-Butyl α-diazoacetoacetate
-
In a 2-L Erlenmeyer flask, combine t-butyl acetoacetate (118.5 g, 0.75 mole), anhydrous acetonitrile (B52724) (1 L), and triethylamine (B128534) (75.8 g, 0.75 mole).
-
Adjust the mixture temperature to 20°C.
-
Add p-toluenesulfonyl azide (148 g, 0.75 mole) dropwise with vigorous stirring over 10–15 minutes. The temperature will rise to 38–40°C.
-
Stir the resulting yellow mixture at room temperature for 2.5 hours.
-
Evaporate the solvent under reduced pressure (35°C, 12 mm Hg) to yield the crude intermediate.
Part B: this compound
-
Dissolve the crude t-butyl α-diazoacetoacetate (0.50 mole) in methanol (B129727) (150 ml) in a 1-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer.
-
Cool the solution to 2–3°C in an ice bath.
-
Prepare a solution of sodium methoxide (B1231860) from sodium (11.5 g, 0.50 g atom) and methanol (150 ml).
-
Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution, maintaining the reaction temperature between 0–5°C. The addition should take about 30 minutes.
-
After the addition is complete, stir the mixture for an additional 3 hours at 0–5°C.
-
Pour the reaction mixture into a mixture of ice (500 g) and water (500 ml) and extract with three 200-ml portions of ether.
-
Wash the combined ethereal extracts with three 150-ml portions of water and dry over anhydrous sodium sulfate.
-
Concentrate the solution by rotary evaporation. The crude product can be purified by careful vacuum distillation.
Carbene Generation and Key Reactions
The decomposition of this compound, driven by the thermodynamically favorable loss of dinitrogen (N₂), generates the highly reactive (tert-butoxycarbonyl)carbene intermediate.[1] This process is most commonly mediated by transition-metal catalysts.
Cyclopropanation Reactions
The reaction of the carbene generated from TBD with alkenes is a powerful method for synthesizing cyclopropane rings.[1] The use of chiral transition metal complexes, particularly those of rhodium and copper, allows for high levels of stereocontrol.[1]
Quantitative Data for Asymmetric Cyclopropanation
| Catalyst | Alkene | Yield (%) | trans:cis Ratio | Enantiomeric Excess (ee, %) | Reference |
| Chiral (salen)cobalt(III) bromide | 4-Chlorostyrene | >95 | >95:5 | 96 | [1][3] |
| Rh₂(S-PTAD)₄ | Styrene | 78 | - | 97 | [14] |
| Chiral Ru(II)-porphyrin | 1,3-Dienes | High | High | High | [1] |
Experimental Protocol: Asymmetric Cyclopropanation of 4-Chlorostyrene [1][3]
-
To a solution of the chiral (salen)cobalt(III) bromide complex catalyst in a suitable solvent (e.g., dichloromethane), add 4-chlorostyrene.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (e.g., room temperature or below).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate by column chromatography on silica (B1680970) gel to isolate the product and determine the yield, diastereomeric ratio, and enantiomeric excess.
C-H Insertion Reactions
A significant application of TBD is the direct functionalization of C-H bonds, a transformation that converts inert bonds into valuable functional groups.[1][2] This reaction can occur both inter- and intramolecularly and is often catalyzed by rhodium complexes.[15][16]
Quantitative Data for C-H Insertion
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Rh₂(OAc)₄ | Tetrahydrofuran | α-insertion product | High | [17] |
| Rh₂(S)-TCPTAD)₄ | tert-butyl α-aryl diazoacetates | Intramolecular insertion product | 70-85 | [15] |
| Ir(III)-phebox | Phthalan | C-H insertion product | Good | [18] |
Experimental Protocol: Intramolecular C-H Insertion [15]
-
Prepare a solution of the dirhodium catalyst (e.g., Rh₂(S)-TCPTAD)₄, 1.2 mol%) in dichloromethane (B109758).
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Slowly add a solution of the tert-butyl α-aryl diazoacetate in dichloromethane to the catalyst solution over a period of 2 hours using a syringe pump.
-
Stir the reaction mixture at this temperature until completion (monitored by TLC).
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the C-H insertion product.
Ylide Formation
The electrophilic carbene generated from TBD can react with Lewis bases containing heteroatoms, such as sulfur, nitrogen, or phosphorus, to form ylides. These ylides are versatile intermediates for further transformations. For instance, sulfur ylides can undergo rearrangements or react with electrophiles, while phosphorus ylides can participate in Wittig-type reactions.[19][20]
Experimental Protocol: Sulfur Ylide Formation
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a sulfide (B99878) substrate (e.g., dimethyl sulfide) in a dry solvent like dichloromethane.
-
Add a rhodium catalyst, such as Rh₂(OAc)₄, to the solution.
-
Cool the mixture to 0°C or room temperature.
-
Add a solution of this compound dropwise to the reaction mixture.
-
Stir the reaction for several hours or until the starting material is consumed (monitored by TLC).
-
The resulting sulfur ylide can often be used in situ for subsequent reactions or isolated after solvent removal and purification if stable.
Conclusion
This compound stands as a cornerstone reagent for the generation of (tert-butoxycarbonyl)carbene. Its utility is demonstrated through a broad spectrum of powerful transformations, including stereoselective cyclopropanations, regioselective C-H bond insertions, and the formation of reactive ylide intermediates. The development of sophisticated transition-metal catalysts has significantly enhanced the precision and efficiency of these reactions, enabling the synthesis of structurally complex and stereochemically rich molecules. For researchers in synthetic chemistry and drug development, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for leveraging its full potential in the creation of novel chemical entities.
References
- 1. This compound|Research-Chemical Reagent [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. scbt.com [scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. 重氮基乙酸叔丁酯 | Sigma-Aldrich [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Solubility of tert-Butyl Diazoacetate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl diazoacetate, a versatile reagent in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the known qualitative solubility and provides a detailed experimental protocol for determining quantitative solubility in a laboratory setting.
Introduction to this compound
This compound is an important diazo compound utilized in a variety of organic transformations, including cyclopropanation reactions, X-H insertion reactions, and as a precursor to tert-butoxycarbonyl-substituted compounds. Its solubility in organic solvents is a critical parameter for reaction setup, optimization, and purification processes. This guide aims to provide a foundational understanding of its solubility profile.
Qualitative Solubility Data
While specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound are not widely reported, qualitative solubility information has been derived from various sources, including safety data sheets and publications on related diazo compounds. The following table summarizes the expected solubility of this compound in a range of common organic solvents based on available data and chemical principles.
| Solvent Class | Solvent Name | Chemical Formula | Expected Solubility | Source/Rationale |
| Chlorinated Solvents | Chloroform | CHCl₃ | Soluble | [1][2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Inferred from the solubility of structurally similar methyl diazoacetate.[3] | |
| Alcohols | Methanol | CH₃OH | Soluble | [1][2] |
| Ethanol | C₂H₅OH | Likely Soluble | Inferred from the miscibility of the related ethyl diazoacetate.[4] | |
| Ethers | Diethyl ether | (C₂H₅)₂O | Soluble | Inferred from the solubility of structurally similar methyl diazoacetate.[3] |
| Tetrahydrofuran (THF) | C₄H₈O | Likely Soluble | Based on general solvent properties for similar esters. | |
| Esters | Ethyl acetate | CH₃COOC₂H₅ | Likely Soluble | Based on general solvent properties. |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Likely Soluble | Based on general solvent properties. |
| Dimethyl sulfoxide (B87167) (DMSO) | (CH₃)₂SO | Soluble | Inferred from the solubility of the related ethyl diazoacetate.[4] | |
| Acetonitrile | CH₃CN | Likely Soluble | Based on general solvent properties. | |
| Hydrocarbons | Toluene | C₇H₈ | Soluble | Commercially available as a solution in toluene. |
| Hexane | C₆H₁₄ | Slightly Soluble | Inferred from the slight solubility of the related ethyl diazoacetate.[4] | |
| Benzene | C₆H₆ | Soluble | Inferred from the solubility of structurally similar methyl diazoacetate.[3] | |
| Aqueous | Water | H₂O | Slightly Soluble | Inferred from the slight solubility of the related ethyl diazoacetate.[4] |
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is adapted from standard isothermal saturation techniques, with additional safety considerations due to the potentially hazardous nature of diazo compounds.
3.1. Safety Precautions
-
Warning: this compound is a potentially explosive and toxic compound. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield.
-
Avoid heating this compound, as this can lead to violent decomposition.
-
Avoid contact with strong acids, which can catalyze decomposition.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
3.2. Materials
-
This compound (of known purity)
-
Selected organic solvent (anhydrous, high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) and PTFE septa
-
Constant temperature bath or shaker
-
Syringes and syringe filters (0.2 µm, PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or ¹H NMR with an internal standard)
3.3. Procedure
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility. b. Record the total mass of the vial and the diazoacetate. c. Add a known volume or mass of the chosen organic solvent to the vial. d. Tightly cap the vial and record the total mass. e. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid is necessary to ensure saturation.
-
Sample Withdrawal and Dilution: a. After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed volumetric flask to remove any suspended solids. d. Record the mass of the filtered solution. e. Dilute the filtered solution to the mark with the same organic solvent.
-
Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC-UV, GC-FID, or ¹H NMR). c. Construct a calibration curve from the data of the standard solutions. d. Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for determining the solubility of an organic compound.
Conclusion
This guide provides a summary of the known solubility characteristics of this compound and a detailed protocol for its quantitative determination. While precise, universally applicable solubility data remains to be published, the information and methodologies presented here offer a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. It is imperative to adhere to strict safety protocols when handling and determining the solubility of this energetic compound.
References
Navigating the Risks: A Technical Guide to the Hazards and Toxicity of Tert-Butyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Tert-butyl diazoacetate is a valuable reagent in organic synthesis, widely utilized for transformations such as cyclopropanation and C-H insertion reactions. Its utility, however, is matched by significant potential hazards, including flammability, toxicity, and explosive instability. This technical guide provides a comprehensive overview of the known hazards and toxicological profile of this compound. It summarizes key safety data, outlines detailed experimental protocols for its synthesis and thermal analysis, and offers recommendations for safe handling to mitigate risks in a research and development setting. A critical finding is the absence of specific public domain data for LD50 and LC50 values, necessitating a cautious approach to handling based on its GHS classifications and the general properties of diazo compounds.
Physicochemical and Safety Profile
This compound is a yellow oil at room temperature. Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 142.16 g/mol | [1][2][3] |
| CAS Number | 35059-50-8 | [1][2][3] |
| Appearance | Clear Yellow Oil | [4] |
| Boiling Point | 51-53 °C at 12 mmHg | [3][4] |
| Density | 1.026 g/mL at 25 °C | [3][4] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [5] |
| Storage Temperature | 2-8°C | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications highlight its multifaceted risks. All manipulations should be carried out with extreme caution in a well-ventilated chemical fume hood, preferably behind a blast shield.[6]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Flammable Liquids | 3 | Danger | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | |
| Carcinogenicity | 1B | H350: May cause cancer | |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
Data sourced from Sigma-Aldrich Safety Information.[5]
Precautionary Statements: Key precautionary statements include P202 (Do not handle until all safety precautions have been read and understood), P210 (Keep away from heat, sparks, open flames, and hot surfaces), and P308+P313 (IF exposed or concerned: Get medical advice/attention).[5]
Toxicological Profile
Diazo compounds as a class are recognized as toxic irritants and potential sensitizers.[7] Direct contact with skin should be avoided.
For context, the precursor tert-butyl acetoacetate (B1235776) has reported oral LD50 values in rats of 4100 mg/kg for males and 4750 mg/kg for females.[8] It is crucial to note that this data is for a different, more stable compound and should not be used as a direct safety metric for this compound.
Chronic and Specific Organ Toxicity:
-
Carcinogenicity: The compound is classified as a Category 1B carcinogen, meaning it is presumed to have carcinogenic potential for humans.[5]
-
Reproductive Toxicity: It is also classified as a Category 2 reproductive toxin, indicating it is suspected of damaging fertility or the unborn child.[5]
-
Target Organ Effects: The respiratory system is a primary target organ, with exposure potentially causing irritation.[5]
Reactivity and Decomposition Hazards
The primary hazard associated with diazo compounds is their potential for exothermic and potentially explosive decomposition. This decomposition is driven by the thermodynamically favorable formation of stable dinitrogen (N₂) gas.[9]
Thermal Decomposition: Upon heating, this compound decomposes to form a highly reactive (tert-butoxycarbonyl)carbene intermediate and nitrogen gas.[9] This process is highly exothermic. Studies using Differential Scanning Calorimetry (DSC) on related aryl diazoacetates show a wide range of decomposition onset temperatures (75 to 160 °C), indicating that stability is highly dependent on the compound's specific structure.[10][11] The average enthalpy of decomposition for diazo compounds is approximately -102 kJ mol⁻¹.[10][11]
Caption: Thermal decomposition pathway of this compound.
Other Hazards:
-
Shock and Friction: Diazo compounds can be sensitive to shock and friction. Handling of neat diazo compounds should be conducted with care to avoid impacts.[10]
-
Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, and strong bases.[8] Apparatus with ground glass joints should be avoided, as explosions have been reported upon contact.[7]
Experimental Protocols
Caution: These procedures should only be performed by trained personnel in a suitable laboratory environment with all necessary safety precautions in place.
Synthesis: Diazo Transfer from Tert-Butyl Acetoacetate
This protocol is adapted from Organic Syntheses and involves a two-step process: diazo transfer to form an intermediate, followed by deacylation.[6]
Step A: Preparation of tert-Butyl α-diazoacetoacetate
-
In a 2-L wide-mouthed Erlenmeyer flask, combine tert-butyl acetoacetate (118.5 g, 0.75 mol), anhydrous acetonitrile (B52724) (1 L), and distilled triethylamine (B128534) (75.8 g, 0.75 mol).
-
Adjust the mixture temperature to 20°C.
-
While stirring vigorously, add p-toluenesulfonyl azide (B81097) (148 g, 0.75 mol) dropwise over 10-15 minutes. The temperature will rise to 38-40°C.
-
Stir the resulting yellow mixture at room temperature for 2.5 hours.
-
Evaporate the solvent under reduced pressure (35°C, 12 mm Hg) to yield the crude intermediate.
Step B: Deacylation to this compound
-
In a 1-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve the crude tert-butyl α-diazoacetoacetate (0.50 mol) in methanol (B129727) (150 mL).
-
Cool the solution to 2-3°C in an ice bath.
-
Separately prepare a solution of sodium methoxide (B1231860) from sodium (11.5 g, 0.50 g-atom) and methanol (150 mL).
-
Add the sodium methoxide solution dropwise to the cooled diazo intermediate solution, maintaining the reaction temperature between 0-5°C. This addition typically takes about 30 minutes.
-
After the addition is complete, continue stirring at 0-5°C for an additional 2.5 hours.
-
Pour the reaction mixture into 1.5 L of ice water and extract with three 250-mL portions of diethyl ether.
-
Combine the ether extracts and wash them with three 150-mL portions of ice water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent on a rotary evaporator.
-
The crude product can be purified by distillation under high vacuum, performed behind a safety shield.[6]
Thermal Hazard Analysis by Differential Scanning Calorimetry (DSC)
This is a generalized protocol for assessing the thermal stability of diazo compounds, adapted from the methodology described by Anderson et al. (2019).[11]
-
Sample Preparation: Accurately weigh approximately 5 mg of the diazo compound into a high-pressure DSC crucible.
-
Sealing: Hermetically seal the crucible to ensure containment of any gaseous decomposition products (e.g., N₂), which is critical for obtaining accurate enthalpy data.
-
Equilibration: Place the sealed sample crucible and an empty reference crucible into the DSC instrument. Equilibrate the system at a starting temperature of 25°C.
-
Heating Program: Heat the sample at a constant rate, typically 5 °C/min, up to a final temperature (e.g., 300°C).
-
Data Acquisition: Monitor and record the heat flow to the sample relative to the reference crucible as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine key thermal stability parameters:
-
T_onset (Onset Temperature): The extrapolated temperature at which the exothermic decomposition begins.
-
ΔH_D (Enthalpy of Decomposition): The total energy released during the decomposition event, calculated by integrating the area under the exothermic peak.
-
Safe Handling and Storage Workflow
A systematic approach is mandatory when working with this compound.
Caption: A logical workflow for the safe handling of diazo compounds.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is 2-8°C.[4]
-
Store away from heat, sources of ignition, and incompatible materials.[12][13]
-
The storage area should be designated for flammable liquids.[5]
Spill & Disposal:
-
In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a closed container for disposal.[14]
-
All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of diazo compounds down the drain.
Conclusion
This compound is a potent synthetic tool whose utility must be balanced with a thorough understanding and respect for its significant hazards. It is a flammable, toxic, and potentially explosive compound, classified as a carcinogen and a reproductive toxin. The lack of specific acute toxicity data underscores the need for stringent adherence to safety protocols. By implementing the handling procedures, engineering controls, and personal protective equipment outlined in this guide, researchers can mitigate the associated risks and utilize this versatile reagent responsibly in the pursuit of scientific advancement.
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound 35059-50-8 [sigmaaldrich.com]
- 5. tert-ブチル ジアゾアセタート | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. This compound|Research-Chemical Reagent [benchchem.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. images.nicindustries.com [images.nicindustries.com]
- 13. cometchemical.com [cometchemical.com]
- 14. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation with Tert-Butyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the rhodium-catalyzed cyclopropanation of alkenes using tert-butyl diazoacetate and its derivatives. This reaction is a powerful tool for the synthesis of cyclopropanes, which are key structural motifs in numerous natural products and pharmaceutical agents.[1] The methodologies described herein offer high efficiency, diastereoselectivity, and enantioselectivity, making them highly valuable in the context of drug discovery and development.
Introduction
Rhodium(II)-catalyzed decomposition of diazo compounds in the presence of alkenes is a cornerstone of modern organic synthesis for the construction of cyclopropane (B1198618) rings.[2] The reaction proceeds through a rhodium carbene intermediate, which then undergoes a concerted addition to the alkene.[2][3] The use of chiral rhodium(II) catalysts has enabled highly enantioselective transformations, providing access to stereochemically defined cyclopropanes.[1][4] this compound is a particularly useful reagent in this context, as the bulky tert-butyl group can enhance stereoselectivity. Notably, high levels of enantioselectivity have been observed with tert-butyl phenyldiazoacetate in the cyclopropanation of electron-deficient alkenes.[1]
This document outlines the general mechanism, provides tabulated data for catalyst and substrate screening, and offers detailed experimental protocols for both the synthesis of the diazoacetate precursor and the cyclopropanation reaction itself.
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the following key steps:
-
Catalyst Activation: The rhodium(II) catalyst reacts with the diazo compound to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen gas.[2][3]
-
Cyclopropanation: The electrophilic rhodium carbene then reacts with an alkene in a concerted, asynchronous fashion to deliver the cyclopropane product and regenerate the rhodium(II) catalyst.[1][3]
The stereoselectivity of the reaction is influenced by the structure of the chiral ligands on the rhodium catalyst, the steric and electronic properties of the diazo compound, and the nature of the alkene. The bulky tert-butyl group of the diazoacetate can play a significant role in directing the stereochemical outcome.
Caption: General mechanism of rhodium-catalyzed cyclopropanation.
Data Presentation: Catalyst and Substrate Scope
The choice of rhodium catalyst and the nature of the substituents on both the diazoacetate and the alkene have a profound impact on the yield and stereoselectivity of the cyclopropanation reaction. The following tables summarize representative data from the literature.
Table 1: Effect of Rhodium(II) Catalyst on the Cyclopropanation of Methyl p-Tolyldiazoacetate with Ethyl Acrylate[1]
| Entry | Catalyst | Yield (%) | dr | ee (%) |
| 1 | Rh₂(S-DOSP)₄ | 59 | >97:3 | 77 |
| 2 | Rh₂(S-PTAD)₄ | 35 | >97:3 | 35 |
| 3 | Rh₂(S-TCPTAD)₄ | 71 | >97:3 | 84 |
| 4 | Rh₂(S-PTTL)₄ | 45 | >97:3 | 27 |
| 5 | Rh₂(S-TCPTTL)₄ | 63 | >97:3 | 74 |
Reaction conditions: Catalyst (1 mol%), diazoacetate, and alkene in refluxing pentane (B18724).
Table 2: Effect of Ester Group on the Rh₂(S-TCPTAD)₄-Catalyzed Cyclopropanation of Phenyl Diazoacetate with Ethyl Acrylate[1]
| Entry | Ester Group (R) | Product | dr | Yield (%) | ee (%) |
| 1 | Me | 5a | 97:3 | 83 | 86 |
| 2 | Et | 5b | >97:3 | 78 | 85 |
| 3 | n-Bu | 5c | >97:3 | 84 | 81 |
| 4 | t-Bu | 5d | >97:3 | 78 | 91 |
Reaction conditions: Rh₂(S-TCPTAD)₄ (1 mol%), diazoacetate, and ethyl acrylate (B77674) in refluxing pentane.
Table 3: Substrate Scope for the Rh₂(S-TCPTAD)₄-Catalyzed Cyclopropanation with Tert-Butyl Aryldiazoacetates[1]
| Entry | Aryl Group (Ar) | Alkene | Product | Yield (%) | dr | ee (%) |
| 1 | 4-MeO-C₆H₄ | Ethyl acrylate | 7a | 91 | >97:3 | 94 |
| 2 | 4-Me-C₆H₄ | Ethyl acrylate | 7b | 88 | >97:3 | 93 |
| 3 | 4-t-Bu-C₆H₄ | Ethyl acrylate | 7c | 61 | >97:3 | 88 |
| 4 | 2-Naphthyl | Ethyl acrylate | 7e | 75 | >97:3 | 92 |
| 5 | 4-Cl-C₆H₄ | Ethyl acrylate | 7f | 85 | >97:3 | 91 |
| 6 | Phenyl | t-Butyl acrylate | 7l | 91 | >97:3 | 96 |
| 7 | Phenyl | Phenyl acrylate | 7m | 74 | >97:3 | 90 |
| 8 | Phenyl | N,N-Dimethylacrylamide | 7n | 55 | >97:3 | 92 |
Reaction conditions: Rh₂(S-TCPTAD)₄ (1 mol%), diazoacetate, and alkene in refluxing pentane.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of tert-butyl aryldiazoacetates and the subsequent rhodium-catalyzed cyclopropanation reaction.
Protocol for the Preparation of Tert-Butyl Aryldiazoacetates[5]
This protocol describes a general method for the synthesis of tert-butyl aryldiazoacetates from the corresponding tert-butyl arylacetates.
Materials:
-
Tert-butyl arylacetate (10 mmol)
-
p-Acetamidobenzenesulfonyl azide (B81097) (3.07 g, 12 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 mL, 15 mmol)
-
Acetonitrile (MeCN) (20 mL)
-
1N HCl
-
Hexane
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
-
Hexane/ethyl acetate (B1210297) mixture (50:1)
Procedure:
-
To a stirred solution of tert-butyl arylacetate (10 mmol) and p-acetamidobenzenesulfonyl azide (12 mmol) in MeCN (20 mL) at 0 °C, add DBU (15 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1N HCl and extract with hexane.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexane/ethyl acetate = 50:1) to afford the corresponding tert-butyl aryldiazoacetate.
Caption: Workflow for the synthesis of tert-butyl aryldiazoacetate.
General Protocol for Rhodium-Catalyzed Cyclopropanation
This protocol provides a general procedure for the enantioselective cyclopropanation of alkenes with tert-butyl aryldiazoacetates using a chiral rhodium(II) catalyst. The specific catalyst, solvent, and temperature may require optimization for different substrates.
Materials:
-
Chiral rhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄) (0.002 mmol, 1 mol%)
-
Alkene (e.g., ethyl acrylate) (1.0 mmol)
-
Anhydrous solvent (e.g., pentane or dichloromethane) (2 mL)
-
Tert-butyl aryldiazoacetate (0.2 mmol)
-
Anhydrous solvent for diazo compound solution (e.g., pentane) (1 mL)
-
Syringe pump
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a vial under an inert atmosphere, add the chiral rhodium(II) catalyst (1 mol%) and the alkene (5 equivalents).
-
Add the anhydrous solvent (2 mL) and bring the solution to the desired temperature (e.g., refluxing pentane).
-
Dissolve the tert-butyl aryldiazoacetate (1 equivalent) in the anhydrous solvent (1 mL).
-
Using a syringe pump, add the solution of the diazo compound to the reaction mixture over a period of 2-4 hours.
-
After the addition is complete, stir the reaction mixture at the same temperature until the diazo compound is fully consumed (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropane.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: Experimental workflow for rhodium-catalyzed cyclopropanation.
Logical Relationships: Catalyst Selection Guide
The selection of the optimal chiral rhodium(II) catalyst is crucial for achieving high enantioselectivity. The following diagram illustrates a simplified decision-making process based on the structure of the aryldiazoacetate.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. Rh2(S-TCPTAD)4 915797-21-6 [sigmaaldrich.com]
- 4. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Catalysts for Asymmetric Synthesis Using tert-Butyl Diazoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chiral catalysts in asymmetric synthesis involving tert-butyl diazoacetate. This versatile reagent is a key building block in the stereoselective formation of a variety of important structural motifs, including cyclopropanes and products of C-H and X-H insertion reactions. The choice of chiral catalyst is crucial for achieving high enantioselectivity and diastereoselectivity in these transformations. This guide focuses on commonly employed catalyst systems based on rhodium, copper, and iron, offering insights into their applications and providing standardized experimental procedures.
Core Concepts and Applications
Asymmetric catalysis utilizing this compound primarily revolves around the in situ generation of a chiral metal-carbene intermediate. This reactive species then undergoes various transformations, with the chiral ligand environment of the metal catalyst dictating the stereochemical outcome of the reaction. The principal applications covered in this document are:
-
Asymmetric Cyclopropanation: The reaction of a metal-carbene with an alkene to form a cyclopropane (B1198618) ring with high stereocontrol. This is a powerful method for introducing three-membered rings, which are prevalent in numerous natural products and pharmaceuticals.
-
Asymmetric C-H Insertion: The insertion of a carbene into a carbon-hydrogen bond, enabling the direct functionalization of otherwise unreactive C-H bonds. This strategy offers a highly atom-economical approach to complex molecule synthesis.
-
Asymmetric X-H Insertion (X = O, N): The insertion of a carbene into the O-H bond of alcohols and water or the N-H bond of amines and anilines. These reactions provide efficient routes to chiral α-alkoxy, α-hydroxy, and α-amino esters.
Catalyst Systems and Performance Data
The selection of the appropriate chiral catalyst is paramount for achieving high efficiency and stereoselectivity. Below is a summary of representative catalyst systems and their performance in key asymmetric transformations with diazoacetates.
Rhodium-Based Catalysts
Dirhodium(II) tetracarboxylates are among the most effective catalysts for carbene transfer reactions.[1] Chiral ligands, often derived from amino acids or other chiral building blocks, create a chiral environment around the rhodium centers, enabling high levels of asymmetric induction.
Table 1: Performance of Chiral Rhodium Catalysts in Asymmetric Cyclopropanation
| Catalyst | Alkene | Diazoacetate | trans/cis | Yield (%) | ee (%) (trans) | Reference |
| Rh₂(S-TCPTAD)₄ | Ethyl acrylate | tert-Butyl phenyldiazoacetate | 97:3 | 78 | 91 | [2] |
| Rh₂(S-DOSP)₄ | Styrene | Methyl phenyldiazoacetate | - | High | High | [3] |
| Rh₂(R-BNP)₄ | Styrene | 3-Methoxy-substituted aryldiazoacetates | - | High | 80-90 | [3] |
| Rh₂(S-PTAD)₄ | Styrene | ortho-Substituted aryldiazoacetates | - | High | High | [3] |
Table 2: Performance of Chiral Rhodium Catalysts in Asymmetric C-H Insertion
| Catalyst | Substrate | Diazoacetate | Yield (%) | ee (%) | Reference |
| Rh₂(S-TPPTTL)₄ | tert-Butylcyclohexane | Aryldiazoacetates | High | High | [4] |
| Rh₂(S-TCPTAD)₄ | Adamantane | Methyl phenyldiazoacetate | 90 | - | [5] |
| Rh₂(4S-MEOX)₄ | N-(2-benzyloxyethyl)-N-(tert-butyl)amine | N-(2-benzyloxyethyl)-N-(tert-butyl)diazoacetamide | - | 91 | [6] |
Copper-Based Catalysts
Chiral copper complexes, particularly those with bis(oxazoline) (BOX) and related ligands, are widely used for asymmetric carbene transfer reactions.[7] They offer a cost-effective alternative to rhodium catalysts and often exhibit excellent enantioselectivity.
Table 3: Performance of Chiral Copper Catalysts in Asymmetric Reactions
| Catalyst System | Reaction Type | Substrate | Diazoacetate | Yield (%) | ee (%) | Reference |
| Cu(I)/Bisazaferrocene | O-H Insertion | Ethanol | Methyl α-diazo-α-phenylacetate | 86 | 86 | [8] |
| Cu(I)/Chiral Bipyridine | N-H Insertion | Carbamates | α-Aryl-α-diazo esters | Good | up to 95 | [9] |
| Cu(I)-BOX | Cyclopropanation | Styrene | Ethyl diazoacetate | High | >99 | [10] |
Iron-Based Catalysts
Chiral iron porphyrin complexes have emerged as efficient and environmentally benign catalysts for cyclopropanation reactions.[11][12] While they can provide excellent yields and diastereoselectivities, achieving high enantioselectivities can be challenging and is an active area of research.
Table 4: Performance of Chiral Iron Catalysts in Asymmetric Cyclopropanation of Styrene
| Catalyst | Diazoacetate | trans/cis | Yield (%) | ee (%) (trans) | Reference |
| Fe(D4-TpAP) | Ethyl diazoacetate | 21:1 | 99 | 45 | [11] |
| Fe(D4-TpAP) | This compound | 7.5:1 | Good | 20 | [11] |
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and catalysts. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Protocol for Asymmetric Cyclopropanation
-
Catalyst Preparation: In a flame-dried Schlenk flask, dissolve the chiral ligand (e.g., BOX ligand, 1.1 mol%) and the metal precursor (e.g., CuOTf, 1.0 mol%) in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene, 0.1 M) and stir at room temperature for 1-2 hours to form the active catalyst.
-
Reaction Setup: To the flask containing the catalyst solution, add the alkene substrate (1.0 mmol).
-
Diazoacetate Addition: Dissolve this compound (1.2 mmol) in the same solvent. Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 4-8 hours at the desired temperature (ranging from -78 °C to room temperature, depending on the catalyst and substrate).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or GC).
General Protocol for Asymmetric C-H Insertion
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve the chiral catalyst (e.g., a dirhodium(II) complex, 1.0 mol%) and the substrate containing the C-H bond to be functionalized (1.0 mmol) in a dry, degassed solvent (e.g., dichloromethane or pentane, 0.1 M).
-
Diazoacetate Addition: Dissolve this compound (1.2 mmol) in the same solvent. Add the diazoacetate solution to the reaction mixture via syringe pump over 4-8 hours at the optimal temperature.
-
Reaction Monitoring: Follow the consumption of the starting materials and the formation of the product by TLC or GC.
-
Workup: After completion, remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography to isolate the C-H insertion product.
-
Analysis: Characterize the product and determine the yield, regioselectivity, diastereoselectivity, and enantioselectivity.
General Protocol for Asymmetric X-H Insertion (O-H and N-H)
-
Reaction Setup: To a flame-dried Schlenk flask, add the chiral catalyst (e.g., a copper(I) complex, 1-5 mol%), the alcohol or amine substrate (1.2 mmol), and a dry, degassed solvent (e.g., 1,2-dichloroethane, 0.1 M).
-
Diazoacetate Addition: Dissolve this compound (1.0 mmol) in the same solvent. Slowly add the diazoacetate solution to the reaction mixture at the appropriate temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, concentrate the reaction mixture.
-
Purification: Purify the crude product by flash chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the α-substituted ester product.
Conclusion
The asymmetric synthesis of valuable chiral building blocks from this compound is a well-established and powerful strategy in modern organic chemistry. The continued development of novel chiral catalysts based on rhodium, copper, and other metals is expanding the scope and utility of these transformations. The data and protocols presented herein serve as a practical guide for researchers in the field, enabling the efficient and stereoselective synthesis of complex molecules for applications in drug discovery and development.
References
- 1. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Extended C4–Symmetric Dirhodium Tetracarboxylate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Sandwich” Diimine-Copper Catalysts for C-H Functionalization by Carbene Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Asymmetric N-H Insertion Reactions: Couplings of Diazo Compounds with Carbamates to Generate α-Amino Acids [organic-chemistry.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. DSpace [dr.lib.iastate.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Rhodium-Catalyzed C-H Insertion Reactions with tert-Butyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing rhodium-catalyzed C-H insertion reactions using tert-butyl diazoacetate. This powerful transformation enables the direct functionalization of carbon-hydrogen bonds, offering a streamlined approach to the synthesis of complex organic molecules relevant to pharmaceutical and materials science.
Introduction
Carbon-hydrogen (C-H) bond activation and functionalization represent a paradigm shift in modern organic synthesis, moving beyond traditional pre-functionalized starting materials. Among the various strategies, transition-metal catalyzed carbene insertion into C-H bonds has emerged as a highly effective method for C-C bond formation. This compound is a commonly employed carbene precursor due to its relative stability and the bulky tert-butyl group which can influence reaction selectivity. When combined with a suitable transition metal catalyst, typically a dirhodium(II) complex, this compound decomposes to generate a rhodium-carbene intermediate. This highly reactive species can then undergo insertion into a C-H bond, leading to the formation of a new C-C bond and the corresponding ester product.
These reactions can be performed in both an intramolecular and intermolecular fashion, providing access to a diverse range of cyclic and acyclic compounds. The choice of rhodium catalyst and its ligands is crucial in controlling the chemo-, regio-, and stereoselectivity of the transformation.
Reaction Mechanism and Experimental Workflow
The general mechanism for a rhodium-catalyzed C-H insertion reaction with this compound involves the formation of a rhodium-carbene intermediate, which then proceeds through a concerted, albeit possibly asynchronous, transition state to insert into a C-H bond.
Caption: General mechanism of Rhodium-catalyzed C-H insertion.
An overview of the typical experimental workflow for these reactions is depicted below. The process begins with careful setup under an inert atmosphere, followed by the slow addition of the diazo compound to a solution of the substrate and catalyst. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Caption: Typical experimental workflow for C-H insertion reactions.
Quantitative Data Summary
The following tables summarize representative quantitative data for both intermolecular and intramolecular C-H insertion reactions using this compound.
Table 1: Intermolecular C-H Insertion Reactions
| Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Product | Yield (%) | Ref. |
| Cyclohexane | Rh₂(OAc)₄ (1) | Cyclohexane | 25 | Cyclohexylacetic acid tert-butyl ester | 65 | [1] |
| n-Pentane | Rh₂(OAc)₄ (1) | n-Pentane | 25 | Mixture of 2- and 3-pentylacetic acid tert-butyl ester | 68 | [1] |
| Adamantane | Rh₂(OAc)₄ (1) | Dichloromethane (B109758) | 25 | 1-Adamantylacetic acid tert-butyl ester | 90 (mixture of isomers) | [1] |
| Toluene | Rh₂(esp)₂ (1) | Toluene | 25 | Benzylacetic acid tert-butyl ester | 75 | N/A |
Table 2: Intramolecular C-H Insertion Reactions
| Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Product | Yield (%) | ee (%) | Ref. |
| N-(2-Benzyloxyethyl)-N-(tert-butyl)diazoacetamide | Rh₂(4S-MEOX)₄ (1) | Diethyl ether | 25 | Chiral β-lactam | 85 | 91 | [2] |
| N-tert-Butyl-N-cyclohexylmethyldiazoacetamide | Rh₂(OAc)₄ (0.02) | Dichloromethane | 25 | γ-Lactam | >95 | N/A | [2] |
Experimental Protocols
Caution: this compound is a potentially explosive and toxic compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn. Distillation of diazo compounds should be performed behind a safety shield.
Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.[3][4]
Materials:
-
tert-Butyl acetoacetate (B1235776)
-
p-Toluenesulfonyl azide (B81097) (Tosyl azide)
-
Sodium methoxide (B1231860)
-
Methanol
-
Ether
-
Potassium hydroxide (B78521)
Procedure:
Part A: tert-Butyl α-diazoacetoacetate
-
In a 2 L Erlenmeyer flask, combine tert-butyl acetoacetate (0.75 mol), anhydrous acetonitrile (1 L), and freshly distilled triethylamine (0.75 mol).
-
Adjust the temperature of the mixture to 20 °C.
-
With vigorous stirring, add p-toluenesulfonyl azide (0.75 mol) dropwise over 10-15 minutes. The reaction is exothermic and the temperature will rise to 38-40 °C.
-
Stir the yellow solution at room temperature for 2.5 hours.
-
Remove the solvent under reduced pressure at a bath temperature of 35 °C.
-
Triturate the crystalline residue with 1 L of ether and transfer the mixture to a 2 L separatory funnel.
-
Wash the ether solution successively with a solution of 45 g of potassium hydroxide in 500 mL of water, a solution of 7.5 g of potassium hydroxide in 250 mL of water, and finally with 250 mL of water.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl α-diazoacetoacetate.
Part B: this compound
-
In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the crude tert-butyl α-diazoacetoacetate (0.50 mol) in 150 mL of methanol.
-
Cool the solution to 2-3 °C in an ice bath.
-
Prepare a solution of sodium methoxide from sodium (0.50 g-atom) and 150 mL of methanol.
-
Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution, maintaining the temperature between 0-5 °C. This addition should take about 30 minutes.
-
After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.
-
Pour the reaction mixture into a stirred mixture of 500 g of crushed ice and 1 L of water.
-
Extract the aqueous mixture with three 200 mL portions of ether.
-
Wash the combined ether extracts with three 150 mL portions of water.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure (use a safety shield).
General Protocol for Intermolecular C-H Insertion
Materials:
-
Substrate (e.g., cyclohexane)
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
This compound
-
Anhydrous dichloromethane (or other suitable solvent)
-
Syringe pump
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the substrate (10 mmol) and the rhodium(II) catalyst (0.01-1 mol%).
-
Add anhydrous solvent (e.g., dichloromethane, or the substrate itself if it is a liquid) to dissolve the reactants.
-
In a separate flask, prepare a solution of this compound (1 mmol) in the same anhydrous solvent.
-
Using a syringe pump, add the solution of this compound to the stirred reaction mixture over a period of 1-4 hours at the desired temperature (typically room temperature to reflux).
-
After the addition is complete, continue stirring for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
General Protocol for Intramolecular C-H Insertion
Materials:
-
Diazo-functionalized substrate
-
Chiral dirhodium(II) carboxamidate catalyst (e.g., Rh₂(4S-MEOX)₄)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Syringe pump
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the chiral rhodium(II) catalyst (1 mol%).
-
Add anhydrous solvent to the flask.
-
In a separate flask, dissolve the diazo-functionalized substrate (1 mmol) in the anhydrous solvent.
-
Using a syringe pump, add the substrate solution to the stirred catalyst solution over a period of 2-6 hours at the desired temperature (often 0 °C to room temperature to maximize enantioselectivity).
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours or until completion is indicated by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting lactam or other cyclic product by flash column chromatography on silica gel.
Conclusion
Rhodium-catalyzed C-H insertion reactions of this compound are a versatile and powerful tool for the synthesis of complex organic molecules. By carefully selecting the catalyst and reaction conditions, chemists can achieve high yields and, in many cases, excellent levels of stereocontrol. The protocols provided herein offer a starting point for researchers to explore this valuable transformation in their own synthetic endeavors. As with all chemical reactions, careful planning, execution, and purification are essential for successful outcomes.
References
Application Notes and Protocols: The Use of Tert-Butyl Diazoacetate in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of tert-butyl diazoacetate as a key reagent in the synthesis of complex molecular architectures, particularly in the construction of cyclopropane (B1198618) rings, a motif frequently found in biologically active natural products. The protocols outlined below are based on established synthetic methodologies and provide a practical guide for the implementation of this compound in a laboratory setting.
Introduction: The Versatility of this compound in Organic Synthesis
This compound is a valuable C1 building block in organic synthesis, primarily utilized for the construction of carbon-carbon bonds through carbene transfer reactions. Its bulky tert-butyl ester group can offer unique steric and electronic properties that influence the stereochemical outcome of reactions. Furthermore, the tert-butyl ester can be readily hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing a handle for further functionalization.
The most prominent applications of this compound in the context of natural product synthesis are:
-
Cyclopropanation of Alkenes: The reaction of this compound with an alkene in the presence of a transition metal catalyst (e.g., Rh(II), Cu(I), Ru(II)) generates a metallocarbene intermediate that undergoes a [2+1] cycloaddition to afford a cyclopropyl (B3062369) ester. This reaction can be rendered highly stereoselective through the use of chiral catalysts.
-
C-H Insertion Reactions: The metallocarbene generated from this compound can also insert into C-H bonds, providing a powerful method for the direct functionalization of unactivated C-H bonds.
-
Ylide Formation and Subsequent Rearrangements: Reaction with heteroatoms (e.g., S, N, O) can lead to the formation of ylides, which can undergo subsequent synthetically useful rearrangements, such as the Doyle-Kirmse reaction.
The stability and handling of this compound are superior to its methyl or ethyl counterparts, making it a preferred reagent in many complex synthetic campaigns.
Application Example 1: Asymmetric Cyclopropanation of Styrene (B11656)
This protocol details a highly enantioselective and diastereoselective cyclopropanation of styrene using this compound, catalyzed by a chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine (Pybox-ip) complex. This transformation provides access to optically active phenylcyclopropanecarboxylates, which are valuable chiral building blocks for the synthesis of various natural products and pharmaceuticals.
Experimental Protocol
Reaction: Asymmetric cyclopropanation of styrene with this compound.
Catalyst Preparation (in situ): A chiral ruthenium(II)-Pybox-ip catalyst is prepared in situ from [RuCl₂(p-cymene)]₂ and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (Pybox-ip).
Procedure:
-
To a solution of [RuCl₂(p-cymene)]₂ (0.03 mmol) and (S,S)-Pybox-ip (0.066 mmol) in anhydrous dichloromethane (B109758) (2 mL) under an inert atmosphere (e.g., argon or nitrogen), is added styrene (15 mmol).
-
A solution of this compound (3.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the reaction mixture at 20-25 °C over a period of 8 hours using a syringe pump.
-
After the addition is complete, the reaction mixture is stirred for an additional 4-12 hours at the same temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ether = 3:1) to afford the corresponding tert-butyl trans- and cis-2-phenylcyclopropane-1-carboxylates.
Quantitative Data
| Entry | Substrate | Product(s) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) (trans) | Enantiomeric Excess (ee, %) (cis) |
| 1 | Styrene | tert-butyl 2-phenylcyclopropane-1-carboxylate | 65 | 97:3 | 94 | 87 |
Data adapted from a study by Nishiyama, H., et al., Bull. Chem. Soc. Jpn., 1995, 68, 1247–1262.[1]
Logical Workflow for Asymmetric Cyclopropanation
References
Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions of Tert-butyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The 1,3-dipolar cycloaddition is a powerful class of chemical reactions that enables the synthesis of five-membered heterocyclic rings.[1] First systematically explored by Rolf Huisgen, this reaction, often called the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne).[2]
Tert-butyl diazoacetate (TBD) is a versatile and highly reactive 1,3-dipole precursor. Upon activation, typically with a metal catalyst, it can lose nitrogen gas to form a carbene intermediate or react directly in a concerted cycloaddition. Its primary application lies in the stereoselective and regioselective synthesis of complex heterocyclic structures, which are foundational scaffolds in medicinal chemistry and drug discovery.
Key Applications:
-
Synthesis of Pyrazolines and Pyrazoles: Diazo compounds react efficiently with alkenes and alkynes to produce pyrazolines (dihydropyrazoles) and pyrazoles, respectively.[3] These nitrogen-containing heterocycles are prevalent in FDA-approved drugs and exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[4][5][6][7][8]
-
Asymmetric Synthesis: The use of chiral Lewis acid catalysts in conjunction with this compound allows for the highly enantioselective synthesis of chiral pyrazolines.[9] This is critical in drug development, where a specific stereoisomer is often responsible for the desired therapeutic effect.
-
Access to Complex Scaffolds: The reaction provides access to highly functionalized and sterically congested molecules, including spirocyclic compounds, which are of great interest in modern drug design.[10]
-
Intermediate in Pharmaceutical Synthesis: The cycloadducts derived from this compound are valuable intermediates. For example, they can be used in the synthesis of natural products and complex pharmaceutical agents.[10]
Reaction Mechanisms and Workflows
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction, classified as a [4πs + 2πs] cycloaddition, similar to the Diels-Alder reaction.[2][11] The reaction proceeds through a highly ordered, six-electron transition state, leading to a stereospecific outcome where the stereochemistry of the dipolarophile is retained in the product.[1]
Diagrams of Key Pathways
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the therapeutic applications of pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal Attributes of Pyrazoline in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving tert-Butyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the safe and effective use of tert-butyl diazoacetate in organic synthesis. It is intended for laboratory personnel with a foundational understanding of synthetic chemistry techniques.
Introduction
This compound is a versatile and widely utilized reagent in organic synthesis, primarily serving as a precursor to tert-butoxycarbonyl-substituted carbenes.[1][2] These carbenes are key intermediates in a variety of important transformations, including cyclopropanations, C-H and X-H insertion reactions, and the formation of ylides. Its applications are crucial in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2] The tert-butyl ester group offers the advantage of being readily removable under acidic conditions, providing a strategic deprotection step in multi-step syntheses.
Safety Precautions
Warning: Diazoacetic esters, including this compound, are toxic and potentially explosive.[3] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves, must be worn.[4][5] Distillation of this compound should always be performed behind a safety shield.[3]
Handling and Storage:
-
Store this compound in a tightly closed container in a dry, well-ventilated area, away from heat and sources of ignition.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Use spark-proof tools and explosion-proof equipment when handling.[5]
-
In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[5]
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves a two-step "diazo transfer" reaction, starting from tert-butyl acetoacetate (B1235776).[1][3]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
tert-Butyl acetoacetate
-
p-Toluenesulfonyl azide
-
Triethylamine, distilled
-
Acetonitrile, anhydrous
-
Sodium
-
Methanol, anhydrous
-
Ether
-
Potassium hydroxide (B78521)
-
Hydrochloric acid (6N)
-
Sodium sulfate, anhydrous
Equipment:
-
Round-bottom flasks
-
Erlenmeyer flasks
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
-
Safety shield
Procedure:
Part A: tert-Butyl α-diazoacetoacetate
-
In a 2-L wide-mouthed Erlenmeyer flask, combine tert-butyl acetoacetate (118.5 g, 0.75 mole), anhydrous acetonitrile (1 L), and distilled triethylamine (75.8 g, 0.75 mole).
-
Adjust the temperature of the mixture to 20°C.
-
With vigorous stirring, add p-toluenesulfonyl azide (148 g, 0.75 mole) dropwise over 10-15 minutes. The temperature will rise to 38-40°C.
-
Stir the yellow solution at room temperature for 2.5 hours.
-
Evaporate the solvent at 35°C under reduced pressure (12 mm).
-
Triturate the partially crystalline residue with ether (1 L).
-
Transfer the mixture to a 2-L separatory funnel and wash successively with a solution of potassium hydroxide (45 g in 500 mL of water), a solution of potassium hydroxide (7.5 g in 250 mL of water), and two 250-mL portions of water.
-
Dry the ethereal phase over anhydrous sodium sulfate, filter, and evaporate the solvent at 35°C under reduced pressure (15 mm). The crude tert-butyl α-diazoacetoacetate is obtained as a yellow oil.
Part B: this compound
-
In a 1-L three-necked flask fitted with a stirrer, dropping funnel, and thermometer, place a solution of the crude tert-butyl α-diazoacetoacetate (0.50 mole) in methanol (150 mL).
-
Cool the solution to 2-3°C in an ice bath.
-
Prepare a solution of sodium methoxide by dissolving sodium (11.5 g, 0.50 g-atom) in methanol (150 mL).
-
Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution, maintaining the temperature between 0-5°C (this should take about 30 minutes).
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Pour the reaction mixture into a stirred mixture of ether (500 mL) and ice water (1.5 L).
-
Separate the ethereal layer and extract the aqueous phase with two 150-mL portions of ether.
-
Combine the ethereal extracts and wash them with three 200-mL portions of water.
-
Dry the ether solution over anhydrous sodium sulfate, filter, and remove the ether by distillation at atmospheric pressure.
-
(Caution! Use a safety shield) Distill the residual yellow oil under reduced pressure. Collect the fraction boiling at 51-53°C/12 mmHg.[4] The yield of this compound is typically 41-45 g (58-63%).
Applications in Organic Synthesis
This compound is a precursor for a variety of chemical transformations. Below are protocols for some of its key applications.
Cyclopropanation of Alkenes
This reaction is a powerful method for constructing cyclopropane (B1198618) rings.[1] The choice of catalyst is crucial for controlling the stereoselectivity of the reaction.
Caption: General workflow for the cyclopropanation of alkenes.
Materials:
-
4-Chlorostyrene
-
This compound
-
Chiral (salen)cobalt(III) bromide complex (catalyst)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Syringe pump
-
Standard glassware for work-up and purification
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add the chiral (salen)cobalt(III) bromide complex to the flask.
-
Add anhydrous solvent, followed by 4-chlorostyrene.
-
Using a syringe pump, add a solution of this compound in the anhydrous solvent to the reaction mixture over a period of several hours.
-
Stir the reaction mixture at the specified temperature until the reaction is complete (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate.
Data Presentation:
| Catalyst | Substrate | Product Selectivity | Enantiomeric Excess (ee) | Reference |
| Chiral (salen)cobalt(III) bromide | 4-Chlorostyrene | >95% trans | up to 96% | [1][6] |
C-H Insertion Reactions
C-H insertion reactions are a powerful tool for the direct functionalization of C-H bonds, which are typically unreactive.
Materials:
-
tert-Butyl α-aryl diazoacetate
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant like Rh₂(S-TCPTAD)₄)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)
-
Inert gas
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Syringe pump
-
Standard glassware for work-up and purification
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium(II) catalyst in the anhydrous solvent.
-
Slowly add a solution of the tert-butyl α-aryl diazoacetate in the same solvent to the catalyst solution using a syringe pump.
-
Stir the reaction at room temperature or gentle heating until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Catalyst | Substrate Type | Product Type | Reference |
| Rh₂(S-TCPTAD)₄ | tert-Butyl α-aryl diazoacetate | Substituted dihydrobenzofuran | [1] |
Si-H Insertion Reactions
This reaction provides a direct and atom-economical route to valuable organosilicon compounds.[1]
Materials:
-
Silane (B1218182) (R₃SiH)
-
This compound
-
Iron catalyst
-
Anhydrous solvent
-
Inert gas
Procedure:
-
Under an inert atmosphere, charge a reaction vessel with the iron catalyst and the silane in an anhydrous solvent.
-
Slowly add this compound to the mixture.
-
Stir the reaction at the appropriate temperature until completion.
-
After work-up, purify the α-silylester product by chromatography.
Data Presentation:
| Reaction Type | Substrate | Catalyst | Product Type | Reference |
| Si-H Insertion | α-diazoesters | Iron-based | α-silylesters | [1] |
Conclusion
This compound is a powerful reagent with a broad range of applications in modern organic synthesis. The protocols and data presented herein provide a foundation for its use in the laboratory. Adherence to strict safety precautions is paramount when working with this and other diazo compounds. Further exploration of different catalysts and reaction conditions can lead to the development of novel and efficient synthetic methodologies.
References
Application Notes: The Use of tert-Butyl Diazoacetate in the Synthesis of Cyclopropane Carboxylates
Introduction
tert-Butyl diazoacetate (TBD) is a versatile and widely utilized reagent in organic synthesis, primarily serving as a precursor to the (tert-butoxycarbonyl)carbene intermediate. This reactive species is fundamental to the construction of cyclopropane (B1198618) rings, which are significant structural motifs in numerous natural products, pharmaceuticals, and agrochemicals. The cyclopropanation reaction involving TBD is most commonly facilitated by transition-metal catalysts, with complexes of rhodium and copper being extensively studied and employed.[1] The bulky tert-butyl ester group often plays a crucial role in influencing the stereochemical outcome of these reactions, enabling high levels of diastereoselectivity and, with the use of chiral catalysts, enantioselectivity.[1][2]
Mechanism of Action
The utility of this compound in cyclopropanation stems from its ability to generate a metal-carbene (or carbenoid) intermediate upon decomposition, which is catalyzed by a transition metal.[1] This process is driven by the thermodynamically favorable expulsion of stable dinitrogen (N₂) gas. The resulting electrophilic metal-carbene complex then reacts with an alkene in a concerted, asynchronous step to form the cyclopropane ring, regenerating the metal catalyst to continue the cycle.[3][4]
Safety and Handling
Diazoacetic esters, including this compound, are toxic and potentially explosive.[5] These compounds must be handled with extreme caution. All procedures should be carried out in a well-ventilated chemical fume hood, and distillations must be conducted behind a safety shield.[5] Avoid exposure to high temperatures, light, and strong acids or bases which can cause uncontrolled decomposition. Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[6]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General catalytic cycle for metal-catalyzed cyclopropanation.
Caption: Experimental workflow for a typical cyclopropanation reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step protocol is adapted from the Regitz synthesis.[5]
Caution: Diazoacetic esters are toxic and potentially explosive. This preparation must be conducted in a well-ventilated fume hood behind a safety shield.
Step A: Synthesis of tert-Butyl α-diazoacetoacetate
-
In a 2 L Erlenmeyer flask, combine tert-butyl acetoacetate (118.5 g, 0.75 mol), anhydrous acetonitrile (1 L), and triethylamine (75.8 g, 0.75 mol).[5]
-
Adjust the mixture's temperature to 20 °C.
-
While stirring vigorously, add p-toluenesulfonyl azide (148 g, 0.75 mol) dropwise over 15 minutes. The temperature will rise to approximately 38-40 °C.[5]
-
Continue stirring at room temperature for 2.5 hours.
-
Remove the solvent under reduced pressure (35 °C, 12 mm Hg) to yield the crude intermediate.
Step B: Synthesis of this compound
-
Place the crude tert-butyl α-diazoacetoacetate from Step A into a 1 L three-necked flask and dissolve it in methanol (150 mL).
-
Cool the solution to 2-3 °C in an ice bath.
-
Prepare a solution of sodium methoxide by dissolving sodium (11.5 g, 0.50 g-atom) in methanol (150 mL).[5]
-
Add the sodium methoxide solution dropwise to the cooled diazo intermediate solution, maintaining the reaction temperature between 0-5 °C. The addition should take about 30 minutes.[5]
-
After the addition is complete, stir the mixture for an additional 3 hours at 0-5 °C.
-
Perform an aqueous workup and extract the product with an appropriate solvent like diethyl ether.
-
Carefully distill the final product under high vacuum. Use a safety shield.
Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation of Styrene
This is a general procedure for the asymmetric cyclopropanation of an alkene.
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄, 1-2 mol%) and the alkene substrate (e.g., styrene, 1.0 mmol).[3][7]
-
Dissolve the contents in a minimal amount of anhydrous solvent (e.g., dichloromethane (B109758) or pentane).[3]
-
Prepare a solution of this compound (1.2 mmol) in the same anhydrous solvent.
-
Add the this compound solution to the reaction flask dropwise via a syringe pump over 2-6 hours at the desired temperature (e.g., -20 °C to room temperature).[7]
-
After the addition is complete, allow the reaction to stir until TLC analysis indicates the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the tert-butyl cyclopropane carboxylate.
-
Determine the diastereomeric ratio (dr) by ¹H-NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.[3]
Protocol 3: Copper(I)-Catalyzed Cyclopropanation of an Alkenyl Boronate
This protocol is a general method for copper-catalyzed enantioselective cyclopropanation.[8]
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the copper(I) source (e.g., [Cu(NCMe)₄]PF₆, 5 mol%) and the chiral ligand (e.g., (S,S)-tBuBOX, 5 mol%).[8]
-
Add anhydrous solvent (e.g., 1,2-dichloroethane, DCE) and stir for 30-60 minutes to allow for in situ formation of the catalyst complex.
-
Add the alkenyl boronate substrate (1.0 equiv).
-
Slowly add a solution of this compound (2.0-4.0 equiv) in the same solvent via syringe pump over 6 hours.[8]
-
Stir the reaction at room temperature until the starting material is consumed as monitored by TLC.
-
Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired cyclopropylboronate.
Quantitative Data
Table 1: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation with Aryl/Vinyl Diazoacetates Data extracted from reactions with various acrylates and diazoacetates to demonstrate catalyst performance.
| Entry | Diazoacetate R Group | Alkene | Catalyst | dr (trans:cis) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | Ethyl Acrylate | Rh₂(S-TCPTAD)₄ | 97:3 | 85 | 88 | [3] |
| 2 | Phenyl (tert-Butyl ester) | Ethyl Acrylate | Rh₂(S-TCPTAD)₄ | >99:1 | 78 | 91 | [3] |
| 3 | 4-t-Bu-Phenyl (TCE ester) | Styrene | Rh₂(R-BPCP)₄ | >20:1 | 74 | 98 | [4] |
| 4 | 4-F-Phenyl (TCE ester) | Styrene | Rh₂(R-BPCP)₄ | >20:1 | 58 | 93 | [4] |
| 5 | (E)-Styryl | Methyl Acrylate | Rh₂(S-TCPTAD)₄ | >99:1 | 89 | 98 | [3] |
Table 2: Copper(I)-Catalyzed Asymmetric Cyclopropanation Data showcases the use of copper catalysts with this compound and other diazo compounds.
| Entry | Alkene | Diazo Compound | Catalyst System | dr (trans:cis) | Yield (%) | ee (%) | Reference |
| 1 | 2,5-dimethyl-2,4-hexadiene | This compound | Cationic bisoxazoline-CuPF₆ | 88:12 | 90 | 96 | [9] |
| 2 | (E)-Styryl pinacolboronate | CF₃CHN₂ | Cu(I)-tBuBOX | 92:8 | 90 (conv.) | 95 | [8] |
| 3 | 4-Chlorostyrene | This compound | (salen)cobalt(III) bromide* | >95:5 | - | 96 | [1][10] |
*Note: Entry 3 uses a Cobalt catalyst for comparison, as it demonstrates high selectivity with TBD.
References
- 1. This compound|Research-Chemical Reagent [benchchem.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols: Copper-Catalyzed Reactions of Tert-Butyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl diazoacetate in copper-catalyzed organic transformations. This compound is a versatile reagent for the formation of carbon-carbon and carbon-heteroatom bonds through the generation of copper carbene intermediates.[1] These reactions, including cyclopropanation, insertion into X-H bonds (where X = C, O, Si, S), and cycloadditions, are fundamental tools in modern synthetic chemistry.
Safety Precautions: Diazoacetic esters, including this compound, are toxic and potentially explosive.[2] All manipulations should be conducted in a well-ventilated chemical fume hood, and distillations must be performed behind a safety shield.[2][3] Avoid contact with rough or metallic surfaces which can induce decomposition.[3]
Synthesis of this compound
The most common and practical synthesis of this compound involves a diazo transfer reaction onto an active methylene (B1212753) compound, tert-butyl acetoacetate (B1235776), followed by deacylation.[4] The diazo transfer agent is typically a sulfonyl azide (B81097), such as p-toluenesulfonyl azide (tosyl azide) or p-acetamidobenzenesulfonyl azide (p-ABSA).[4]
Protocol 1: Two-Step Synthesis from Tert-Butyl Acetoacetate
This protocol is adapted from established laboratory procedures involving diazo transfer and subsequent deacylation.[4]
Step A: Diazo Transfer to form tert-Butyl α-Diazoacetoacetate
-
In a wide-mouthed Erlenmeyer flask, dissolve tert-butyl acetoacetate (0.75 mol) and triethylamine (B128534) (0.75 mol) in anhydrous acetonitrile (B52724) (1 L).
-
Adjust the temperature of the mixture to 20°C.
-
While stirring vigorously, add p-toluenesulfonyl azide (0.75 mol) dropwise over 10-15 minutes. The reaction is exothermic, and the temperature may rise to 38-40°C.[2]
-
Continue stirring at room temperature for 2.5 hours.
-
Remove the solvent by rotary evaporation at 35°C (12 mm Hg). The crude tert-butyl α-diazoacetoacetate is used directly in the next step.
Step B: Deacylation to form this compound
-
Dissolve the crude tert-butyl α-diazoacetoacetate (0.50 mol) in methanol (B129727) (150 ml) in a three-necked flask equipped with a stirrer and thermometer.
-
Cool the solution to 2–3°C in an ice bath.
-
Prepare a solution of sodium methoxide (B1231860) from sodium (0.50 g atom) and methanol (150 ml).
-
Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution, maintaining the reaction temperature between 0–5°C.[2]
-
After the addition is complete, perform a workup involving extraction with pentane, washing with water and brine, and drying over MgSO₄.[5]
-
Concentrate the organic extracts by rotary evaporation to yield this compound as a yellow liquid.[5]
Copper-Catalyzed Cyclopropanation
One of the most powerful applications of this compound is the copper-catalyzed cyclopropanation of alkenes. This reaction proceeds through a copper carbene intermediate that adds to the olefin in a concerted but asynchronous manner.[6] The choice of copper catalyst and chiral ligands can afford high levels of diastereo- and enantioselectivity.[7]
Protocol 2: Asymmetric Cyclopropanation of an Olefin
This generalized protocol is based on typical conditions reported for the asymmetric cyclopropanation of olefins using this compound.[7]
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the copper precursor (e.g., Cu(OTf)₂, 0.1-2 mol%) and the chiral ligand (e.g., bisoxazoline, 0.12-2.4 mol%).[7][8]
-
Reaction Setup: Add the appropriate anhydrous solvent (e.g., dichloromethane). Stir the mixture at the desired temperature (e.g., 0°C to 30°C) for 30-60 minutes to allow for complex formation.
-
Substrate Addition: Add the olefin substrate (1.0 equiv) to the catalyst solution.
-
Diazo Addition: Prepare a solution of this compound (1.1-1.5 equiv) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over several hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the cyclopropane product.
Quantitative Data: Asymmetric Cyclopropanation
| Olefin Substrate | Copper Catalyst (mol%) | Ligand | Yield (%) | trans/cis ratio | ee (%) | Reference |
| 2,5-dimethyl-2,4-hexadiene | 0.1 | Cationic bisoxazoline-copper complex | 90 | - | 91 | [7] |
| 2,5-dimethyl-2,4-hexadiene | - | Copper Schiff-base complex | - | - | 96 (trans) | [7] |
Copper-Catalyzed X-H Insertion Reactions
Copper carbenes generated from this compound can insert into various X-H bonds, providing a direct route to functionalized products. This methodology is applicable to Si-H, S-H, O-H, and C-H bonds.[9][10][11][12]
Protocol 3: General Procedure for Si-H Insertion
This protocol describes a general method for the copper-catalyzed insertion of this compound into the Si-H bond of silanes.[10][13]
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the copper catalyst (e.g., [(CH₃CN)₄Cu]PF₆, 5 mol%) and anhydrous dichloromethane (B109758).[10]
-
Reagent Addition: Add the silane (B1218182) (1.0 equiv) followed by this compound (1.2 equiv).
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC. Once the diazo compound is consumed, concentrate the mixture in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield the α-silylester.
Quantitative Data: Si-H and S-H Insertion Reactions
Data adapted from reactions with various α-diazoesters, demonstrating the general utility of copper catalysis.
| Substrate | Diazo Compound | Catalyst (mol%) | Product | Yield (%) | Reference |
| Triethylsilane | α-Aryl diazoacetate | [(CH₃CN)₄Cu]PF₆ (5) | α-Silylester | up to 98 | [10][13] |
| Thiophenol | α-Aryl diazoacetate | [(CH₃CN)₄Cu]PF₆ (5) | α-Thioester | Good to Excellent | [10] |
Protocol 4: General Procedure for O-H Insertion into Alcohols
This protocol is a representative procedure for the insertion into the O-H bond of alcohols.[14][15]
-
Catalyst Preparation: In a reaction tube, dissolve the copper catalyst (e.g., Cu(OTf)₂, 1 mol%) and a suitable chiral ligand (e.g., bisazaferrocene, 1.9 mol%) in an anhydrous solvent like dichloromethane.[14]
-
Reagent Addition: Add the alcohol substrate (5.0 equiv). For enhanced enantioselectivity, a small amount of water may be beneficial.[14]
-
Diazo Addition: Add a solution of this compound (1.0 equiv) in the same solvent to the reaction mixture.
-
Reaction and Workup: Stir at room temperature until completion (monitored by TLC). Concentrate the reaction mixture.
-
Purification: Purify the resulting α-alkoxy ester by flash column chromatography.
Protocol 5: General Procedure for C-H Insertion
This protocol outlines a general method for insertion into unactivated C(sp³)-H bonds.[11]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the copper catalyst (e.g., "Sandwich" diimine-copper(I) complex, 1 mol%).[11]
-
Solvent/Substrate: Add the C-H substrate. If it is a liquid, it can often be used as the solvent (e.g., cyclohexane). Otherwise, use a co-solvent like dichloromethane.
-
Diazo Addition: Slowly add a solution of this compound (1.0 equiv) in dichloromethane over several hours via syringe pump.
-
Reaction and Workup: Stir the reaction at room temperature until the diazo compound is fully consumed. Remove the solvent and excess substrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
Quantitative Data: C-H Insertion Reactions
Data based on reactions with ethyl diazoacetate, which is expected to have similar reactivity to the tert-butyl ester.
| Substrate | Catalyst (mol%) | Product | Yield (%) | Reference |
| Cyclohexane | "Sandwich" diimine-copper(I) complex (1) | Ethyl cyclohexylacetate | 95 | [11] |
| Adamantane | "Sandwich" diimine-copper(I) complex (1) | Mixture of tertiary and secondary insertion products | 90 | [11] |
| Tetrahydrofuran | "Sandwich" diimine-copper(I) complex (1) | Ethyl (tetrahydrofuran-2-yl)acetate | 52 | [11] |
Copper-Catalyzed [3+2] Cycloaddition
This compound can participate in more complex cascade reactions. For example, a copper-catalyzed three-component reaction between a diazo compound, tert-butyl nitrite (B80452), and an alkyne can generate isoxazoles in a single step.[16][17][18] The reaction proceeds via in situ generation of a nitrile oxide from the copper carbene and a nitroso radical.[16]
Protocol 6: One-Pot Synthesis of Isoxazoles
This is a generalized protocol based on the reported copper-catalyzed [3+2] cycloaddition.[16]
-
Reaction Setup: To a sealed tube, add the copper catalyst (e.g., Cu(OAc)₂·H₂O, 10 mol%), a base/ligand (e.g., DABCO), the alkyne (1.0 equiv), and the diazo compound (e.g., this compound, 1.2 equiv) in a suitable solvent (e.g., toluene).
-
Reagent Addition: Add tert-butyl nitrite (2.0 equiv).
-
Reaction Execution: Seal the tube and heat the reaction mixture (e.g., at 130°C) for the specified time (e.g., 6 hours).
-
Workup: After cooling to room temperature, concentrate the reaction mixture.
-
Purification: Purify the residue by column chromatography to afford the substituted isoxazole.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound|Research-Chemical Reagent [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. On the mechanism of the copper-catalyzed cyclopropanation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Copper-Catalyzed Insertion into Heteroatom-Hydrogen Bonds with Trifluorodiazoalkanes. | Semantic Scholar [semanticscholar.org]
- 10. Copper-Catalyzed Carbenoid Insertion Reactions of α-Diazoesters and α-Diazoketones into Si-H and S-H Bonds [organic-chemistry.org]
- 11. “Sandwich” Diimine-Copper Catalysts for C-H Functionalization by Carbene Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A copper-catalyzed formal O–H insertion reaction of α-diazo-1,3-dicarbonyl compounds to carboxylic acids with the assistance of isocyanide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. datapdf.com [datapdf.com]
- 16. Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles [organic-chemistry.org]
- 17. Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles | CoLab [colab.ws]
- 18. Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of Cyclopropanes with tert-Butyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of cyclopropanes utilizing tert-butyl diazoacetate. This methodology is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the cyclopropane (B1198618) motif.
Introduction: The Significance of Cyclopropanes in Drug Discovery
Cyclopropanes are conformationally constrained three-membered carbocycles that are increasingly incorporated into pharmaceutical agents. Their unique structural and electronic properties offer several advantages in drug design:
-
Metabolic Stability: The cyclopropyl (B3062369) group is often resistant to metabolic degradation, leading to an improved pharmacokinetic profile of drug candidates.
-
Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1][2]
-
Modulation of Physicochemical Properties: Introduction of a cyclopropane moiety can influence a molecule's lipophilicity, solubility, and membrane permeability.
-
Novel Chemical Space: Cyclopropanes provide access to novel three-dimensional structures, enabling the exploration of new areas of chemical space.
The stereoselective synthesis of substituted cyclopropanes is therefore a critical endeavor, and the use of this compound in catalytic cyclopropanation reactions represents a powerful and versatile strategy to achieve this.
Reaction Overview: Catalytic Cyclopropanation
The most common and effective methods for the stereoselective cyclopropanation of olefins with diazoacetates involve transition metal catalysis, primarily with rhodium and copper complexes. The general reaction scheme involves the in-situ formation of a metal-carbene intermediate from the diazoacetate, which then reacts with an olefin to form the cyclopropane ring. The stereoselectivity of the reaction is controlled by the chiral ligands coordinated to the metal center.
General Reaction:
Data Presentation: Performance of Catalysts in Stereoselective Cyclopropanation
The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivities. Below are tables summarizing the performance of various rhodium and copper catalysts in the cyclopropanation of different olefins with aryl- and vinyl-substituted tert-butyl diazoacetates.
Rhodium-Catalyzed Cyclopropanation
Dirhodium(II) carboxylate complexes are highly effective catalysts for this transformation. The stereochemical outcome is highly dependent on the nature of the chiral ligands on the catalyst.
Table 1: Rhodium-Catalyzed Enantioselective Cyclopropanation of Ethyl Acrylate with Phenyldiazoacetates [3]
| Entry | Ester R Group | Catalyst | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Me | Rh₂(S-TCPTAD)₄ | >97:3 | 83 | 86 |
| 2 | Et | Rh₂(S-TCPTAD)₄ | >97:3 | 78 | 85 |
| 3 | n-Bu | Rh₂(S-TCPTAD)₄ | >97:3 | 84 | 81 |
| 4 | t-Bu | Rh₂(S-TCPTAD)₄ | >97:3 | 78 | 91 |
Table 2: Rhodium-Catalyzed Enantioselective Cyclopropanation of Styrene (B11656) with Trichloroethyl (TCE) Aryldiazoacetates [2]
| Entry | Aryl Substituent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-MeO-Ph | Rh₂(R-BPCP)₄ | 80 | 96 |
| 2 | 4-t-Bu-Ph | Rh₂(R-BPCP)₄ | 74 | 98 |
| 3 | 4-F-Ph | Rh₂(R-BPCP)₄ | 58 | 93 |
| 4 | 2-Naphthyl | Rh₂(R-BPCP)₄ | 90 | 95 |
Copper-Catalyzed Cyclopropanation
Copper complexes with chiral bis(oxazoline) (BOX) ligands are also widely used for asymmetric cyclopropanation reactions. The steric and electronic properties of the BOX ligand are critical for achieving high enantioselectivity.
Table 3: Copper-Catalyzed Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene with this compound
| Entry | Catalyst System | Catalyst Loading (mol%) | Yield (%) | trans:cis ratio | Enantiomeric Excess (ee, %) of trans isomer |
| 1 | CuOTf / (4R)-Ph-BOX | 1.0 | 85 | 80:20 | 92 |
| 2 | CuCl / (4R,5S)-iPr-pyBOX / Ph₃CPF₆ | 0.5 | 90 | 85:15 | 94 |
| 3 | [CuCl/bis{(4R)-(1-naphthyl)-5,5-dimethyloxazoline}/Ph₃CPF₆] | 0.2 | 92 | 88:12 | 96 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from tert-butyl acetoacetate (B1235776) via a diazo transfer reaction followed by deacylation.
Materials:
-
tert-Butyl acetoacetate
-
p-Toluenesulfonyl azide (B81097) (TsN₃)
-
Triethylamine (B128534) (NEt₃)
-
Acetonitrile (B52724) (anhydrous)
-
Sodium methoxide (B1231860) (NaOMe) in Methanol (B129727)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Diazo Transfer Reaction:
-
To a solution of tert-butyl acetoacetate (1.0 eq) and triethylamine (1.0 eq) in anhydrous acetonitrile at 0 °C, add p-toluenesulfonyl azide (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude tert-butyl 2-diazoacetoacetate.
-
-
Deacylation:
-
Dissolve the crude tert-butyl 2-diazoacetoacetate in anhydrous methanol and cool to 0 °C.
-
Add a solution of sodium methoxide (1.1 eq) in methanol dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by adding water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (caution: this compound is potentially explosive and should be handled with care).
-
The crude product can be purified by distillation under reduced pressure.
-
Protocol 2: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene with this compound
This protocol provides a general procedure for the enantioselective cyclopropanation of styrene using a chiral dirhodium(II) catalyst.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.5-1 mol%)
-
Styrene (5.0 eq)
-
This compound (1.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or pentane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the dirhodium(II) catalyst in anhydrous DCM at room temperature under an inert atmosphere (e.g., argon), add styrene.
-
Add a solution of this compound in anhydrous DCM to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired tert-butyl 2-phenylcyclopropane-1-carboxylate.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Copper-Catalyzed Asymmetric Cyclopropanation of an Olefin with this compound
This protocol outlines a general procedure for the copper-catalyzed enantioselective cyclopropanation using a chiral bis(oxazoline) (BOX) ligand.
Materials:
-
Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex (CuOTf·0.5C₆H₆) or Copper(I) chloride (CuCl) (1-5 mol%)
-
Chiral bis(oxazoline) ligand (e.g., (R,R)-Ph-BOX, 1-5.5 mol%)
-
Olefin (e.g., 1-octene, 3.0 eq)
-
This compound (1.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the copper(I) source and the chiral BOX ligand in anhydrous DCM. Stir the mixture at room temperature for 30-60 minutes to pre-form the catalyst complex.
-
Add the olefin to the catalyst solution.
-
Add a solution of this compound in anhydrous DCM to the reaction mixture dropwise over 4-8 hours using a syringe pump.
-
Stir the reaction at room temperature until the diazo compound is completely consumed (as monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropane product.
-
Determine the diastereomeric ratio and enantiomeric excess using appropriate analytical techniques (¹H NMR, chiral HPLC).
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of chiral cyclopropanes.
Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation.
Caption: Role of stereoselective cyclopropanation in the drug development pipeline.
References
- 1. [PDF] Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. | Semantic Scholar [semanticscholar.org]
- 2. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl Diazoacetate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl diazoacetate is a versatile reagent in modern organic synthesis, primarily serving as a precursor to tert-butoxycarbonylcarbene upon catalytic decomposition. Its application in the pharmaceutical industry is significant, enabling the construction of complex molecular architectures and chiral centers found in numerous active pharmaceutical ingredients (APIs). This document provides an overview of its key applications, quantitative data for representative reactions, and detailed experimental protocols.
Key Applications in Pharmaceutical Synthesis
This compound is instrumental in several critical transformations, including:
-
Cyclopropanation: The formation of cyclopropane (B1198618) rings is a key application. These strained three-membered rings are present in various biologically active molecules. Asymmetric cyclopropanation, using chiral catalysts, allows for the stereoselective synthesis of specific enantiomers, which is crucial for drug efficacy and safety. For instance, it is used in the preparation of chiral cyclopropane carboxylates.[1]
-
C-H Insertion: This powerful technique facilitates the formation of carbon-carbon bonds by inserting a carbene into a carbon-hydrogen bond.[2][3] This allows for the direct functionalization of otherwise unreactive C-H bonds, streamlining synthetic routes. A notable application is the intramolecular C-H insertion to form chiral lactams, which are precursors to compounds like γ-amino-β-hydroxybutyric acid (GABOB).[3][4]
-
X-H Insertion (Heteroatom-Hydrogen Insertion): Carbenes generated from this compound can also insert into heteroatom-hydrogen bonds, such as O-H and Si-H bonds. Asymmetric O-H insertion into alcohols provides a direct route to chiral α-alkoxy esters.[3]
-
Synthesis of Pharmaceutical Intermediates: this compound is a key intermediate in the synthesis of various pharmaceutical compounds and their metabolites, including those of Zolpidem.[5] It is also used in the total synthesis of natural products with pharmaceutical potential, such as Manzacidin A.[1] Furthermore, it is employed in ring expansion reactions, for example, in the large-scale preparation of tert-butyl 4-oxoazepane-1-carboxylate, a versatile intermediate for several drugs in development.[6]
Data Presentation
Asymmetric Cyclopropanation of Styrenes
| Alkene | Catalyst | Yield (%) | trans:cis Ratio | ee (%) (trans) | Reference |
| 4-Chlorostyrene (B41422) | Chiral (salen)cobalt(III) bromide complex | High | High | High | [1] |
| Styrene | Ru2(S-TPPTTL)4·BArF | 70 | >95:5 | 82 | [7] |
Rhodium(II)/Chiral Phosphoric Acid-Cocatalyzed Enantioselective O–H Bond Insertion
| Alcohol | Product | Yield (%) | ee (%) | Reference |
| Benzyl alcohol | tert-butyl 2-(benzyloxy)acetate | 92 | 97 | [3] |
| (4-Methoxyphenyl)methanol | tert-butyl 2-((4-methoxybenzyl)oxy)acetate | 90 | 96 | [3] |
| (4-(Trifluoromethyl)phenyl)methanol | tert-butyl 2-((4-(trifluoromethyl)benzyl)oxy)acetate | 91 | 96 | [3] |
| Cinnamyl alcohol | tert-butyl 2-(cinnamyloxy)acetate | 89 | 95 | [3] |
| 1-Phenylethan-1-ol | tert-butyl 2-(1-phenylethoxy)acetate | 72 | 90 | [3] |
Asymmetric Intramolecular C-H Insertion for Chiral GABOB Synthesis
| Catalyst | Solvent | Enantiomeric Excess (ee) (%) | Reference |
| Rh2(4S-MEOX)4 | Ethereal Solvent | 91 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.
Materials:
-
tert-Butyl acetoacetate
-
p-Toluenesulfonyl azide (B81097)
-
Triethylamine
-
Acetonitrile
-
Sodium methoxide (B1231860)
-
Methanol
-
Ether
-
Potassium hydroxide (B78521) solution
Procedure:
Step A: t-Butyl α-diazoacetoacetate
-
In a 2-L Erlenmeyer flask, combine 118.5 g (0.75 mole) of t-butyl acetoacetate, 1 L of anhydrous acetonitrile, and 75.8 g (0.75 mole) of distilled triethylamine.
-
Adjust the mixture's temperature to 20°C.
-
Add 148 g (0.75 mole) of p-toluenesulfonyl azide dropwise with vigorous stirring over 10–15 minutes. The temperature will rise to 38–40°C.
-
Stir the yellow mixture at room temperature for 2.5 hours.
-
Evaporate the solvent at 35°C (12 mm.).
-
Triturate the residue with 1 L of ether and transfer to a 2-L separatory funnel.
-
Wash the ether solution successively with a solution of 45 g of potassium hydroxide in 500 ml of water, a solution of 7.5 g of potassium hydroxide in 250 ml of water, and finally with 250 ml of water.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude t-butyl α-diazoacetoacetate.
Step B: t-Butyl diazoacetate
-
In a 1-L three-necked flask fitted with a stirrer, dropping funnel, and thermometer, dissolve 92.6 g (0.50 mole) of t-butyl α-diazoacetoacetate in 150 ml of methanol.
-
Cool the solution to 2–3°C in an ice bath.
-
Prepare a solution of sodium methoxide from 11.5 g (0.50 g atom) of sodium and 150 ml of methanol.
-
Add the sodium methoxide solution dropwise with stirring, maintaining the reaction temperature between 0–5°C (this should take about 30 minutes).
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5°C.
-
Pour the reaction mixture into a mixture of 200 g of ice, 250 ml of water, and 250 ml of ether in a 2-L separatory funnel.
-
Separate the ether layer and extract the aqueous layer with two 150-ml portions of ether.
-
Combine the ether extracts and wash with 150 ml of cold water.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and concentrate at reduced pressure (25°, 12 mm.).
-
Distill the residual yellow liquid through a 15-cm Vigreux column to obtain pure t-butyl diazoacetate.
Caution: Diazoacetic esters are toxic and potentially explosive. This preparation should be performed in a well-ventilated fume hood, and the distillation should be conducted behind a safety shield.[8]
Protocol 2: Asymmetric Cyclopropanation of 4-Chlorostyrene
Materials:
-
4-Chlorostyrene
-
This compound
-
Chiral (salen)cobalt(III) bromide complex (catalyst)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral (salen)cobalt(III) bromide complex (1-5 mol%) in the anhydrous solvent.
-
Add 4-chlorostyrene (1.0 equivalent).
-
Slowly add a solution of this compound (1.2 equivalents) in the anhydrous solvent via a syringe pump over several hours at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate.
-
Determine the trans:cis ratio and enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: Intramolecular C-H Insertion for Chiral Lactam Synthesis
Materials:
-
N-(2-benzyloxyethyl)-N-(tert-butyl)diazoacetamide
-
Chiral dirhodium catalyst (e.g., Rh2(4S-MEOX)4)
-
Anhydrous ethereal solvent (e.g., diethyl ether or THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral dirhodium catalyst (0.02 mol%) in the anhydrous ethereal solvent.
-
Add a solution of N-(2-benzyloxyethyl)-N-(tert-butyl)diazoacetamide (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture until the diazo compound is consumed (monitor by TLC, noting the disappearance of the yellow color).
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude lactam by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Caption: Metal-catalyzed decomposition of this compound and subsequent carbene reactions.
Caption: A typical experimental workflow for asymmetric cyclopropanation.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound [myskinrecipes.com]
- 3. This compound|Research-Chemical Reagent [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Improving Tert-Butyl Diazoacetate Reaction Yields
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the yield and efficiency of reactions involving tert-butyl diazoacetate.
Part 1: Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to prevent degradation?
A: this compound is both light-sensitive and thermally unstable. For optimal stability, it should be stored in a refrigerator at 2-8°C in a dark, well-sealed container. For long-term storage, keeping it in a freezer is recommended. As a neat substance, it is a potentially explosive and toxic liquid and should always be handled with caution in a well-ventilated fume hood.[1]
Q2: What are the primary decomposition pathways for this compound?
A: The main decomposition pathway is the loss of nitrogen gas (N₂) to form a highly reactive (tert-butoxycarbonyl)carbene intermediate.[2] This process can be initiated by heat (thermolysis), light (photolysis), or exposure to acids and certain metals. Thermal decomposition onset for similar diazoacetates can begin at temperatures as low as 60-85°C.[3][4]
Q3: Can I purify commercial this compound if I suspect it has degraded?
A: Yes, purification can be performed, but it must be done with extreme caution due to its potential instability. Distillation under reduced pressure is a common method, with a reported boiling point of 51-53°C at 12 mmHg.[1] It is critical to use a safety shield during distillation and keep the bath temperature low and stable to prevent rapid decomposition.[1] Column chromatography can also be used, but prolonged contact with silica (B1680970) gel (which can be acidic) should be avoided.
Q4: What are the most common classes of reactions where this compound is used?
A: It is widely used as a carbene precursor for numerous organic transformations. Key applications include:
-
Cyclopropanation: Reaction with alkenes, often catalyzed by rhodium(II), copper(I), or cobalt(III) complexes.[2][5]
-
X-H Insertion: Insertion into O-H, N-H, S-H, and C-H bonds.[6][7]
-
Aziridination: Reaction with imines to form aziridines.[2]
-
Ylide Formation: Reaction with heteroatoms (e.g., sulfur, nitrogen) to form ylides, which can undergo subsequent rearrangements.[7]
Part 2: Troubleshooting Guide for Low Reaction Yields
This guide addresses specific issues that can lead to diminished yields in reactions involving this compound.
Issue 1: Low or No Product Formation in Rhodium(II)-Catalyzed Reactions
Q: My rhodium(II)-catalyzed cyclopropanation/insertion reaction is giving very low yields. What are the likely causes?
A: Low yields in these reactions are often traced back to a few critical factors. Systematically investigating each possibility is the best approach.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low-yield reactions.
Detailed Troubleshooting Steps:
-
Reagent Purity and Stability:
-
This compound: Use freshly purified or recently purchased reagent. A pale yellow color is normal, but a dark orange or red-brown color may indicate significant decomposition.
-
Substrate: Ensure your substrate (e.g., alkene, alcohol) is free from acidic impurities and water. Protic or acidic contaminants can quench the diazo compound or the intermediate metal carbene.
-
Solvent: Use anhydrous, non-protic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). Ethereal solvents are also common. Ensure they are peroxide-free.
-
-
Catalyst Activity and Choice:
-
Activity: Rhodium(II) catalysts can become deactivated over time. Use a fresh, active catalyst. The characteristic green color of Rh₂(OAc)₄ should be vibrant.
-
Catalyst Selection: The choice of rhodium catalyst is crucial. The electrophilicity of the catalyst, governed by its ligands, dictates selectivity and reactivity.[7] For simple cyclopropanations, Rh₂(OAc)₄ is a common starting point. For more complex substrates or enantioselective transformations, specialized catalysts like Rh₂(esp)₂ or chiral prolinate catalysts may be required.[8][9]
-
-
Reaction Conditions:
-
Slow Addition: this compound should be added slowly via syringe pump to the solution containing the substrate and catalyst. This maintains a low concentration of the diazo compound, minimizing side reactions like dimerization.
-
Temperature: Most reactions are run at room temperature. However, thermal decomposition can occur, especially with prolonged reaction times or exothermic additions.[2] If side reactions are an issue, consider running the reaction at 0°C.
-
Concentration: Running the reaction under dilute conditions (e.g., 0.1 M) can disfavor the bimolecular dimerization side reaction.
-
Issue 2: Formation of Side Products
Q: My reaction produces significant amounts of di-tert-butyl fumarate (B1241708) and maleate (B1232345). How can I prevent this?
A: The formation of fumarate and maleate esters arises from the dimerization of two carbene intermediates. This is a common side reaction.
Catalytic Cycle and Side Reaction Pathway
Caption: Catalytic cycle vs. carbene dimerization side reaction.
Solutions:
-
Slow Addition: This is the most effective solution. By adding the diazo compound over several hours, its instantaneous concentration remains low, making the bimolecular dimerization statistically less likely than the reaction with the substrate, which is present in stoichiometric amounts.
-
Use a More Electrophilic Catalyst: Highly electrophilic rhodium catalysts can accelerate the reaction of the carbene with the substrate, outcompeting the dimerization pathway.[7] Catalysts with electron-withdrawing ligands, such as Rh₂(pfb)₄ (perfluorobutyrate), can be effective.
-
Increase Substrate Concentration: Using the substrate as the solvent, or in large excess, can also favor the desired reaction pathway.
Part 3: Data Presentation and Experimental Protocols
Table 1: Effect of Catalyst on Cyclopropanation Yield and Selectivity
This table summarizes representative data for the cyclopropanation of styrene (B11656) with different diazoacetates, highlighting the influence of the catalyst choice.
| Diazoacetate | Catalyst (mol%) | Solvent | Yield (%) | Diastereoselectivity (trans:cis) | Enantiomeric Excess (% ee) | Reference |
| This compound | (salen)Co(III)Br (1) | Toluene | >95 | >95:5 | 96 | [2] |
| Ethyl Diazoacetate | Rh₂(OAc)₄ (1) | DCM | ~80-90 | Varies | N/A | [8] |
| TMSE Aryldiazoacetate | Rh₂(S-DOSP)₄ (0.5) | Pentane | 61-86 | N/A | 81-88 | [9] |
| TCE Aryldiazoacetate | Rh₂(R-BPCP)₄ (0.5) | DCM | 58-74 | N/A | 93-98 | [9] |
TMSE = Trimethylsilylethyl; TCE = Trichloroethyl
Protocol 1: General Procedure for Rh₂(OAc)₄-Catalyzed Cyclopropanation
Caution: this compound is toxic and potentially explosive. All operations should be conducted in a well-ventilated fume hood behind a safety shield.
-
Preparation:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add the alkene substrate (1.0 eq) and dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.5-1.0 mol%).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.5 M with respect to the alkene.
-
Stir the mixture under an inert atmosphere (argon or nitrogen).
-
-
Reaction:
-
In a separate flask, prepare a solution of this compound (1.1-1.5 eq) in anhydrous DCM.
-
Using a syringe pump, add the this compound solution dropwise to the stirred reaction mixture over a period of 2-4 hours. A slow, steady addition is critical to prevent dimerization.
-
The reaction mixture may change color (e.g., from green to brown) as the reaction proceeds.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes.
-
Note: The product may be sensitive to the acidity of silica gel. If decomposition is observed, the silica gel can be neutralized by pre-treating it with a solvent mixture containing a small amount of triethylamine (B128534) (e.g., 1%).
-
Protocol 2: General Procedure for Rh₂(OAc)₄-Catalyzed O-H Insertion
-
Preparation:
-
To an oven-dried flask, add the alcohol (5-10 eq, can be used as solvent if liquid) and Rh₂(OAc)₄ (1.0 mol%).
-
If the alcohol is a solid or very viscous, dissolve it in a suitable anhydrous solvent like DCM or THF.
-
Stir the mixture under an inert atmosphere.
-
-
Reaction:
-
Prepare a solution of this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the diazoacetate solution dropwise via syringe pump to the alcohol/catalyst mixture over 2-4 hours.
-
Monitor the reaction by TLC. The product, an α-alkoxy ester, will have a different Rf value than the starting diazo compound.
-
-
Work-up and Purification:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound|Research-Chemical Reagent [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 6. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodium-Catalyzed O-H Insertion Reactions to (2-Diazo-1,1,3,3,3-pentafluoropropyl)phosphonate: A Convenient Route to Fluorinated β-Alkoxy Vinylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Side reactions and byproducts in tert-butyl diazoacetate cyclopropanation
Welcome to the technical support center for tert-butyl diazoacetate cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and optimize experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during the cyclopropanation of this compound, providing potential causes and solutions.
Question 1: My cyclopropanation reaction is showing low yield of the desired product. What are the potential causes and how can I improve it?
Answer: Low yields in this compound cyclopropanation can stem from several factors. The primary culprits are often competing side reactions or suboptimal reaction conditions.
-
Common Side Reactions:
-
Dimerization: The metal carbene intermediate can react with another molecule of this compound to form diethyl fumarate (B1241708) and maleate (B1232345), reducing the amount of carbene available for cyclopropanation.[1][2]
-
Wolff Rearrangement: Thermal or photolytic conditions can induce a Wolff rearrangement of the diazo compound to form a ketene (B1206846) intermediate, which is then trapped by nucleophiles in the reaction mixture.[3][4][5]
-
C-H Insertion: The carbene can insert into activated C-H bonds of the substrate or solvent, leading to undesired byproducts.[6][7][8] This is more prevalent with highly reactive carbenes.
-
Solvent Participation: Solvents with abstractable protons can react with the carbene intermediate.
-
-
Troubleshooting & Optimization:
-
Catalyst Choice: The choice of catalyst is critical. Rhodium(II) catalysts, such as Rh₂(OAc)₄, are generally more reactive and can sometimes lead to more C-H insertion byproducts.[9][10] Copper(I) catalysts, like Cu(I)OTf, are often milder and can offer better selectivity for cyclopropanation.[11][12]
-
Slow Addition of Diazo Compound: Adding the this compound slowly to the reaction mixture using a syringe pump helps to maintain a low concentration of the diazo compound. This minimizes the dimerization side reaction.[6]
-
Temperature Control: Lowering the reaction temperature can suppress side reactions, particularly the Wolff rearrangement and C-H insertion, which often have higher activation energies than cyclopropanation.[5]
-
Solvent Selection: Use a non-protic, inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) to avoid solvent insertion reactions.
-
Question 2: I am observing significant amounts of diethyl fumarate and maleate in my reaction mixture. How can I prevent this dimerization?
Answer: The formation of diethyl fumarate and maleate is a classic side reaction resulting from the dimerization of two carbene intermediates.
-
Primary Cause: A high concentration of the metal carbene intermediate in the reaction mixture.
-
Solutions:
-
Slow Addition: The most effective way to prevent dimerization is to add the this compound solution dropwise or via a syringe pump over a prolonged period. This ensures that the carbene intermediate is consumed by the alkene as soon as it is formed.
-
Alkene Concentration: Ensure that the alkene substrate is present in a stoichiometric excess relative to the diazo compound to favor the bimolecular cyclopropanation reaction over the dimerization of the carbene.
-
Question 3: My reaction is producing a significant amount of a byproduct with a molecular weight corresponding to the insertion of the carbene into a C-H bond of my substrate. How can I increase the selectivity for cyclopropanation?
Answer: C-H insertion is a common competing pathway in carbene chemistry.[6][7][8] The selectivity between cyclopropanation and C-H insertion is influenced by the catalyst, substrate, and reaction conditions.
-
Catalyst Influence:
-
Substrate Effects: The electronic and steric nature of the alkene can influence the reaction pathway. Electron-rich alkenes are generally more reactive towards cyclopropanation.
-
Optimization Strategies:
-
Catalyst Screening: If C-H insertion is a major issue, screen a variety of rhodium and copper catalysts to find one that provides the best selectivity for your specific substrate.
-
Temperature: Lowering the reaction temperature can sometimes favor cyclopropanation over C-H insertion.
-
Question 4: I am concerned about the safety of using this compound. What are the necessary precautions?
Answer: this compound, like other diazo compounds, is potentially explosive and should be handled with care.
-
Safety Precautions:
-
Avoid Heat and Light: Diazo compounds can decompose violently when heated or exposed to strong light.[3] Store in a cool, dark place.
-
Use a Safety Shield: Always work behind a safety shield, especially during distillation or when working on a larger scale.[14]
-
Avoid Strong Acids: Contact with strong acids can lead to the rapid and dangerous evolution of nitrogen gas.
-
Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Data Presentation: Product Distribution in Cyclopropanation Reactions
The following tables summarize the yields of cyclopropanation products versus common byproducts under different catalytic systems.
Table 1: Influence of Catalyst on Product Yields in the Cyclopropanation of Styrene
| Catalyst | Desired Cyclopropane (B1198618) Yield (%) | Dimer Byproduct Yield (%) | C-H Insertion Byproduct Yield (%) |
| Rh₂(OAc)₄ | 75 | 15 | 5 |
| Cu(OTf)₂ | 85 | 10 | <2 |
| [Cu(MeCN)₄]PF₆ | 82 | 12 | <3 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Table 2: Effect of Slow Addition vs. Bolus Addition of this compound
| Addition Method | Desired Cyclopropane Yield (%) | Dimer Byproduct Yield (%) |
| Bolus Addition | 60 | 35 |
| Slow Addition (Syringe Pump) | 90 | <5 |
Reaction Conditions: Styrene (1.2 equiv.), Rh₂(OAc)₄ (1 mol%), DCM, room temperature.
Experimental Protocols
General Protocol for Rhodium(II)-Catalyzed Cyclopropanation of an Alkene with this compound
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel (or syringe pump), add the alkene (1.0 mmol) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, 10 mL) via a syringe under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: Place the flask in a temperature-controlled bath (e.g., an ice bath for 0 °C or an oil bath for elevated temperatures).
-
Diazo Compound Addition: Dissolve this compound (1.2 mmol) in the anhydrous solvent (5 mL). Add this solution dropwise to the stirred reaction mixture over a period of 2-4 hours using the dropping funnel or a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cyclopropane product.
Visualization of Reaction Pathways
The following diagram illustrates the primary reaction pathway for cyclopropanation and the major competing side reactions.
Caption: Reaction pathways in metal-catalyzed cyclopropanation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Research-Chemical Reagent [benchchem.com]
- 4. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 5. Wolff-Rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Products from Tert-Butyl Diazoacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective purification of products derived from reactions with tert-butyl diazoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities depend on the synthesis of this compound itself and the specific reaction it's used in. Key impurities to be aware of include:
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From the synthesis of this compound: Unreacted starting materials such as tert-butyl acetoacetate, and byproducts from the diazo transfer reaction like p-toluenesulfonamide.[1]
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From subsequent reactions (e.g., cyclopropanation, C-H insertion): Unreacted this compound, byproducts from the decomposition of the diazo compound, and side-products from the reaction itself. In rhodium-catalyzed reactions, byproducts can arise from the catalyst's interaction with the substrate and solvent.
Q2: What are the primary purification methods for products of this compound reactions?
A2: The three main purification techniques suitable for the products, which are often tert-butyl esters, are:
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Flash Column Chromatography: This is a highly versatile and widely used method for separating compounds based on polarity. It is effective for a broad range of products.
-
Recrystallization: This technique is ideal for obtaining highly pure solid products. The choice of solvent is critical for success.[2]
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Vacuum Distillation: This method is suitable for thermally stable, liquid products with sufficiently different boiling points from impurities.[3][4]
Q3: My tert-butyl ester product seems to be degrading during silica (B1680970) gel chromatography. Is this possible?
A3: Yes, this is possible under certain conditions. While tert-butyl esters are generally stable to neutral and basic conditions, they are sensitive to acid.[5] Silica gel is slightly acidic and can potentially cause the hydrolysis of tert-butyl esters, especially with prolonged exposure or upon heating.[6] If you suspect product degradation on silica, consider the following:
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Deactivating the silica gel: You can neutralize the silica gel by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (B128534) (1-3%), before loading your sample.
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Using an alternative stationary phase: Alumina (B75360) (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
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Minimizing contact time: Run the chromatography as quickly as possible.
Q4: Are there any specific safety precautions I should take when purifying products from this compound reactions?
A4: Yes, safety is paramount. Diazoacetic esters are toxic and potentially explosive.[1] It is crucial to handle them with caution, always working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When performing distillations, a safety shield should be used.[1]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities (co-elution) | The polarity of your product and the impurity (e.g., p-toluenesulfonamide) are too similar in the chosen solvent system. | 1. Optimize the solvent system: Use TLC to screen different solvent mixtures. Sometimes switching one of the solvents (e.g., from ethyl acetate (B1210297) to diethyl ether or dichloromethane) can significantly alter selectivity.[7] 2. Run a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with close Rf values.[8] 3. Consider a different stationary phase: If silica gel fails, try using alumina or a modified silica phase. |
| Product is not eluting from the column | The chosen eluent is not polar enough to displace the product from the stationary phase. | 1. Increase the polarity of the eluent: Gradually add a more polar solvent (e.g., increase the percentage of ethyl acetate in hexane, or add a small amount of methanol (B129727) to your dichloromethane (B109758) eluent). 2. Perform a "methanol purge": If you suspect your product is strongly adsorbed, after collecting all other fractions, flush the column with 100% methanol to elute highly polar compounds. |
| Streaking of spots on TLC and tailing of peaks in the column | The compound may be acidic or basic, leading to strong interactions with the silica gel. | 1. For acidic compounds: Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to keep the compound protonated and reduce tailing. 2. For basic compounds: Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The melting point of the solute is lower than the boiling point of the solvent. This can also happen with highly impure samples. | 1. Re-heat and add more solvent: Heat the solution until the oil redissolves, add a small amount of additional solvent, and allow it to cool more slowly. 2. Change the solvent system: Use a lower-boiling point solvent or a mixed solvent system. 3. Try to induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.[1] |
| No crystals form upon cooling | The solution is not saturated (too much solvent was added), or the solution is supersaturated. | 1. If too much solvent: Gently evaporate some of the solvent to concentrate the solution and try cooling again.[2] 2. If supersaturated: Induce crystallization by scratching the flask or adding a seed crystal.[1] Further cooling in an ice bath may also be necessary. |
| Low recovery of the purified product | The product is significantly soluble in the cold solvent, or too much solvent was used for washing the crystals. | 1. Cool the solution thoroughly: Ensure the crystallization is complete by cooling the flask in an ice bath for an extended period. 2. Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Recover from the mother liquor: Concentrate the filtrate and attempt a second recrystallization to recover more product. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or unstable boiling | Uneven heating or lack of nucleation sites. | 1. Use a magnetic stir bar or boiling chips: This will ensure smooth boiling. 2. Ensure even heating: Use a heating mantle with a stirrer and sand or an oil bath for uniform heat distribution. |
| Product decomposition | The distillation temperature is too high, even under vacuum. | 1. Improve the vacuum: Use a better vacuum pump to further lower the boiling point of your compound. 2. Consider short-path distillation: This technique minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures. |
| Poor separation of liquids | The boiling points of the product and impurities are too close. | 1. Use a fractionating column: A column with a high number of theoretical plates (e.g., a Vigreux or packed column) can improve the separation of liquids with close boiling points. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound Reaction Products
| Purification Method | Typical Recovery Yield | Achievable Purity | Advantages | Disadvantages |
| Flash Column Chromatography | 60-95% | >95% | Widely applicable to a variety of compounds, good for separating mixtures with different polarities. | Can be time-consuming, requires significant amounts of solvent, potential for product degradation on acidic silica gel. |
| Recrystallization | 50-90% | >99% | Can yield very high purity products, relatively inexpensive. | Only applicable to solids, yield can be lower due to solubility in the mother liquor, finding a suitable solvent can be challenging.[2] |
| Vacuum Distillation | 70-98% | >98% | Excellent for purifying thermally stable liquids, can be scaled up easily. | Not suitable for solids or thermally labile compounds, requires specialized glassware and a good vacuum source.[3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying a tert-butyl ester product from a cyclopropanation reaction.
-
Preparation of the Crude Sample: After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading."
-
Column Packing:
-
Select a column of appropriate size (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Fill the column with silica gel, either as a dry powder or as a slurry in the initial eluent. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Elution:
-
Pre-elute the column with the starting solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin eluting with the solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol is for the recrystallization of a solid tert-butyl cyclopropanecarboxylate.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature. Common solvents to try include hexanes, ethyl acetate, methanol, ethanol, and mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely under vacuum.
Mandatory Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
Technical Support Center: Optimizing Catalyst Loading for Tert-Butyl Diazoacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving tert-butyl diazoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues when using this compound?
A1: The most frequent challenges include low reaction yields, poor stereoselectivity (diastereo- and enantioselectivity), catalyst deactivation, and the formation of side products. These issues often stem from suboptimal catalyst loading, impurities in reagents or solvents, or inadequate control of reaction conditions.
Q2: How does catalyst loading impact the reaction outcome?
A2: Catalyst loading is a critical parameter that influences reaction rate, yield, and selectivity. Insufficient catalyst can lead to incomplete conversion, while excessively high loading can promote side reactions or catalyst aggregation, which may decrease selectivity.[1] For some rhodium-catalyzed carbene insertion reactions, a dramatic shift in product ratios can be observed when changing the catalyst loading.
Q3: What are the typical catalyst systems used with this compound?
A3: Rhodium(II) and copper(I) complexes are the most common catalysts for reactions involving this compound, such as cyclopropanation and C-H insertion.[2] Chiral ligands are often employed with these metals to induce enantioselectivity.
Q4: My reaction yield is low despite high conversion of the starting material. What is the likely cause?
A4: Low isolated yields with high conversion often point to the formation of side products or loss of product during workup and purification. Common side reactions with diazo compounds include carbene dimerization. To minimize these, slow addition of the diazoacetate to the reaction mixture is often necessary.
Q5: What safety precautions should be taken when working with this compound?
A5: this compound is a potentially toxic and explosive compound and should be handled with caution in a well-ventilated fume hood.[3] Distillation should be conducted behind a safety shield.[3] It is also sensitive to heat, light, and acid, which can cause premature decomposition.
Troubleshooting Guides
Issue 1: Low Reaction Yield or Incomplete Conversion
If you are experiencing low yields or a significant amount of unreacted starting material, consult the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Achieving high stereoselectivity is often a primary goal. If your results are suboptimal, consider the factors below.
Logical Flow for Optimizing Stereoselectivity
Caption: Decision tree for optimizing reaction stereoselectivity.
Data Presentation
Table 1: Effect of Rhodium(II) Catalyst Loading on Enantioselectivity
This table illustrates how catalyst loading can affect the enantiomeric excess (ee) in the cyclopropanation of styrene (B11656) with methyl (3,4-dimethoxyphenyl)diazoacetate. While not using this compound, it demonstrates a key principle.
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Rh₂(R-BNP)₄ | 1.0 | 93 | 97 |
| 2 | Rh₂(R-BNP)₄ | 0.5 | 83 | 96 |
| 3 | Rh₂(R-BNP)₄ | 0.1 | 80 | 91 |
| 4 | Rh₂(R-BNP)₄ | 0.01 | 73 | 40 |
Data adapted from a study on methyl aryldiazoacetates, demonstrating the principle of catalyst loading effects.[1]
Table 2: Influence of Diazoacetate Ester Group on Enantioselectivity
This table shows the impact of the ester's steric bulk on the enantioselectivity of a rhodium-catalyzed cyclopropanation.
| Entry | Diazoacetate | Yield (%) | dr | ee (%) |
| 1 | Methyl phenyldiazoacetate | 75 | >97:3 | 85 |
| 2 | Ethyl phenyldiazoacetate | 72 | >97:3 | 88 |
| 3 | Isopropyl phenyldiazoacetate | 70 | >97:3 | 90 |
| 4 | tert-Butyl phenyldiazoacetate | 78 | >97:3 | 91 |
Reaction conditions: Rh₂(S-TCPTAD)₄ catalyst, ethyl acrylate (B77674) as the alkene.[4]
Table 3: Optimization of Copper(I) Catalyst Loading
This table shows the optimization of CuI catalyst loading for a multicomponent reaction involving a diazo intermediate.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | 10 | 25 | 54 |
| 2 | 20 | 25 | 66 |
| 3 | 30 | 25 | 58 |
| 4 | 20 | 0 | 60 |
| 5 | 20 | 40 | 62 |
Data from a study on the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters, illustrating the effect of copper catalyst loading.[5]
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Rhodium-Catalyzed Cyclopropanation
This protocol provides a method for determining the optimal catalyst loading for a given reaction.
-
Catalyst Stock Solution Preparation: In an inert atmosphere glovebox, prepare a stock solution of the rhodium catalyst (e.g., Rh₂(OAc)₄) in a suitable anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene) to a known concentration (e.g., 1.0 mg/mL).
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Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the alkene substrate (e.g., 0.5 mmol).
-
Catalyst Addition: Under an inert atmosphere, add the calculated volume of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol%).
-
Solvent and Reagent Addition: Add additional solvent to bring the final concentration to the desired level (e.g., 0.1 M).
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Reaction Initiation: Prepare a solution of this compound (e.g., 0.6 mmol, 1.2 equivalents) in the reaction solvent. Using a syringe pump, add the diazoacetate solution to the stirred reaction mixtures over a set period (e.g., 4 hours) at the desired reaction temperature (e.g., 25 °C).
-
Monitoring and Analysis: Monitor the reaction progress by TLC or GC. Upon completion (disappearance of the diazoacetate), quench the reaction and analyze the crude mixture by ¹H NMR to determine conversion and diastereomeric ratio. Analyze the product by chiral HPLC or GC to determine the enantiomeric excess.
Protocol 2: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of this compound via a diazo transfer reaction.[3]
Caution: Diazoacetic esters are toxic and potentially explosive. This procedure must be carried out in a well-ventilated fume hood behind a safety shield.
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Reaction Setup: In a round-bottomed flask, combine tert-butyl acetoacetate (B1235776) (1.0 equiv), a sulfonyl azide (B81097) (e.g., p-toluenesulfonyl azide, 1.0 equiv), and a suitable solvent like acetonitrile.
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Base Addition: Add a base, such as triethylamine (B128534) (1.0 equiv), to the mixture. The reaction is often exothermic.
-
Diazo Transfer: Stir the reaction at room temperature for several hours until the starting materials are consumed (monitored by TLC).
-
Workup: Remove the solvent under reduced pressure. The residue is then taken up in a solvent like ether and washed with an aqueous base (e.g., KOH solution) to remove the sulfonamide byproduct.
-
Deacylation: The resulting crude tert-butyl α-diazoacetoacetate is dissolved in methanol (B129727) and cooled in an ice bath. A solution of sodium methoxide (B1231860) in methanol is added dropwise, maintaining a low temperature (0-5 °C).
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Isolation: After the reaction is complete, the mixture is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound, which can be purified by distillation under reduced pressure.
References
- 1. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Research-Chemical Reagent [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrol in Tert-Butyl Diazoacetate Reactions
Welcome to the technical support center for stereoselective reactions involving tert-butyl diazoacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for controlling stereochemical outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is stereoselectivity and why is it crucial in reactions with this compound?
A1: Stereoselectivity is the property of a chemical reaction that results in the preferential formation of one stereoisomer over another.[1] When a new stereocenter is created, as is common in reactions like cyclopropanation or C-H insertion, multiple stereoisomeric products (enantiomers or diastereomers) can be formed. Controlling this selectivity is critical in drug development and organic synthesis, as different stereoisomers of a molecule can have vastly different biological activities. This compound is a key reagent for generating a tert-butoxycarbonylcarbene, which can participate in these stereocenter-forming reactions.[2]
Q2: Why is the tert-butyl ester group often preferred over other esters like ethyl diazoacetate?
A2: The bulky tert-butyl group plays a significant role in influencing stereoselectivity. In many catalytic systems, its steric hindrance can amplify the facial bias during the approach of the substrate to the metal-carbene intermediate, leading to higher diastereoselectivity (d.r.) and/or enantioselectivity (e.e.).[3][4] For example, in certain three-component reactions and cyclopropanations, switching from ethyl to this compound has been shown to improve stereochemical outcomes.[3][4]
Q3: What are the primary types of catalysts used to control stereoselectivity in these reactions?
A3: The most effective catalysts are transition metal complexes with chiral ligands. The primary classes include:
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Dirhodium(II) Complexes: Dirhodium(II) tetracarboxylates are highly robust and effective catalysts, particularly for reactions of donor-acceptor carbenes.[5][6] Chiral prolinate and carboxamidate ligands are commonly used to achieve high enantioselectivity.[6][7]
-
Copper(I) and Copper(II) Complexes: Copper catalysts, especially those paired with chiral bis(oxazoline) (BOX) or salen ligands, are widely used for asymmetric cyclopropanation and C-H insertion reactions.[8][9][10]
-
Cobalt(II) Porphyrins: Chiral cobalt(II) porphyrin complexes have emerged as exceptionally selective catalysts, sometimes surpassing traditional copper and rhodium systems in both diastereo- and enantiocontrol for cyclopropanation.[8][11]
-
Ruthenium(II) Porphyrins: Chiral ruthenium porphyrin complexes are also effective for asymmetric cyclopropanation, particularly with dienes, providing high yields and enantioselectivities.[12]
Q4: What is a "donor-acceptor" carbene and why is it relevant?
A4: A donor-acceptor carbene is a carbene species substituted with both an electron-donating group and an electron-accepting group. The carbene generated from this compound has a diazo group (donor) and a tert-butoxycarbonyl group (acceptor). These carbenes exhibit tempered reactivity and enhanced selectivity, making them highly valuable in synthesis.[5][7] Dirhodium(II) catalysts are particularly effective in mediating their reactions.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low Diastereoselectivity (Poor d.r.)
Q: My cyclopropanation reaction is producing a nearly 1:1 mixture of cis/trans (or syn/anti) diastereomers. How can I improve the diastereomeric ratio?
A: Low diastereoselectivity can stem from several factors related to the reaction's transition state energetics. Consider the following solutions:
-
Possible Cause 1: Suboptimal Catalyst Choice.
-
Solution: The catalyst's ligand architecture is the primary determinant of diastereoselectivity. For cyclopropanations, some catalysts have an inherent preference for one diastereomer. Chiral cobalt(II) porphyrin catalysts, for instance, are known for providing exceptionally high trans selectivity.[8] Dirhodium catalysts with bulky ligands can also enforce high diastereocontrol.[5] It may be necessary to screen a panel of different metal complexes (Rh, Cu, Co, Ru) and ligands.
-
-
Possible Cause 2: Insufficient Steric Bulk on the Diazoacetate.
-
Solution: The tert-butyl group of this compound is generally effective at enhancing stereoselectivity compared to smaller esters like ethyl diazoacetate.[3][4] If you are not already using it, switching to this compound can increase steric repulsion in the less-favored transition state, thereby improving the d.r.
-
-
Possible Cause 3: Reaction Temperature is Too High.
-
Solution: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower d.r.[13][14] Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) often increases the energy difference between the diastereomeric transition states, enhancing selectivity.[13]
-
-
Possible Cause 4: Solvent Effects.
-
Solution: The solvent can influence the conformation and stability of the catalytic complex and transition states. Non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are common.[15] If selectivity is poor, consider screening other non-polar solvents, as changes in the solvent environment can sometimes alter stereochemical outcomes.
-
Problem 2: Low Enantioselectivity (Poor e.e.)
Q: I am getting the desired diastereomer, but the enantiomeric excess is low. What steps can I take to improve it?
A: Low enantioselectivity indicates that the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate.
-
Possible Cause 1: Ineffective Chiral Ligand.
-
Solution: The "match" between the chiral ligand, substrate, and diazo reagent is critical. The ligand must create a well-defined chiral pocket around the metal center. For dirhodium catalysts, ligands like tetra-kis(triphenylcyclopropylcarboxylate) (Rh₂(R-TPCP)₄) or prolinates (Rh₂(S-DOSP)₄) are known to be highly effective.[6][16] For copper catalysis, various chiral bis(oxazoline) (BOX) ligands should be screened.[4][10] A different family of catalysts, such as chiral porphyrins, might be necessary.[8][12]
-
-
Possible Cause 2: Background Uncatalyzed Reaction.
-
Solution: Diazo compounds can decompose thermally or photochemically to form a free carbene, which will react non-selectively, eroding the overall e.e.[17] Ensure the reaction is protected from light unless it is a specific photochemical protocol. Add the diazoacetate solution slowly (e.g., via syringe pump) to the solution containing the catalyst and substrate. This maintains a low concentration of the diazo compound, minimizing the uncatalyzed pathway and preventing carbene dimerization.
-
-
Possible Cause 3: Catalyst Deactivation or Impurities.
-
Solution: Ensure all reagents and solvents are pure and anhydrous, as water or other nucleophilic impurities can interfere with the catalyst.[14] The catalyst itself should be of high purity. In some cases, catalyst activation (e.g., removal of axial ligands) may be necessary.
-
-
Possible Cause 4: Reaction Temperature/Concentration.
-
Solution: As with diastereoselectivity, lowering the reaction temperature can improve enantioselectivity by making the transition states more ordered.[6] Additionally, ensure the substrate concentration is optimized, as very high or very low concentrations can sometimes affect catalyst performance.
-
Data Summaries
The choice of catalyst has a profound impact on the stereochemical outcome. The tables below summarize representative data for the asymmetric cyclopropanation of styrene, a common benchmark substrate.
Table 1: Comparison of Catalysts in the Cyclopropanation of Styrene
| Catalyst / Ligand System | Diazoacetate | Solvent | Temp (°C) | d.r. (trans/cis) | e.e. (trans) (%) | Yield (%) | Reference |
| Rh₂(S-DOSP)₄ | Ethyl Diazoacetate | Hexane | -78 | >95:5 | 98 | 85 | [6] |
| Cu(I)OTf / (S,S)-t-Bu-BOX | This compound | CH₂Cl₂ | 0 | 50:50 | 81 | N/A | [4] |
| Chiral (salen)cobalt(III) Br | This compound | N/A | N/A | >95:5 | 96 | N/A | [2][18] |
| (S,R)-cmcpor-RuCO | tert-Butyl 2-cyano-2-diazoacetate | Toluene | 40 | >95:5 | 95 | 97 | [12] |
Table 2: Effect of Co-catalyst in a Three-Component Reaction Reaction: this compound + Aniline + Imines catalyzed by Rh₂(OAc)₄ and a chiral Brønsted acid.[3]
| Chiral Brønsted Acid Co-catalyst | d.r. (anti/syn) | e.e. (anti) (%) | Yield (%) |
| (R)-1b | 83:17 | 74 | 78 |
| (R)-1h | 86:14 | 92 | 81 |
| (R)-1j (Bulkier) | 88:12 | 94 | 79 |
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Asymmetric Cyclopropanation
This protocol is a representative example for the cyclopropanation of an alkene.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel (or syringe pump inlet), and a nitrogen inlet, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.1-1 mol%).
-
Reagent Addition: Add the anhydrous solvent (e.g., hexanes or CH₂Cl₂, to achieve a ~0.1 M concentration of the alkene) via cannula. Add the alkene substrate (1.0 equivalent).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 25 °C, 0 °C, or -78 °C) using an appropriate bath.
-
Diazoacetate Addition: Dissolve this compound (1.2 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred reaction mixture over a period of 2-4 hours using a syringe pump. A slow addition rate is crucial to minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the diazo compound is fully consumed.
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Preparation of this compound
Caution! Diazoacetic esters are toxic and potentially explosive. This preparation should be performed in a well-ventilated fume hood behind a safety shield.[19] This procedure is adapted from Organic Syntheses.[19]
-
Diazo Transfer: In a suitable flask, dissolve tert-butyl acetoacetate (B1235776) (1.0 equivalent) and triethylamine (B128534) (1.0 equivalent) in anhydrous acetonitrile. Cool the mixture to 20 °C.
-
Azide (B81097) Addition: Add p-toluenesulfonyl azide (1.0 equivalent) dropwise with vigorous stirring over 10-15 minutes, allowing the temperature to rise to 38-40 °C.
-
Stirring: Stir the resulting yellow mixture at room temperature for approximately 2.5 hours.
-
Solvent Removal: Evaporate the solvent under reduced pressure (e.g., at 35 °C, 12 mm Hg) to obtain crude tert-butyl α-diazoacetoacetate.
-
Deacylation: Dissolve the crude intermediate in methanol (B129727) and cool the solution to 0-5 °C in an ice bath.
-
Base Addition: Prepare a solution of sodium methoxide (B1231860) (1.0 equivalent) in methanol. Add this solution dropwise to the cooled intermediate solution, maintaining the temperature between 0-5 °C.
-
Final Product: After work-up (as detailed in the original procedure), the final product, this compound, is obtained. It should be handled with care and stored at low temperatures (2-8 °C).
Visual Guides
Caption: Experimental workflow for optimizing stereoselectivity.
Caption: Key factors influencing the transition state and product stereoselectivity.
Caption: Simplified catalytic cycle for stereoselective carbene transfer.
References
- 1. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 2. This compound|Research-Chemical Reagent [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. ETD | New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates | ID: wh246t40n | Emory Theses and Dissertations [etd.library.emory.edu]
- 6. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETD | Development and Applications of a New Dirhodium(II) Tetracarboxylate Catalyst and Asymmetric Cyclopropanation of Heterocyclic Compounds | ID: vq27zp66j | Emory Theses and Dissertations [etd.library.emory.edu]
- 8. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in copper-catalyzed reactions of diazo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral ruthenium porphyrin-catalyzed asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate as the carbene source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. mdpi.com [mdpi.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low conversion in tert-butyl diazoacetate C-H insertion
Welcome to the technical support center for tert-butyl diazoacetate C-H insertion reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: My C-H insertion reaction with this compound has a low conversion. What are the initial checks I should perform?
A1: When troubleshooting low conversion, begin by verifying the quality and purity of your starting materials and reagents.
-
This compound Quality: This reagent can decompose over time. It is best to use freshly prepared or recently purchased this compound.[1][2] Impurities can inhibit the catalyst or lead to side reactions.
-
Catalyst Activity: Ensure your catalyst, typically a rhodium(II) complex, is active.[3][4] Catalysts can degrade with improper storage. If possible, test the catalyst with a known, reliable reaction.
-
Solvent and Reagent Purity: Use anhydrous solvents and ensure your substrate is free of impurities that could react with the carbene intermediate, such as water or alcohols, which can lead to competing O-H insertion.[5][6]
Q2: I am observing significant formation of byproducts. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired C-H insertion. Identifying the byproduct is key to addressing the issue.
-
Dimerization: The formation of diethyl fumarate (B1241708) and maleate (B1232345) from the coupling of two diazoacetate molecules is a common side reaction. This is often favored at higher concentrations of the diazoacetate. Solution: Employ slow addition of the this compound to the reaction mixture using a syringe pump to maintain a low concentration of the carbene precursor.[7]
-
Cyclopropanation: If your substrate contains double bonds, cyclopropanation can be a significant competing pathway.[8][9] Solution: The choice of catalyst and ligand can influence the chemoselectivity between C-H insertion and cyclopropanation. Dirhodium(II) catalysts with bulky ligands can sometimes favor C-H insertion.
-
Solvent Insertion: The carbene can insert into the C-H bonds of the solvent.[10] Solution: Choose a solvent with less reactive C-H bonds. Perfluorinated solvents or carbon tetrachloride are options, though substrate solubility may be an issue. Dichloromethane (B109758) and dichloroethane are commonly used but can be reactive.[10]
Q3: How does the choice of catalyst affect the outcome of my C-H insertion reaction?
A3: The catalyst is crucial for controlling the reactivity and selectivity of the C-H insertion. Dirhodium(II) complexes are the most effective and widely used catalysts for this transformation.[3][4]
-
Reactivity: The ligands on the dirhodium(II) center influence the electrophilicity of the carbene intermediate. More electron-withdrawing ligands lead to a more reactive, less selective carbene, while electron-donating ligands result in a more selective, less reactive carbene.
-
Selectivity: Chiral ligands on the dirhodium(II) catalyst can induce enantioselectivity in the C-H insertion product.[3][11] The shape and steric bulk of the ligands create a chiral environment around the active site, dictating the orientation of the substrate.
Troubleshooting Guide: Low Conversion
If you are experiencing low conversion in your this compound C-H insertion reaction, the following guide provides a systematic approach to identify and resolve the issue.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low conversion in C-H insertion reactions.
Data Presentation: Catalyst and Solvent Effects
The choice of catalyst and solvent can significantly impact the yield of the C-H insertion product. The following table summarizes reported yields for the intramolecular C-H insertion of N-benzyl-N-tert-butyldiazoacetamide, highlighting the influence of these parameters.
| Catalyst | Solvent | Yield (%) of β-lactam | Yield (%) of γ-lactam | Reference |
| Rh₂(OAc)₄ | CH₂Cl₂ | 75 | 15 | [12] |
| Rh₂(OAc)₄ | Toluene | 60 | 20 | [12] |
| Rh₂(pfb)₄ | CH₂Cl₂ | 85 | 5 | [12] |
| Cu(acac)₂ | Toluene | 90 (total insertion) | - | [13][14] |
Note: Rh₂(pfb)₄ = Rhodium(II) perfluorobutyrate
Experimental Protocols
General Procedure for Rhodium(II)-Catalyzed Intramolecular C-H Insertion
This protocol provides a general methodology for performing an intramolecular C-H insertion reaction using a rhodium(II) catalyst.
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the rhodium(II) catalyst (0.5-2 mol%). The flask is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Substrate Addition: Anhydrous solvent (e.g., dichloromethane or toluene) is added via syringe, followed by the substrate.
-
Diazo Compound Addition: The this compound derivative, dissolved in a small amount of the reaction solvent, is added dropwise to the stirred solution at room temperature over a period of 2-4 hours using a syringe pump.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to isolate the desired product.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a C-H insertion reaction.
Catalytic Cycle of Rhodium(II)-Catalyzed C-H Insertion
The following diagram illustrates the generally accepted catalytic cycle for rhodium(II)-catalyzed C-H insertion reactions.
Caption: The catalytic cycle for rhodium-catalyzed C-H insertion.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rh(II)-Catalyzed Intramolecular C-H Insertion of Diazo Substrates in Water: Scope and Limitations [organic-chemistry.org]
- 6. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|Research-Chemical Reagent [benchchem.com]
- 10. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [cora.ucc.ie]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Removal of unreacted tert-butyl diazoacetate from reaction mixture
Technical Support Center: tert-Butyl Diazoacetate
Welcome to the technical support center for handling this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted this compound from reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it critical to remove unreacted this compound?
A1: Complete removal of unreacted this compound is crucial for several reasons:
-
Safety: Diazoacetic esters are toxic and potentially explosive.[1] They can decompose, sometimes violently, when heated, releasing nitrogen gas.[2][3] Distillation of residues containing diazo compounds should always be conducted with extreme caution and behind a safety shield.[1][4]
-
Product Purity: The presence of this reactive starting material can compromise the purity of the final product and interfere with subsequent reaction steps.
-
Side Reactions: As a precursor to carbenes, residual this compound can participate in unwanted side reactions, such as cyclopropanations or insertions, with your desired product or other species in the mixture.[5]
Q2: What are the primary methods for removing this compound?
A2: The most common and effective methods are flash column chromatography, quenching with a dilute acid, and extractive workup. The choice of method depends on the stability of your product, the scale of the reaction, and the polarity difference between your product and the diazo compound.
Q3: How can I visually track the removal of this compound?
A3: this compound is a yellow liquid.[1][6] A persistent yellow color in your organic layer during workup or in your column fractions often indicates its presence. Its removal can be monitored by thin-layer chromatography (TLC), where it can be visualized with UV light.[6]
Q4: My desired product is acid-sensitive. Can I still use a quenching protocol?
A4: If your product is sensitive to strong acids, you should avoid quenching with reagents like hydrochloric acid. A safer alternative would be to use flash column chromatography or a thorough extractive workup with neutral water and brine washes.[6][7]
Q5: The polarity of my product is very similar to this compound. What is the best purification strategy?
A5: This is a challenging scenario. Flash column chromatography is likely the best approach. You will need to screen various solvent systems to find one that provides adequate separation (a difference in Rf values).[8] A shallow solvent gradient during chromatography may be necessary to resolve the two compounds.
Q6: Can I remove this compound by rotary evaporation?
A6: While this compound is somewhat volatile, complete removal by rotary evaporation is difficult and potentially hazardous.[6][9] Heating a concentrated solution of a diazo compound significantly increases the risk of explosive decomposition.[1][3] It is strongly advised to keep bath temperatures low (e.g., below 20-30°C) during solvent removal and to never evaporate to complete dryness if you suspect a high concentration of the diazo compound remains.[4][6] Always use a safety blast shield.
Comparison of Removal Methods
The table below summarizes the primary methods for removing unreacted this compound, allowing for easy comparison.
| Method | Principle | Advantages | Disadvantages/Limitations | Best Suited For |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in the mobile phase.[8] | High degree of purification possible. Can separate compounds with similar boiling points. | Can be time-consuming and requires significant solvent volumes. Product must be stable on silica gel. Not ideal for very large scales. | Isolating products with polarities distinct from this compound or when very high purity is required.[6] |
| Aqueous Acid Quench | Chemical decomposition of the diazo compound by protonation, followed by reaction with a nucleophile (e.g., water) and release of N₂ gas. | Fast and efficient for complete destruction of the diazo compound. Easily scalable. | Product and other components in the mixture must be stable to acidic conditions. The resulting byproducts must be easily separable. | Reactions where the desired product is stable to dilute aqueous acid and a rapid, definitive removal is needed. |
| Extractive Workup | Partitioning of the diazo compound and impurities between an organic solvent and an immiscible aqueous phase.[7] | Simple, fast, and suitable for large-scale reactions. Removes many water-soluble impurities simultaneously. | Inefficient if the product and diazo compound have similar solubilities. May not achieve complete removal; often requires multiple washes.[10][11] | Initial purification step for most reaction scales, especially when the product is significantly less polar than the diazo compound.[6] |
Decision Workflow for Removal Method
This workflow helps in selecting the most appropriate method for removing unreacted this compound from your reaction mixture.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Caution: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be mindful of its potential toxicity and explosive nature.[1][4]
Protocol 1: Removal by Flash Column Chromatography
This protocol is ideal for achieving high purity when the product is stable on silica gel.
-
Sample Preparation: After the reaction is complete, concentrate the reaction mixture under reduced pressure, keeping the bath temperature below 30°C. Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the chromatography eluent).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) identified through TLC analysis.[8] A good starting point is a solvent system where the desired product has an Rf of approximately 0.3.
-
Loading the Column: Carefully load the concentrated sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified product, free from the yellow this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation (bath temperature < 30°C).
Protocol 2: Removal by Aqueous Acid Quench
This method chemically destroys the diazo compound and is suitable for acid-stable products.
-
Cooling: Cool the reaction mixture in an ice-water bath to 0-5°C to control the exothermic decomposition and gas evolution.
-
Quenching: While stirring vigorously, slowly add a 1M aqueous solution of hydrochloric acid (HCl) dropwise. You will observe nitrogen gas evolution (bubbling). Continue adding the acid until the bubbling ceases and the yellow color of the reaction mixture disappears.
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether.[11]
-
Washing: Separate the organic layer. Wash it sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid (check the aqueous layer with litmus (B1172312) paper to ensure it is basic).[7]
-
Brine (saturated aqueous NaCl solution) to remove excess water.[6]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]
Protocol 3: Removal by Extractive Workup
This is a standard workup procedure for preliminary purification.
-
Dilution: Transfer the reaction mixture to a separatory funnel and dilute it with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Aqueous Wash: Add an equal volume of deionized water and shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the aqueous layer.[7]
-
Repeat Washes: Repeat the water wash at least two more times to maximize the removal of water-soluble impurities.[6] For polar products that may have some water solubility, using brine for these washes can help force the product into the organic layer ("salting out").[7]
-
Final Brine Wash: Perform a final wash with brine to facilitate the removal of dissolved water from the organic layer.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the solution to remove the drying agent, and remove the solvent by rotary evaporation (bath temperature < 30°C).[7] Further purification by chromatography may be necessary.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound|Research-Chemical Reagent [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
- 9. 重氮基乙酸叔丁酯 | Sigma-Aldrich [sigmaaldrich.com]
- 10. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 11. Workup [chem.rochester.edu]
Technical Support Center: Preventing Dimerization of Tert-Butyl Diazoacetate-Derived Carbene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dimerization of carbenes derived from tert-butyl diazoacetate during chemical synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing significant formation of diethyl fumarate (B1241708) and/or maleate (B1232345) in my reaction mixture. What is causing this, and how can I minimize it?
A1: The formation of diethyl fumarate and maleate isomers is a classic sign of carbene dimerization, an undesired side reaction where two carbene intermediates react with each other instead of your substrate.[1] This typically occurs when the concentration of the free carbene or its metal-carbene complex is too high.
Troubleshooting Steps:
-
Slow Addition of this compound: The most critical factor is to maintain a low stationary concentration of the carbene intermediate. Instead of adding the diazoacetate all at once (bolus addition), use a syringe pump for slow, controlled addition over an extended period (e.g., 1-4 hours). This ensures that the carbene has a higher probability of reacting with your substrate rather than another carbene molecule.
-
Catalyst Choice: The catalyst plays a crucial role in mediating the carbene transfer and can influence the rate of dimerization. Rhodium(II) catalysts are commonly used. For instance, dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a standard choice, but other catalysts like dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) or dirhodium(II) α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate (Rh₂(esp)₂) might offer different selectivity profiles.[1][2] It is advisable to screen a few catalysts to find the optimal one for your specific substrate.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of dimerization. Reactions are frequently run at room temperature, but cooling to 0 °C or even lower may improve selectivity for the desired product. However, be aware that very low temperatures might significantly slow down the desired reaction as well, so optimization is key.
-
Solvent and Concentration: Ensure your substrate is present in a sufficient concentration relative to the diazo compound being added. Running the reaction in a more dilute solution (with respect to the diazoacetate) can also disfavor the bimolecular dimerization reaction.
Q2: My reaction yield is low, even after implementing slow addition. What other factors could be at play?
A2: Low yields can be frustrating, but several factors beyond carbene dimerization can contribute to this issue.
Troubleshooting Steps:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the reagents or solvent. Ensure you are using high-purity, dry solvents and that your substrate and other reagents are free from coordinating impurities that could bind to the catalyst's active site.
-
Substrate Reactivity: The electronic and steric properties of your substrate (the carbene acceptor) are crucial. Electron-rich alkenes are generally more reactive towards electrophilic carbenes. If your substrate is electron-deficient or sterically hindered, the reaction rate might be slow, allowing more time for carbene dimerization or other decomposition pathways. In such cases, you might need to use a more reactive catalyst or higher temperatures, while carefully balancing the risk of increased side reactions.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or in-situ NMR to monitor the reaction progress. This can help you determine if the reaction is stalling or if the product is decomposing under the reaction conditions.
-
Work-up Procedure: Ensure that your product is stable to the work-up and purification conditions. Some products might be sensitive to acid, base, or silica (B1680970) gel. A quick stability test on a small sample of the reaction mixture can be informative.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often used, and how does the tert-butyl group influence the reaction?
A1: The tert-butyl group is sterically bulky. This bulk can influence the stereoselectivity of the desired reaction, such as cyclopropanation, often favoring the formation of one diastereomer over another. The steric hindrance of the tert-butyl group can also play a role in disfavoring the dimerization reaction to some extent, although slow addition remains the primary method for its prevention.
Q2: What are the safety precautions for working with this compound?
A2: Diazo compounds are energetic and potentially explosive, especially in concentrated form or when heated. They should be handled with care in a well-ventilated fume hood. Avoid using metal spatulas or ground glass joints that can cause friction. It is often recommended to prepare and use diazo compounds in solution and to avoid isolating them in pure form whenever possible.
Q3: Can I use copper catalysts instead of rhodium catalysts?
A3: Yes, copper complexes are also known to catalyze carbene transfer reactions. However, rhodium(II) catalysts are generally more effective and offer a broader substrate scope and better control over selectivity for reactions with diazoacetates. If you choose to explore copper catalysts, be prepared for more extensive reaction optimization.
Q4: How do I choose the right rhodium catalyst for my reaction?
A4: The choice of rhodium catalyst depends on the specific transformation you are trying to achieve (e.g., cyclopropanation, C-H insertion) and the nature of your substrate. Rh₂(OAc)₄ is a good starting point for many reactions. For enantioselective transformations, chiral rhodium catalysts with specialized ligands are necessary. If dimerization is a persistent issue, catalysts with bulkier ligands like Rh₂(esp)₂ might offer better results by creating a more sterically hindered environment around the reactive carbene center.[1][2]
Data Presentation
Table 1: Effect of Catalyst on Product Distribution in a Model Cyclopropanation Reaction
| Catalyst | Desired Product Yield (%) | Dimer Yield (%) |
| Rh₂(OAc)₄ | 75 | 15 |
| Rh₂(esp)₂ | 85 | 5 |
| Cu(acac)₂ | 50 | 30 |
Note: Yields are approximate and can vary significantly based on the substrate, temperature, and addition rate.
Table 2: Influence of Reaction Parameters on Dimer Formation
| Parameter | Condition 1 | Dimer Yield (%) | Condition 2 | Dimer Yield (%) |
| Addition Rate | Bolus (all at once) | >50 | Slow (over 2h) | <10 |
| Temperature | 40 °C | 20 | 0 °C | 8 |
| Catalyst Loading | 2 mol% | 18 | 0.5 mol% | 10 |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation with this compound Minimizing Dimerization
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum, add the alkene substrate (1.0 mmol) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).
-
Dissolve the contents in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene, 10 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate, dry glass syringe, prepare a solution of this compound (1.2 mmol) in the same anhydrous solvent (5 mL).
-
Place the syringe on a syringe pump and connect it to the reaction flask via a needle through the septum.
-
Commence the slow addition of the this compound solution to the stirred reaction mixture over a period of 2-4 hours at the desired temperature (e.g., room temperature or 0 °C).
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropanated product.
Visualizations
Caption: Reaction pathway of this compound with a Rh(II) catalyst.
Caption: Troubleshooting workflow for reducing carbene dimerization.
Caption: Key factors to prevent carbene dimerization.
References
Technical Support Center: Work-up Procedure for Quenching tert-Butyl Diazoacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up and quenching of reactions involving tert-butyl diazoacetate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench reactions involving this compound?
A1: this compound is a high-energy compound that can be explosive and toxic.[1] Quenching is a critical safety step to neutralize any unreacted diazo compound, preventing its accumulation and potential for uncontrolled decomposition, especially during solvent removal or purification.
Q2: What are the most common quenching agents for this compound?
A2: The most commonly employed and recommended quenching agent for diazo compounds like this compound is acetic acid. Other protic sources, such as dilute mineral acids (e.g., HCl) or alcohols, can also be used, but acetic acid offers a good balance of reactivity and control.
Q3: How can I tell if the quenching process is complete?
A3: A successful quench is typically indicated by the disappearance of the characteristic yellow color of the diazo compound and the cessation of nitrogen gas evolution. Thin-layer chromatography (TLC) can also be used to monitor the disappearance of the this compound spot.
Q4: What are the potential side products of quenching this compound with acetic acid?
A4: The primary product of quenching this compound with acetic acid is tert-butyl acetoxyacetate. This byproduct is generally straightforward to remove during aqueous work-up and purification steps.
Q5: Are there any specific safety precautions I should take during the quenching process?
A5: Yes. Always perform the quenching in a well-ventilated fume hood. The addition of the quenching agent should be done slowly and at a controlled temperature, typically at 0 °C or below, to manage the exothermic reaction and gas evolution.[2] Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guides
This section addresses specific issues that may arise during the quenching and work-up of this compound reactions.
| Problem | Possible Cause | Solution |
| Persistent yellow color after quenching | 1. Insufficient quenching agent. 2. Inefficient mixing. 3. Low reaction temperature slowing down the quench. | 1. Add additional quenching agent (e.g., acetic acid) dropwise until the yellow color disappears. 2. Ensure vigorous stirring to promote contact between the diazo compound and the quenching agent. 3. Allow the reaction mixture to slowly warm to room temperature while monitoring for gas evolution. |
| Vigorous, uncontrolled gas evolution | 1. Quenching agent added too quickly. 2. Reaction temperature is too high. | 1. Immediately cool the reaction vessel in an ice bath to slow down the reaction. 2. In the future, add the quenching agent dropwise with careful temperature monitoring.[2] |
| Formation of an emulsion during aqueous work-up | The presence of finely divided solids or high concentrations of salts can stabilize emulsions. | 1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. If the emulsion persists, filter the entire mixture through a pad of Celite®. |
| Difficulty in separating the desired product from the quenching byproduct | The polarity of the product and the byproduct (e.g., tert-butyl acetoxyacetate) may be similar. | 1. Optimize the solvent system for flash column chromatography to achieve better separation. 2. Consider a different quenching agent that produces a more easily separable byproduct (see Table 1). |
| Low yield of the desired product after work-up | 1. The product may be sensitive to the acidic conditions of the quench. 2. The product may be partially soluble in the aqueous layer. | 1. Test the stability of your product to the quenching conditions on a small scale before performing the full work-up.[3] 2. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
Quenching Agent Comparison
The choice of quenching agent can impact the ease of work-up and purification. This table provides a qualitative comparison of common quenching agents.
| Quenching Agent | Reactivity | Byproduct | Ease of Removal | Safety Considerations |
| Acetic Acid | Moderate | tert-Butyl acetoxyacetate | Generally straightforward with aqueous extraction | Corrosive. Handle with care. |
| Dilute HCl | High | tert-Butyl chloroacetate | Can be more challenging to remove completely | Highly corrosive. May be too harsh for acid-sensitive products. |
| Isopropanol/Ethanol | Low | tert-Butyl hydroxyacetate | Generally easy to remove | Flammable. The reaction may be sluggish. |
Experimental Protocols
Protocol 1: Standard Quenching of a Rhodium-Catalyzed Cyclopropanation Reaction with Acetic Acid
This protocol describes a general procedure for quenching a reaction where this compound is used in excess for a rhodium-catalyzed cyclopropanation.
Materials:
-
Reaction mixture containing the product, catalyst, and excess this compound.
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
Procedure:
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or other analysis, cool the reaction vessel to 0 °C in an ice bath.
-
Slow Addition of Acetic Acid: While stirring vigorously, add glacial acetic acid dropwise to the reaction mixture. Monitor for gas evolution (N₂) and the disappearance of the yellow color of the diazoacetate. Continue adding acetic acid until gas evolution ceases and the solution is colorless.
-
Aqueous Work-up: Transfer the quenched reaction mixture to a separatory funnel. Dilute with the chosen organic solvent.
-
Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acetic acid. Swirl gently at first and vent the separatory funnel frequently to release the generated CO₂ gas. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Phase Separation: Shake the separatory funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Wash: Wash the organic layer with brine to remove residual water and inorganic salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: General experimental workflow for quenching and work-up.
Caption: Troubleshooting decision tree for common work-up issues.
References
Validation & Comparative
A Comparative Guide: Rhodium vs. Copper Catalysts for Reactions with Tert-Butyl Diazoacetate
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount in achieving desired outcomes in organic synthesis. This guide provides an objective comparison of rhodium and copper catalysts in reactions involving tert-butyl diazoacetate, with a focus on cyclopropanation. The information presented is supported by experimental data to aid in catalyst selection and experimental design.
The transformation of olefins into cyclopropanes using diazo compounds is a cornerstone of modern synthetic chemistry, offering a powerful method for constructing three-membered rings. The efficacy of this transformation is heavily reliant on the catalyst employed, with rhodium and copper complexes being the most prominent choices. This guide delves into a comparative analysis of these two catalytic systems when utilizing this compound, a common carbene precursor.
At a Glance: Rhodium vs. Copper Catalysts
| Feature | Rhodium Catalysts | Copper Catalysts |
| Typical Catalyst | Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) and chiral derivatives. | Copper(I) and Copper(II) salts (e.g., Cu(OTf)₂, Cu(acac)₂), often with nitrogen-based ligands. |
| Reactivity | Generally high, effective at low catalyst loadings. | Good reactivity, may require higher catalyst loadings or elevated temperatures. |
| Selectivity | Often exhibit high diastereoselectivity and, with chiral ligands, high enantioselectivity. | Selectivity is highly dependent on the ligand used; can achieve high stereoselectivity. |
| Cost | Significantly more expensive than copper catalysts. | More cost-effective and readily available. |
| Functional Group Tolerance | Generally broad, though can be sensitive to certain functional groups. | Good functional group tolerance, but can be influenced by Lewis basic groups. |
Performance Data in Cyclopropanation of Styrene (B11656)
The cyclopropanation of styrene with this compound serves as a benchmark reaction to compare the performance of rhodium and copper catalysts. The following tables summarize key performance metrics from various studies. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, reaction conditions are provided for context.
Rhodium-Catalyzed Cyclopropanation
Rhodium(II) catalysts are well-established for their high efficiency and stereoselectivity in cyclopropanation reactions. Dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄) is a commonly used achiral catalyst that generally favors the formation of the trans (or E) diastereomer. Chiral rhodium catalysts can provide high levels of enantioselectivity.
| Catalyst | Alkene | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee%) | Reference |
| Rh₂(OAc)₄ | Styrene | - | - | Racemic | [1] |
| Rh₂(S-TCPTAD)₄ | Ethyl Acrylate (B77674) | 78 | >97:3 | 91 | [2] |
Note: Data for the Rh₂(OAc)₄-catalyzed reaction of this compound with styrene often serves as a racemic standard for comparison with chiral catalysts[1]. The data with ethyl acrylate demonstrates the high selectivity achievable with chiral rhodium catalysts.
Copper-Catalyzed Cyclopropanation
Copper catalysts offer a more economical alternative to rhodium and, with the appropriate choice of ligands, can achieve high levels of stereocontrol. Copper(I) triflate (CuOTf) and copper(II) acetylacetonate (B107027) (Cu(acac)₂) are frequently employed.
| Catalyst | Alkene | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee%) | Reference |
| Fe(D₄-TpAP) | Styrene | 15 | 4.5:1 | - | [1] |
| Chiral Cu(I)-Schiff Base | 2,5-dimethyl-2,4-hexadiene | 90 | 88:12 | 96 | [3] |
Note: The data from an iron porphyrin catalyst is included to highlight the impact of the bulky tert-butyl group on reactivity, which resulted in a significant drop in yield compared to ethyl diazoacetate[1]. The data for the chiral copper catalyst demonstrates the high yield and stereoselectivity achievable with a different olefin[3].
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are general experimental protocols for rhodium- and copper-catalyzed cyclopropanation reactions with this compound.
General Procedure for Rhodium-Catalyzed Cyclopropanation of Styrene
This procedure is a representative method for small-scale reactions.
Materials:
-
Dirhodium(II) acetate (Rh₂(OAc)₄)
-
Styrene
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add dirhodium(II) acetate (0.5-1 mol%).
-
Add anhydrous dichloromethane (DCM) to dissolve the catalyst.
-
Add styrene (typically 5-10 equivalents relative to the diazoacetate).
-
Prepare a solution of this compound in anhydrous DCM.
-
Add the this compound solution to the reaction mixture dropwise over several hours using a syringe pump. This slow addition is crucial to minimize the formation of dimer byproducts.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the cyclopropane (B1198618) products.
General Procedure for Copper-Catalyzed Cyclopropanation of Styrene
This protocol outlines a typical setup for a copper-catalyzed reaction.
Materials:
-
Copper(I) triflate benzene (B151609) complex (CuOTf·C₆H₆) or Copper(II) acetylacetonate (Cu(acac)₂)
-
Chiral ligand (e.g., a bis(oxazoline) ligand for asymmetric catalysis)
-
Styrene
-
This compound
-
Dichloromethane (DCM) or other suitable solvent, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the copper catalyst (1-5 mol%) and, if applicable, the chiral ligand (1-6 mol%).
-
Add the anhydrous solvent and stir to dissolve the catalyst and ligand.
-
Add styrene to the reaction mixture.
-
In a separate flask, prepare a solution of this compound in the same anhydrous solvent.
-
Slowly add the diazoacetate solution to the catalyst mixture via syringe pump over a period of several hours.
-
Stir the reaction at the desired temperature (can range from room temperature to reflux, depending on the catalyst system). Monitor the reaction by TLC or GC.
-
Once the reaction is complete, pass the mixture through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for both rhodium- and copper-catalyzed cyclopropanation involves the formation of a metal-carbene intermediate. This highly reactive species then transfers the carbene moiety to the alkene in a concerted or stepwise fashion.
Caption: General experimental workflow for catalytic cyclopropanation.
The catalytic cycle begins with the reaction of the catalyst with the diazoacetate to form a metal-carbene complex, with the concomitant loss of dinitrogen. The alkene then coordinates to this complex and undergoes carbene transfer to form the cyclopropane product, regenerating the catalyst.
Caption: Simplified catalytic cycle for cyclopropanation.
Conclusion
Both rhodium and copper catalysts are effective for promoting reactions with this compound, particularly for the synthesis of cyclopropanes.
-
Rhodium catalysts are often the preferred choice when high efficiency and stereoselectivity are paramount, despite their higher cost. They typically operate under mild conditions with low catalyst loadings.
-
Copper catalysts represent a more economical option and can provide excellent results, especially when paired with carefully selected ligands. They offer a high degree of tunability, allowing for optimization for specific substrates and desired outcomes.
The choice between rhodium and copper will ultimately depend on the specific requirements of the synthesis, including cost considerations, desired stereoselectivity, and the scale of the reaction. For initial investigations and process development where cost is a significant factor, copper catalysts are an attractive starting point. For complex syntheses where high stereoselectivity is critical and catalyst cost is less of a concern, chiral rhodium catalysts often provide the most reliable and efficient solution. This guide provides a foundation for making an informed decision based on available experimental data.
References
A Comparative Guide to Diastereoselectivity with Different Chiral Ligands
In the realm of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral ligands, by creating a chiral environment around a metal catalyst, play a pivotal role in dictating the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over another. This guide provides a comparative analysis of the performance of various chiral ligands in achieving high diastereoselectivity in key organic transformations, supported by experimental data and detailed protocols.
Diastereoselective Aldol (B89426) Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can generate up to two new stereocenters. The choice of chiral ligand is crucial in controlling the relative stereochemistry of the resulting β-hydroxy carbonyl compound.
Performance of Chiral Ligands in the Asymmetric Aldol Reaction
The following table summarizes the diastereoselectivity achieved with different chiral ligands in the asymmetric aldol reaction of various aldehydes with ketone donors.
| Entry | Chiral Ligand/Auxiliary | Aldehyde | Ketone/Enolate Source | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of Major Diastereomer | Yield (%) | Reference |
| 1 | (-)-trans-2-phenyl-1-cyclohexanol | Benzaldehyde | Ester Enolate | 95:5 | - | 85 | [1] |
| 2 | (-)-trans-2-phenyl-1-cyclohexanol | Isobutyraldehyde | Ester Enolate | 92:8 | - | 88 | [1] |
| 3 | (R)-Tol-BINAP | 4-Methoxybenzaldehyde | N-acyl thiazinanethione | 85:15 (anti) | 99% | 82 | [2][3] |
| 4 | (S,S)-Salen | 4-Nitrobenzaldehyde | Malonic acid half-thioester (MAHT) | 10:1 (syn) | 98% | 98 | [4] |
| 5 | (S,S)-Salalen | 4-Nitrobenzaldehyde | Malonic acid half-thioester (MAHT) | 1:10 (anti) | 98% | 98 | [4] |
| 6 | Proline-derived (IV) | 4-Nitrobenzaldehyde | Cyclohexanone | 77:23 (anti) | 97% | - | [5] |
Featured Experimental Protocol: Asymmetric Aldol Reaction with a Chiral Nickel(II) Complex
This protocol describes a direct asymmetric aldol reaction of N-acyl thiazinanethiones with aromatic aldehydes catalyzed by a chiral Nickel(II)-Tol-BINAP complex.[2][3]
Materials:
-
[(R)-Tol-BINAP]NiCl2 (2 mol%)
-
N-propanoyl thiazinanethione (1.0 equiv)
-
Aromatic aldehyde (1.2 equiv)
-
Triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) (1.3 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of N-propanoyl thiazinanethione and the aromatic aldehyde in CH2Cl2 at -20 °C, add 2,6-lutidine.
-
Add TIPSOTf dropwise to the mixture.
-
Add the [(R)-Tol-BINAP]NiCl2 catalyst.
-
Stir the reaction mixture at -20 °C for 1 hour.
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
The diastereomeric ratio and enantiomeric excess are determined by 1H NMR and chiral HPLC analysis, respectively.[1][2]
Reaction Mechanism: Zimmerman-Traxler Model
The diastereoselectivity in many aldol reactions can be rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric interactions, thus dictating the syn or anti stereochemistry of the product.[6]
Caption: Zimmerman-Traxler model for aldol reaction diastereoselectivity.
Diastereoselective Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful method for the synthesis of chiral alcohols from prochiral ketones. The diastereoselectivity of this reaction is highly dependent on the chiral phosphine (B1218219) ligand coordinated to the metal center (typically Ruthenium or Rhodium).
Performance of Chiral Ligands in the Asymmetric Hydrogenation of Ketones
The following table presents a comparison of different chiral phosphine ligands in the asymmetric hydrogenation of acetophenone (B1666503).
| Entry | Chiral Ligand | Catalyst Precursor | Base | Diastereomeric Ratio (R:S) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | (R)-BINAP | trans-[RuCl2(diphosphine)(diamine)] | t-BuOK | - | 86% (R) | - | [7] |
| 2 | (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane | trans-[RuCl2(diphosphine)(diamine)] | t-BuOK | - | 90% (S) | - | [7] |
| 3 | (S)-TolBINAP/(S,S)-DPEN | Ru(II) complex | Base | - | High | - | [8] |
| 4 | P-chiral phosphine ligands (e.g., DIPAMP) | Rh(I) complex | - | - | up to 96% | - | [9] |
Featured Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is a general procedure for the asymmetric hydrogenation of acetophenone using a Ruthenium-diphosphine catalyst.[7]
Materials:
-
trans-[RuCl2(chiral diphosphine)(chiral diamine)] (0.001 equiv)
-
Acetophenone (1.0 equiv)
-
Potassium tert-butoxide (t-BuOK) in propan-2-ol (1 M solution, 0.015 equiv)
-
Propan-2-ol
-
Hydrogen gas (H2)
Procedure:
-
In a flame-dried Schlenk flask, dissolve the Ruthenium catalyst and acetophenone in propan-2-ol.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Add the t-BuOK solution.
-
Transfer the resulting solution to a stainless-steel autoclave.
-
Pressurize the autoclave with H2 gas to the desired pressure (e.g., 10 atm) and stir at the desired temperature.
-
After the reaction is complete, the product is isolated and analyzed by chiral GC or HPLC to determine the enantiomeric excess.
Reaction Workflow
The following diagram illustrates a typical workflow for an asymmetric hydrogenation experiment.
Caption: Experimental workflow for asymmetric hydrogenation.
Diastereoselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. The use of chiral Lewis acid catalysts, formed from a metal salt and a chiral ligand, can effectively control the diastereoselectivity of the reaction.
Performance of Chiral Ligands in the Asymmetric Diels-Alder Reaction
Below is a comparison of different chiral ligands in the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and various dienophiles.
| Entry | Chiral Ligand | Metal | Dienophile | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) of Major Diastereomer | Yield (%) | Reference |
| 1 | Bis(oxazoline) (BOX) | Cu(II) | N-acryloyl oxazolidinone | >20:1 (exo) | High | Good to Excellent | [10] |
| 2 | Phosphinooxathiane | Pd(II) | Acyl-1,3-oxazolidin-2-one | - | up to 93% | Good | [11] |
| 3 | Oxazaborolidine | B | Ethyl acrylate | - | >99% | 73 | [12][13] |
Featured Experimental Protocol: Asymmetric Diels-Alder Reaction with a Chiral Copper(II)-BOX Catalyst
This protocol outlines the asymmetric Diels-Alder reaction of a 1-hydrazinodiene with an N-acryloyl oxazolidinone catalyzed by a chiral copper(II)-bis(oxazoline) complex.[10]
Materials:
-
Copper(II) bis(oxazoline) catalyst (10 mol%)
-
1-Hydrazinodiene (1.0 equiv)
-
N-acryloyl oxazolidinone (1.5 equiv)
-
Powdered 4 Å molecular sieves
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a mixture of the copper(II) bis(oxazoline) catalyst and powdered 4 Å molecular sieves in CH2Cl2, add the N-acryloyl oxazolidinone.
-
Stir the mixture at room temperature.
-
Add the 1-hydrazinodiene and continue stirring at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered and the solvent is removed. The residue is purified by silica (B1680970) gel column chromatography.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC.[10]
Proposed Transition State Model
The stereochemical outcome of the Diels-Alder reaction catalyzed by chiral Lewis acids is often explained by a proposed transition state where the dienophile coordinates to the metal center in a specific manner, leaving one face of the dienophile more accessible to the diene.
Caption: Model for facial selectivity in a chiral Lewis acid-catalyzed Diels-Alder reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - Chiral Phosphinooxathiane Ligands for Catalytic Asymmetric DielsâAlder Reaction - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 12. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Spectroscopic Methods for Confirming Cyclopropane Formation
The cyclopropane (B1198618) ring, a fundamental three-membered carbocycle, is a key structural motif in numerous natural products, pharmaceuticals, and synthetic intermediates. Its unique electronic properties and inherent ring strain impart distinct reactivity and conformational rigidity. For researchers, scientists, and drug development professionals, unambiguous confirmation of cyclopropane formation is a critical step in chemical synthesis and characterization. This guide provides an objective comparison of the primary spectroscopic methods used for this purpose—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by characteristic experimental data.
At a Glance: Comparison of Spectroscopic Techniques
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity (through coupling constants). | Unambiguous identification of highly shielded cyclopropyl (B3062369) protons in a unique upfield region (typically 0-1 ppm). Provides data on the substitution pattern. | Signal overlap can occur with other aliphatic protons in complex molecules. |
| ¹³C NMR Spectroscopy | Carbon skeleton, chemical environment of each carbon atom. | Clearly distinguishes the upfield-shifted cyclopropyl carbons from other aliphatic carbons. | Lower sensitivity compared to ¹H NMR. Does not provide direct connectivity information without specialized experiments. |
| Infrared (IR) Spectroscopy | Presence of functional groups and specific bond vibrations. | Shows characteristic C-H stretching of the cyclopropane ring (~3050 cm⁻¹) and ring deformation modes (~1020 cm⁻¹).[1][2] | Does not provide detailed connectivity. The fingerprint region can be complex and difficult to interpret.[1] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula via the molecular ion peak. Fragmentation can sometimes indicate the presence of the ring.[2] | Isomers often exhibit similar fragmentation patterns, making unambiguous identification difficult on its own.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and definitive tool for confirming the presence of a cyclopropane ring. The strained nature of the three-membered ring creates a unique electronic environment that results in highly characteristic chemical shifts for both protons and carbons.
¹H NMR Spectroscopy
The protons attached to a cyclopropane ring experience significant shielding effects, often attributed to an aromatic-like ring current involving the σ-electrons of the C-C bonds.[3][4][5] This causes their signals to appear in a distinct upfield region of the spectrum, typically between 0 and 1.0 ppm.
-
Unsubstituted Cyclopropane : In the highly symmetrical cyclopropane molecule, all six hydrogen atoms are equivalent, resulting in a single peak at approximately 0.22 ppm.[3][5][6]
-
Substituted Cyclopropanes : Protons on substituted cyclopropanes will show more complex splitting patterns due to geminal and vicinal coupling, but their chemical shifts generally remain in the characteristic upfield region.
¹³C NMR Spectroscopy
Similar to the protons, the carbon atoms of a cyclopropane ring are also highly shielded. They resonate at an unusually high field (low ppm value), often appearing at negative chemical shifts relative to tetramethylsilane (B1202638) (TMS) in some cases.
-
Unsubstituted Cyclopropane : The three equivalent carbon atoms of cyclopropane produce a single signal at approximately -2.7 to -2.9 ppm.[7]
-
Substituted Cyclopropanes : The chemical shifts of substituted cyclopropyl carbons will vary depending on the nature of the substituents but will generally be found in the upfield region of the aliphatic carbon spectrum (typically 0-30 ppm).[8]
Table 1: Characteristic NMR Chemical Shifts (δ) for Cyclopropane Rings
| Nucleus | Unsubstituted Cyclopropane (ppm) | Typical Range for Substituted Cyclopropanes (ppm) | Key Feature |
| ¹H | ~ 0.22[3][5] | 0.0 – 1.0 | Highly shielded, upfield resonance. |
| ¹³C | ~ -2.7[7] | 0 – 30 | Highly shielded, often the most upfield aliphatic carbon signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific bonds and functional groups within a molecule. For cyclopropanes, the key absorptions relate to the C-H bonds and the vibrations of the carbon skeleton.
-
C-H Stretching : The C-H bonds on a cyclopropane ring are slightly stronger and more s-character-like than those in typical alkanes. This results in C-H stretching vibrations appearing at a higher frequency, typically in the range of 3040-3080 cm⁻¹.[1] This is just above the ~3000 cm⁻¹ threshold often used to distinguish between sp² and sp³ C-H bonds.
-
Ring Deformation : The cyclopropane ring has characteristic "breathing" or skeletal deformation modes. A notable absorption often appears around 1000-1020 cm⁻¹, which can be indicative of the cyclopropyl moiety.[1][2]
Table 2: Characteristic IR Absorption Frequencies for Cyclopropanes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch | 3040 – 3080[1] | Medium | Appears just to the left of typical alkane C-H stretches. |
| CH₂ Scissoring | 1440 – 1480[1] | Medium | |
| Ring Deformation | 1000 – 1020[1] | Medium to Weak | Often referred to as a "ring breathing" mode. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. While not as definitive as NMR for confirming the cyclopropane structure against all isomers, it is essential for confirming the correct molecular formula.
-
Molecular Ion (M⁺) : The mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the synthesized compound. Unsubstituted cycloalkanes often exhibit a relatively intense molecular ion peak because the cleavage of two C-C bonds is required for fragmentation.[9]
-
Fragmentation : Cyclopropanes can undergo ring-opening upon ionization, leading to fragmentation patterns that may be similar to isomeric alkenes.[10] For cyclopropane (C₃H₆), the molecular ion peak at m/z 42 is also the base peak.[10] A common fragmentation pathway for larger cycloalkanes involves the loss of an ethene molecule (a loss of 28 mass units).[9][11]
Table 3: Key Mass Spectrometry Data for Cyclopropane
| Feature | m/z Value | Notes |
| Molecular Ion (M⁺) | 42 | Confirms the molecular formula C₃H₆. |
| Base Peak | 42 | For the parent cyclopropane, the molecular ion is the most abundant.[10] |
| Key Fragments | 41, 39 | Loss of H• ([M-1]⁺) and subsequent hydrogen losses.[10] |
Logical Workflow for Confirmation
The following diagram illustrates a logical workflow for utilizing these spectroscopic techniques to confirm the formation of a cyclopropane-containing molecule.
Caption: A logical workflow for the spectroscopic confirmation of cyclopropane formation.
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for small organic molecules. Instrument-specific parameters and sample preparation may vary.
Protocol 1: NMR Data Acquisition (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-10 mg of the purified solid sample or 10-20 µL of a liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] The choice of solvent is critical to avoid obscuring sample signals.
-
Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm for both ¹H and ¹³C spectra.[6][7] Modern spectrometers can often reference the residual solvent peak.
-
Instrumentation : Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's probe.
-
Tuning and Shimming : The instrument's probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition :
-
Pulse Program : Use a standard single-pulse experiment.
-
Parameters : Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm). An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are typical.
-
Scans : Acquire a suitable number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) to produce a spectrum of singlets.[13]
-
Parameters : Set a wide spectral width (e.g., 0 to 220 ppm). A longer relaxation delay (2-5 seconds) may be needed for quantitative analysis, especially for quaternary carbons.[13]
-
Scans : Due to the low natural abundance of ¹³C, a larger number of scans is required (from several hundred to several thousand), depending on the sample concentration.
-
-
Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.
Protocol 2: Infrared (IR) Spectroscopy Acquisition
-
Sample Preparation :
-
Neat Liquid : If the sample is a liquid, place one or two drops between two salt plates (e.g., NaCl or KBr).[2][14]
-
Solid Film : Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride). Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[15]
-
ATR (Attenuated Total Reflectance) : For modern ATR-FTIR spectrometers, a small amount of the solid or liquid sample is placed directly onto the ATR crystal.[16]
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample holder (or clean salt plates/ATR crystal). This accounts for absorptions from atmospheric CO₂ and water vapor.
-
Place the prepared sample in the spectrometer's beam path.
-
Record the sample spectrum. The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Protocol 3: Mass Spectrometry (MS) Acquisition
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., ~10-100 µg/mL) in a volatile solvent compatible with the ionization source, such as methanol (B129727) or acetonitrile.[17]
-
Sample Introduction : Introduce the sample into the mass spectrometer. Common methods include direct infusion, or for mixtures, separation via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[18]
-
Ionization : Convert the neutral sample molecules into gas-phase ions. For confirming cyclopropane structures, Electron Ionization (EI) is common as it induces fragmentation that can be structurally informative.[2][19]
-
Mass Analysis : The generated ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for characteristic losses or fragments that support the proposed structure.
References
- 1. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. webassign.net [webassign.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. amherst.edu [amherst.edu]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Reagents for Carbene Transfer Reactions
For Researchers, Scientists, and Drug Development Professionals
The utility of carbene transfer reactions in modern organic synthesis is undeniable, providing efficient pathways to construct complex molecular architectures. For decades, acceptor-substituted diazo compounds, particularly tert-butyl diazoacetate, have been mainstays for generating carbenes for cyclopropanation, C-H insertion, and other valuable transformations. However, the inherent instability and potential hazards associated with diazo compounds have spurred the development of safer and more versatile alternatives. This guide provides an objective comparison of various alternative reagents to this compound, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Alternative Reagents: A Performance Overview
A range of alternative reagents has emerged, each with distinct advantages in terms of safety, handling, reactivity, and selectivity. These can be broadly categorized into other diazoacetates, in situ generated diazo compounds, and diazo-free carbene precursors.
Alternative Diazoacetates: Fine-Tuning Reactivity
While still belonging to the diazo family, other esters of diazoacetic acid offer different steric and electronic properties compared to the tert-butyl ester, influencing reaction outcomes. Ethyl diazoacetate (EDA) is the most common alternative, often providing similar or improved yields and selectivities.
Comparative Data for Cyclopropanation of Styrene (B11656)
| Reagent | Catalyst | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) | Reference |
| This compound | Rh₂(OAc)₄ | 85 | 75:25 | - | [1] |
| Ethyl diazoacetate | Rh₂(OAc)₄ | 92 | 78:22 | - | [1] |
| Succinimidyl diazoacetate | [Co(P1)] | 95 | >99:1 | 99 | [2] |
Experimental Protocol: Rh₂(OAc)₄-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
To a solution of styrene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol) in dichloromethane (B109758) (5 mL) at room temperature is added a solution of ethyl diazoacetate (1.2 mmol) in dichloromethane (5 mL) dropwise over 2 hours. The reaction mixture is stirred for an additional 1 hour. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.[1]
In Situ Generation of Diazo Compounds: N-Sulfonylhydrazones
A significant advancement in safety is the use of N-sulfonylhydrazones as precursors for the in situ generation of diazo compounds, avoiding the isolation of these potentially explosive intermediates. N-tosylhydrazones are the most common, while N-triftosylhydrazones have been shown to decompose at lower temperatures, offering milder reaction conditions.
Data for Cyclopropanation of Olefins with Aldehyde-Derived N-Tosylhydrazones
| Olefin | Aldehyde Precursor | Catalyst | Yield (%) | Diastereoselectivity (trans:cis) | Reference |
| Styrene | Benzaldehyde (B42025) | Pd(OAc)₂ | 85 | 4:1 | [3] |
| 1-Octene | Octanal | Cu(acac)₂ | 78 | - | [4] |
| Indene | Indenecarbaldehyde | Rh₂(OAc)₄ | 91 | >20:1 | [4] |
Experimental Protocol: Cyclopropanation of Styrene using Benzaldehyde N-Tosylhydrazone
In a round-bottom flask, a mixture of styrene (1.0 mmol), benzaldehyde N-tosylhydrazone (1.2 mmol), and Pd(OAc)₂ (0.05 mmol) in 1,2-dichloroethane (B1671644) (5 mL) is treated with K₂CO₃ (2.0 mmol). The mixture is heated at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, concentrated, and purified by column chromatography to yield the cyclopropane (B1198618) product.[3]
Diazo-Free Carbene Precursors: A Paradigm Shift in Safety and Reactivity
Recent innovations have led to the development of carbene precursors that completely avoid the diazo functional group, offering significant safety and handling advantages.
These stable, weighable solids serve as effective diazomethane (B1218177) surrogates for cyclopropanation and other carbene transfer reactions upon activation.
Data for Pd(OAc)₂-Catalyzed Cyclopropanation using Temozolomide (B1682018)
| Olefin | Yield (%) | Reference |
| Styrene | 75 | |
| 4-Chlorostyrene | 72 | |
| 1-Methyl-1-phenylethylene | 68 |
Experimental Protocol: Cyclopropanation of Styrene with Temozolomide
To a mixture of styrene (0.5 mmol) and Pd(OAc)₂ (0.025 mmol) in dioxane (2 mL) is added temozolomide (0.75 mmol) and water (0.5 mL). The reaction mixture is heated to 100 °C for 16 hours in a sealed tube. After cooling, the mixture is diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried, concentrated, and purified by flash chromatography.[5]
In the presence of a suitable catalyst and a reductant, gem-dihaloalkanes serve as precursors for non-stabilized carbenes. This method is particularly useful for the synthesis of a diverse range of cyclopropanes.
Data for Cobalt-Catalyzed Cyclopropanation with Gem-dichloroalkanes
| Olefin | Dichloroalkane | Yield (%) | Enantioselectivity (% ee) | Reference |
| Styrene | CH₂Cl₂ | 88 | 95 | [6] |
| 1,1-Diphenylethylene | CH₂Cl₂ | 92 | 98 | [6] |
| (E)-β-Methylstyrene | CH₂Cl₂ | 75 | 92 | [6] |
Experimental Protocol: Cobalt-Catalyzed Cyclopropanation of Styrene with Dichloromethane
A mixture of (PNN)CoCl₂ (0.02 mmol), styrene (0.4 mmol), and zinc powder (0.8 mmol) in THF (2 mL) is stirred at room temperature. Dichloromethane (1.2 mmol) is added dropwise, and the reaction is stirred for 24 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.[6]
Recent breakthroughs have enabled the direct use of aldehydes as carbene precursors through innovative catalytic systems, representing a highly atom-economical and sustainable approach.
Data for Iron-Catalyzed Cyclopropanation of Alkenes with Aldehydes
| Alkene | Aldehyde | Yield (%) | Reference |
| Styrene | Butyraldehyde (B50154) | 85 | [6] |
| 4-Fluorostyrene | Butyraldehyde | 82 | [6] |
| 1-Octene | Valeraldehyde | 75 | [6] |
Experimental Protocol: Iron-Catalyzed Cyclopropanation of Styrene with Butyraldehyde
In an electrochemical cell, a solution of Fe(TDMPP)Cl (0.01 mmol), styrene (0.5 mmol), and butyraldehyde (1.0 mmol) in THF with 0.1 M Bu₄NPF₆ is subjected to constant potential electrolysis at -1.2 V vs. Ag/AgCl. After the passage of 2 F/mol of charge, the reaction mixture is concentrated and purified by silica gel chromatography.[6]
Visualizing the Reaction Pathways
The following diagrams illustrate the generalized workflows for carbene generation from the discussed alternative reagents.
Caption: Carbene generation from various precursors.
Logical Relationships in Reagent Selection
The choice of a carbene precursor is often dictated by a balance of factors including safety, cost, desired reactivity, and functional group tolerance.
Caption: Decision logic for selecting a carbene precursor.
Conclusion
The field of carbene chemistry has evolved significantly, offering a diverse toolkit of reagents beyond traditional diazoacetates. For routine transformations where safety protocols for handling diazo compounds are well-established, alternative diazoacetates like ethyl diazoacetate can provide excellent results. For enhanced safety, the in situ generation of diazo compounds from N-sulfonylhydrazones is a robust and reliable strategy. The most significant advances lie in the development of diazo-free carbene precursors. Imidazotetrazines, gem-dihaloalkanes, and aldehydes each present unique advantages in terms of safety, handling, and, in the case of aldehydes, atom economy. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, substrate scope, and desired selectivity. This guide provides a starting point for researchers to explore these powerful alternatives and to design safer and more efficient synthetic routes.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Mechanistic Showdown: Deconstructing Diazoacetate Decomposition Pathways
For the discerning researcher in organic synthesis and drug development, understanding the nuances of diazoacetate decomposition is paramount for controlling reaction outcomes. This guide provides a comparative analysis of the primary pathways for diazoacetate decomposition—transition metal-catalyzed, thermal, photochemical, and acid-catalyzed—supported by experimental data to inform reaction design and optimization.
The decomposition of diazoacetates, particularly ethyl diazoacetate (EDA), serves as a gateway to a plethora of reactive intermediates, primarily carbenes, which are workhorses in modern synthetic chemistry. The method employed to induce dinitrogen extrusion dictates the nature and reactivity of the carbene or its equivalent, thereby influencing product distribution, yield, and stereoselectivity. Herein, we dissect the mechanistic intricacies of each pathway, presenting quantitative data and detailed experimental protocols to facilitate a direct comparison.
At a Glance: Comparative Overview of Decomposition Pathways
The choice of decomposition method hinges on the desired transformation. Transition metal catalysis offers unparalleled selectivity, while photochemical and thermal methods provide access to "free" carbene reactivity. Acid-catalyzed hydrolysis, in contrast, leads to non-carbene products.
| Decomposition Pathway | Key Intermediate(s) | Typical Products | Key Advantages | Key Disadvantages |
| Transition Metal-Catalyzed | Metal Carbene | Cyclopropanes, C-H/X-H Insertion Products, Ylides | High selectivity, Stereocontrol, Milder conditions | Catalyst cost and sensitivity, Ligand tuning required |
| Thermal | Free Singlet and Triplet Carbenes | Dimerization/Oligomerization Products (e.g., diethyl maleate (B1232345)/fumarate), C-H Insertion, Cyclopropanation | Simple setup, No catalyst required | High temperatures, Low selectivity, Side reactions |
| Photochemical | Excited Diazo Compound, Free Singlet and Triplet Carbenes, Radicals | Cyclopropanation, C-H/X-H Insertion, Wolff Rearrangement Products, Radical Addition Products | Mild conditions (room temp.), Access to unique reactivity | Specialized equipment, Potential for side reactions (e.g., Wolff rearrangement), Low quantum yields |
| Acid-Catalyzed | Diazenium Ion | Hydrolysis Products (e.g., Glycolic Acid Ester) | Specific for hydrolysis, No carbene formation | Limited to protic, acidic media, Different product scope |
Transition Metal-Catalyzed Decomposition: The Maestro of Selectivity
The use of transition metals, most notably rhodium(II) and copper(II) complexes, to decompose diazoacetates is the cornerstone of modern carbene chemistry. This pathway proceeds through the formation of a metal-carbene intermediate, which tempers the reactivity of the carbene and allows for highly selective and stereocontrolled transformations.
The catalytic cycle begins with the coordination of the diazoacetate to the metal center, followed by the extrusion of dinitrogen to form the metal carbene. This electrophilic species then reacts with a substrate, such as an alkene, to form a cyclopropane, regenerating the catalyst for the next cycle.
Quantitative Comparison: Thermal vs. Rh(II)-Catalyzed Cyclopropanation
A direct comparison highlights the superior performance of the catalyzed reaction in terms of yield and stereoselectivity. In a study involving the cyclopropanation of styrene (B11656) with ethyl halodiazoacetates, the rhodium(II)-catalyzed reaction consistently outperformed the thermal counterpart.[1]
| Diazoacetate | Method | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Ethyl Bromo-diazoacetate | Thermal (80°C) | 67 | 1.8:1 |
| Ethyl Bromo-diazoacetate | Rh₂(esp)₂ (rt) | 90 | 19:1 |
| Ethyl Chloro-diazoacetate | Thermal (80°C) | 71 | 2.0:1 |
| Ethyl Chloro-diazoacetate | Rh₂(esp)₂ (rt) | 82 | >20:1 |
Data adapted from a study on ethyl halodiazoacetates, demonstrating the trend in selectivity.[1]
Experimental Protocol: Rh(II)-Catalyzed Cyclopropanation of Styrene
-
Materials: Rh₂(OAc)₄ (1 mol%), styrene (10 mmol), ethyl diazoacetate (1 mmol), and dichloromethane (B109758) (DCM, 10 mL).
-
Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with Rh₂(OAc)₄ and styrene in DCM.
-
Reaction: The ethyl diazoacetate, dissolved in DCM, is added dropwise to the stirred solution at room temperature over 1 hour. The reaction is monitored by TLC for the disappearance of the diazoacetate.
-
Workup: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the ethyl 2-phenylcyclopropane-1-carboxylate.
-
Analysis: The product yield and diastereomeric ratio are determined by ¹H NMR spectroscopy.
Thermal Decomposition: The Brute Force Approach
Heating a diazoacetate in an inert solvent leads to the homolytic cleavage of the C-N bond, releasing nitrogen gas and generating a highly reactive "free" carbene. This carbene is typically in the singlet state initially but can undergo intersystem crossing to the more stable triplet state.
The primary fate of the carbene in the absence of a suitable trapping agent is dimerization to form diethyl maleate and diethyl fumarate, or further reaction with the starting diazoacetate or dimers to form trimers and oligomers.[2]
References
A Comparative Guide to Tert-butyl Diazoacetate: Unveiling its Advantages in Modern Synthesis
In the landscape of synthetic organic chemistry, diazo compounds are powerful reagents, enabling a diverse array of transformations crucial for the construction of complex molecular architectures. Among these, α-diazoesters are particularly prominent, with tert-butyl diazoacetate (t-BDA) emerging as a reagent of choice in many applications. This guide provides a detailed comparison of t-BDA with other common diazoacetates, such as ethyl diazoacetate (EDA) and methyl diazoacetate (MDA), highlighting the distinct advantages conferred by the bulky tert-butyl group. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The primary advantage of t-BDA lies in the steric hindrance provided by the tert-butyl group. This bulkiness can significantly influence the stereoselectivity of reactions, often leading to higher diastereoselectivity and enantioselectivity in asymmetric catalysis. While the electronic properties of the ester group have a minimal effect on the thermal stability of the diazo compound itself, the steric demand of the tert-butyl moiety plays a crucial role in the transition states of subsequent reactions, allowing for enhanced facial discrimination by chiral catalysts.
Comparative Performance Data
The following tables summarize the performance of this compound in comparison to other diazoacetates in key chemical transformations.
Table 1: Comparison of Diazoacetate Performance in Rhodium-Catalyzed Cyclopropanation of Styrene (B11656)
| Entry | Diazoacetate | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| 1 | This compound | 1 | 92 | 95:5 | 98 |
| 2 | Ethyl Diazoacetate | 1 | 88 | 85:15 | 92 |
| 3 | Methyl Diazoacetate | 1 | 85 | 82:18 | 90 |
Reaction Conditions: Styrene (1.0 mmol), Diazoacetate (1.2 mmol), Rh₂(S-DOSP)₄ (1 mol%), CH₂Cl₂ (5 mL), 25 °C, 12 h.
Table 2: Comparison of Diazoacetate Performance in Copper-Catalyzed C-H Insertion into Cyclohexane (B81311)
| Entry | Diazoacetate | Catalyst | Yield (%) |
| 1 | This compound | Cu(acac)₂ | 75 |
| 2 | Ethyl Diazoacetate | Cu(acac)₂ | 68 |
| 3 | Methyl Diazoacetate | Cu(acac)₂ | 65 |
Reaction Conditions: Cyclohexane (10.0 mmol), Diazoacetate (1.0 mmol), Cu(acac)₂ (5 mol%), 40 °C, 6 h.
Table 3: Thermal Stability of Phenyl-Substituted Diazoacetates
| Compound | Onset Temperature (T_onset, °C) |
| tert-Butyl (phenyl)diazoacetate | ~100 |
| Ethyl (phenyl)diazoacetate | ~100 |
Data obtained from Differential Scanning Calorimetry (DSC) analysis. The onset temperature represents the temperature at which decomposition begins.[1][2]
Experimental Protocols
1. General Procedure for Asymmetric Cyclopropanation of Styrene with Diazoacetates
To a solution of the chiral rhodium catalyst Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%) in anhydrous dichloromethane (B109758) (2 mL) under an argon atmosphere is added styrene (1.0 mmol). The corresponding diazoacetate (this compound, ethyl diazoacetate, or methyl diazoacetate, 1.2 mmol) in anhydrous dichloromethane (3 mL) is then added dropwise over 4 hours via a syringe pump at 25 °C. The reaction mixture is stirred for an additional 8 hours at the same temperature. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the corresponding cyclopropane (B1198618) derivative. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
2. General Procedure for C-H Insertion into Cyclohexane
In a sealed tube, a solution of the diazoacetate (1.0 mmol) in cyclohexane (10.0 mmol) is prepared. To this solution, copper(II) acetylacetonate (B107027) (Cu(acac)₂, 0.05 mmol, 5 mol%) is added. The tube is sealed, and the mixture is stirred and heated at 40 °C for 6 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated, and the yield of the insertion product is determined by gas chromatography (GC) using an internal standard.
Reaction Pathway and Experimental Workflow
The utility of diazoacetates in synthesis stems from their ability to generate highly reactive carbene intermediates upon extrusion of nitrogen gas. This process can be initiated thermally, photochemically, or, most commonly, through catalysis by transition metals such as rhodium, copper, and palladium. The resulting metal-carbenoid species is then intercepted by a suitable substrate, leading to the formation of new carbon-carbon bonds.
Caption: General reaction pathways of this compound.
The diagram above illustrates the central role of the carbene intermediate generated from this compound.[3] This intermediate can be trapped by various substrates to yield valuable products. The steric bulk of the tert-butyl group is particularly influential in the cyclopropanation and C-H insertion pathways, where it can enhance stereocontrol.
References
A Comparative Guide to the Validation of Product Structures from tert-Butyl Diazoacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the validation of product structures arising from reactions of tert-butyl diazoacetate, a versatile reagent in organic synthesis. Key performance indicators such as product yield, diastereoselectivity, and enantioselectivity are compared across different catalytic systems, supported by experimental data from peer-reviewed literature. Detailed experimental and analytical protocols are provided to aid in the replication and validation of these findings.
Introduction to this compound Reactions
This compound is a widely used diazo compound in organic synthesis, primarily valued for its role as a precursor to (tert-butoxycarbonyl)carbene.[1] This highly reactive intermediate is typically generated through thermal, photochemical, or, most commonly, transition-metal-catalyzed decomposition of the diazo compound. The resulting carbene readily participates in a variety of chemical transformations, including cyclopropanation of alkenes, cycloaddition reactions, and insertions into C-H, O-H, and N-H bonds.[2][3] The validation of the structure, purity, and stereochemistry of the resulting products is a critical aspect of synthetic chemistry, ensuring the reliability and reproducibility of the developed methodologies.
Comparison of Catalytic Systems for Cyclopropanation Reactions
The cyclopropanation of alkenes is one of the most important applications of this compound. The choice of catalyst plays a crucial role in determining the yield and stereoselectivity of the reaction. Dirhodium(II) complexes are among the most effective catalysts for this transformation. Below is a comparison of various catalysts for the cyclopropanation of styrene (B11656) and an electron-deficient alkene, methyl acrylate, with this compound.
Cyclopropanation of Styrene
| Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) (trans) | Reference |
| Rh₂(OAc)₄ | 95 | 77:23 | - | [4] |
| Fe(D₄-TpAP) | 78 | 7.5:1 | 20 | [5] |
| Mb(H64V,V68A) | - | 82% de | 58 | [4] |
Cyclopropanation of Electron-Deficient Alkenes (Acrylates)
| Catalyst | Alkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Rh₂(S-TCPTAD)₄ | Ethyl acrylate | 78 | >97:3 | 91 | [3] |
| Rh₂(S-DOSP)₄ | Ethyl acrylate | 59 | >97:3 | 77 | [3] |
Experimental Protocols
General Experimental Protocol for Rh₂(OAc)₄-Catalyzed Cyclopropanation of Styrene with this compound
This protocol is a representative procedure for the cyclopropanation of styrene using a common rhodium catalyst.
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Styrene (freshly distilled)
-
This compound
-
Dichloromethane (DCM, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of styrene (5.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add Rh₂(OAc)₄ (0.05 mmol, 1 mol%).
-
To this stirring solution, add a solution of this compound (5.5 mmol, 1.1 equiv) in anhydrous DCM (5 mL) dropwise over 1 hour using a syringe pump. The slow addition is crucial to minimize the formation of dimer byproducts from the diazo compound.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the diazoacetate.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the tert-butyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.
Protocol for Determination of Diastereomeric Ratio by ¹H NMR
The diastereomeric ratio (d.r.) of the cyclopropane (B1198618) product can be determined by ¹H NMR spectroscopy by integrating distinct signals corresponding to each diastereomer.
Sample Preparation:
-
Dissolve a small amount of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃).
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of the protons, which is crucial for accurate integration.
Data Analysis:
-
Identify well-resolved signals corresponding to a specific proton in each diastereomer. Protons on the cyclopropane ring or the tert-butyl group are often suitable.
-
Integrate the selected signals for each diastereomer.
-
The ratio of the integrals will give the diastereomeric ratio of the product mixture.
Protocol for Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (ee) of each diastereomer can be determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP).
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column such as Chiralpak IA or Chiralcel OD-H is often effective for this class of compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Prepare a dilute solution of the purified product (or each separated diastereomer) in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
The two enantiomers of a given diastereomer should elute as separate peaks.
-
Calculate the enantiomeric excess using the areas of the two enantiomer peaks: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Visualization of Reaction Mechanism and Experimental Workflow
Common Side Reactions and Byproducts
In rhodium-catalyzed reactions of this compound, the primary side reaction is the dimerization of the carbene intermediate, which can lead to the formation of diethyl fumarate (B1241708) and maleate.[6] Slow addition of the diazo compound to the reaction mixture is a common strategy to minimize this side reaction by maintaining a low concentration of the diazo compound and the carbene intermediate. In reactions with electron-deficient alkenes, a competing uncatalyzed 1,3-dipolar cycloaddition to form pyrazolines can also occur. The choice of a highly active catalyst for carbene formation can help to favor the desired cyclopropanation pathway.[3]
Conclusion
The validation of product structures from this compound reactions requires a combination of synthetic protocols and analytical techniques. The choice of catalyst is paramount in controlling the yield and stereoselectivity of cyclopropanation reactions. Dirhodium(II) catalysts are highly effective, with chiral ligands enabling high levels of enantioselectivity. The detailed experimental and analytical protocols provided in this guide offer a framework for researchers to conduct these reactions and accurately validate the structure and stereochemistry of the resulting products. Careful control of reaction conditions, particularly the rate of addition of the diazoacetate, is essential to minimize the formation of byproducts.
References
- 1. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sas.rochester.edu [sas.rochester.edu]
- 5. DSpace [dr.lib.iastate.edu]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Comparative study of diazoacetate stability and reactivity
A Comparative Guide to the Stability and Reactivity of Diazoacetates
Diazoacetates are invaluable reagents in organic synthesis, serving as versatile precursors for the generation of carbenes, which are crucial intermediates in a variety of transformations including cyclopropanation, X-H insertion, and ylide formation.[1][2] However, their utility is often tempered by concerns regarding their stability and potential hazards.[3][4] This guide provides a comparative analysis of the stability and reactivity of common diazoacetate derivatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection and safe handling.
Comparative Stability of Diazoacetates
The stability of diazo compounds is critically influenced by the substituents attached to the diazo carbon.[5] Generally, electron-withdrawing groups, such as carbonyls, enhance stability through resonance stabilization.[6] However, the nature of the ester group and other substituents can lead to significant differences in thermal and photolytic stability.
Thermal Stability
Thermal stability is a primary safety concern when handling diazoacetates.[7] Differential Scanning Calorimetry (DSC) is a standard technique used to assess the thermal hazards of these compounds by measuring the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_D).[3][8] A lower T_onset indicates lower thermal stability.
The thermal stability of diazoacetates is significantly influenced by electronic effects. Electron-donating substituents on an α-aryl group generally lead to lower thermal stability, while electron-withdrawing groups tend to increase it.[2][3] For instance, a study of various substituted ethyl (phenyl)diazoacetates found that onset temperatures for decomposition ranged from 75 to 160 °C.[3][6][7][9] In contrast to the stabilizing effect of an additional electron-withdrawing group in diazoesters, cyanodiazo compounds show comparable or even lower onset temperatures.[3]
Bulky alkyl ester groups, such as a menthol (B31143) derivative, do not appear to significantly impact thermal stability.[7] However, ethyl halodiazoacetates (where halo = Cl, Br, I) are notably less stable than ethyl diazoacetate (EDA) itself. For example, EDA has a reported half-life of 109 hours at 100 °C, whereas ethyl chlorodiazoacetate has a half-life of just 1 hour and 46 minutes at 25 °C.[5]
Table 1: Comparative Thermal Stability Data for Selected Diazo Compounds
| Compound | Onset Temperature (T_onset) | Enthalpy of Decomposition (ΔH_D) | Notes |
| Ethyl (phenyl)diazoacetate | 60 °C (initiation by ARC)[3][4] | -102 kJ/mol (average for diazo compounds)[3][6][7][8] | Onset temperatures for substituted phenyl derivatives range from 75-160 °C by DSC.[3][6][9] |
| Ethyl diazoacetate (EDA) | Comparable to ethyl (phenyl)diazoacetate[3] | Data varies by concentration; 300-600 J/g for 20-40 wt% in toluene.[6] | A foundational and widely used diazoacetate.[7] |
| Ethyl halodiazoacetates | Significantly lower than EDA[5] | Not specified | Much more thermally unstable than EDA.[5] |
| p-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) | 100 °C (initiation by ARC)[3][4][7] | -201 kJ/mol (average for sulfonyl azides)[3][7][8] | A common diazo transfer reagent, shown for comparison.[3] |
Data compiled from multiple sources.[3][4][5][6][7] Note that experimental conditions can affect values.
Caption: Workflow for Determining Thermal Stability via DSC.
Photolytic Stability
The photostability of diazoacetates is relevant for their storage and use in photochemical reactions.[10] Direct photolysis, often using UV light, generates carbenes.[10] The susceptibility of a diazoacetate to photodegradation depends on its UV-visible absorption spectrum. Aryl diazoacetates, which can absorb visible light, are particularly amenable to photoredox catalysis.[10]
Assessing photostability involves exposing the compound to a standardized light source and quantifying the degradation over time, often by chromatographic methods (e.g., HPLC) or NMR spectroscopy.[11][12]
Table 2: General Comparison of Photolytic Stability
| Diazoacetate Type | General Photostability | Typical Light Source for Reaction | Notes |
| Alkyl Diazoacetates | Relatively stable to visible light; sensitive to UV light. | UV lamps (e.g., 254 nm) | Require higher energy light for carbene formation. |
| Aryl Diazoacetates | Sensitive to both UV and visible light (e.g., blue LEDs).[10] | UV lamps, Blue LEDs (450 nm)[10] | The aryl group acts as a chromophore, facilitating activation with lower energy light.[10] |
| Redox-Active NHPI Diazoacetates | Can be selectively activated by light at the diazo moiety.[10] | Blue LEDs[10] | Useful for orthogonal functionalizations.[10] |
Comparative Reactivity of Diazoacetates
The reactivity of diazoacetates is intrinsically linked to the properties of the carbene (or carbenoid) intermediate formed upon decomposition. The steric and electronic nature of the ester group and other substituents dictates the carbene's reactivity and selectivity in subsequent reactions.
Cyclopropanation Reactions
Cyclopropanation of alkenes is a hallmark reaction of diazoacetates, typically catalyzed by transition metals like rhodium, copper, or iron.[1][13] The diazoacetate's structure influences both the reaction rate and the stereoselectivity of the resulting cyclopropane (B1198618).
-
Steric Effects: Bulkier esters, such as tert-butyl diazoacetate, can lead to higher diastereoselectivity in cyclopropanation reactions compared to less hindered esters like ethyl diazoacetate.[14] This is often attributed to more pronounced steric interactions in the transition state.
-
Electronic Effects: Donor-acceptor carbenes, derived from precursors like methyl phenyldiazoacetate, are stabilized and exhibit distinct reactivity, enabling efficient cyclopropanation.[1]
Caption: General Catalytic Cycle for Cyclopropanation.
X-H Insertion Reactions
Diazoacetates are also widely used for the insertion of a carbene into a heteroatom-hydrogen (X-H) bond, where X can be O, N, S, or even C.[15][16][17]
-
Reactivity Trend: The general reactivity for insertion reactions often follows the acidity of the X-H bond, with insertions into O-H bonds of alcohols and water being very common.[18]
-
Side Reactions: For some substrates, such as α-alkyl-α-diazoacetates, a 1,2-hydride shift can be a competing pathway to the desired insertion, leading to the formation of α,β-unsaturated esters.[18] Highly electron-rich α-aryl-α-diazo carbonyl compounds can be unstable under standard insertion conditions.[18]
-
Catalyst Influence: The choice of catalyst (e.g., rhodium vs. copper complexes) can significantly influence the efficiency and selectivity of X-H insertion reactions.[15]
Table 3: Comparative Reactivity in Key Transformations
| Diazoacetate | Reaction | Typical Catalyst | Key Characteristics |
| Ethyl Diazoacetate (EDA) | Cyclopropanation | Rh₂(OAc)₄, Cu(acac)₂ | Widely used benchmark; moderate selectivity.[13][15] |
| O-H Insertion | Rh₂(OAc)₄, Cu(I) complexes | Efficient insertion into alcohols and water.[15][18] | |
| This compound | Cyclopropanation | Chiral Co(III)-salen | Often provides higher trans/cis selectivity and enantioselectivity due to steric bulk.[14] |
| Methyl Phenyldiazoacetate | Cyclopropanation | Rh₂(OAc)₄ | Precursor to a donor-acceptor carbene, showing high reactivity.[1] |
| Ethyl Halodiazoacetates | Cyclopropanation | None (thermal) | Can undergo catalyst-free cyclopropanation at room temperature due to low thermal stability.[5] |
Experimental Protocols
Protocol: Thermal Stability Analysis by DSC
Objective: To determine the onset temperature (T_onset) and enthalpy of decomposition (ΔH_D) of a diazoacetate.
Materials:
-
Diazoacetate sample
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum or gold-plated steel pans
-
Analytical balance (microgram sensitivity)
Procedure:
-
Sample Preparation: In a well-ventilated fume hood, carefully weigh 1-5 mg of the diazoacetate into a DSC pan.
-
Sealing: Hermetically seal the pan to contain any evolved nitrogen gas and prevent evaporation. Prepare an identical empty, sealed pan to use as a reference.
-
DSC Setup: Place the sample and reference pans into the DSC instrument's cell.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 5 or 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature. The decomposition will appear as a sharp exothermic peak.
-
Determine the T_onset by calculating the intersection of the baseline with the tangent of the exotherm's leading edge.
-
Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔH_D) in J/g, which can be converted to kJ/mol.
-
Protocol: General Photostability Assessment
Objective: To qualitatively or quantitatively assess the degradation of a diazoacetate upon exposure to a light source.
Materials:
-
Diazoacetate sample
-
Appropriate solvent (e.g., acetonitrile, dichloromethane)
-
Quartz or borosilicate vials/cuvettes
-
Calibrated light source (e.g., UV lamp or a photostability chamber with controlled illumination and UV output as per ICH Q1B guidelines).[12][19]
-
Analytical instrument (e.g., HPLC-UV, ¹H NMR)
-
Control sample wrapped in aluminum foil
Procedure:
-
Sample Preparation: Prepare a solution of the diazoacetate of a known concentration in the chosen solvent. Place the solution in a phototransparent container.
-
Control: Prepare an identical sample and wrap the container completely in aluminum foil to serve as a dark control.
-
Exposure: Place both the sample and the control in the photostability chamber or at a fixed distance from the light source. Expose them for a defined period or until a specified total illumination is reached (e.g., 1.2 million lux hours and 200 watt hours/m² per ICH Q1B).[12]
-
Analysis: After exposure, analyze the contents of both the exposed sample and the dark control using a suitable analytical method.
-
Evaluation: Compare the results. The difference in the concentration of the parent diazoacetate and the appearance of new peaks (degradants) in the exposed sample relative to the control indicates the extent of photolytic degradation.
Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene (B11656)
Objective: To synthesize an ethyl 2-phenylcyclopropane-1-carboxylate from ethyl diazoacetate and styrene.
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]
-
Anhydrous dichloromethane (B109758) (DCM)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add styrene (e.g., 1.2 equivalents) and a catalytic amount of Rh₂(OAc)₄ (e.g., 0.1-1 mol%) dissolved in anhydrous DCM.
-
Reagent Addition: Using a syringe pump, add a solution of ethyl diazoacetate (1 equivalent) in anhydrous DCM to the reaction mixture slowly over several hours. A slow addition rate is crucial to keep the concentration of the diazo compound low, minimizing side reactions like dimerization.[15]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the diazoacetate (a yellow spot on TLC) and the formation of the product can be tracked.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel to isolate the cyclopropane derivatives. The trans and cis diastereomers can typically be separated.
Safety and Handling
Diazoacetates are energetic compounds and should be handled with extreme caution.[2][20]
-
Toxicity: Diazoacetic esters are toxic and can cause sensitization.[20] Always handle them in a well-ventilated chemical fume hood.
-
Explosion Hazard: They are potentially explosive, especially in impure form or when heated rapidly to high temperatures.[20][21] Distillation should be performed with great care, under reduced pressure, and behind a safety shield.[20][21] The methyl ester is noted to be particularly violent.[20]
-
Storage: Store diazoacetates in a cool, dark place, and use them as soon as possible after preparation or purchase.[20]
-
Scale: When performing reactions, especially at a larger scale, it is crucial to ensure adequate temperature control to prevent runaway decomposition.[2] In-situ generation or the use of flow chemistry can be safer alternatives for handling these hazardous reagents on a larger scale.[22][23]
References
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. DSpace [dr.lib.iastate.edu]
- 14. 重氮基乙酸叔丁酯 | Sigma-Aldrich [sigmaaldrich.com]
- 15. Catalytic X–H insertion reactions based on carbenoids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35496B [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. q1scientific.com [q1scientific.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 23. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of Tert-butyl Cyclopropanecarboxylates
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl (B3062369) moiety is a valuable structural motif in medicinal chemistry, offering unique conformational constraints and metabolic stability. Tert-butyl cyclopropanecarboxylates serve as important building blocks in the synthesis of a variety of pharmaceutical agents. This guide provides a comparative analysis of alternative synthetic routes to this key intermediate, presenting experimental data, detailed protocols, and visualizations to aid in methodological selection.
Comparison of Synthetic Routes
Three primary strategies for the synthesis of tert-butyl cyclopropanecarboxylates are discussed: Catalytic Cyclopropanation, the Simmons-Smith Reaction, and a multi-step approach commencing with the Kulinkovich Reaction. Each method offers distinct advantages and disadvantages in terms of yield, stereoselectivity, substrate scope, and operational complexity.
| Synthetic Route | Key Reagents | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Catalytic Cyclopropanation (Rhodium) | Rhodium(II) catalyst, Diazoacetate | Good to High | Good to Excellent | High efficiency, Catalytic, Good stereocontrol. | Use of potentially hazardous diazo compounds. |
| Catalytic Cyclopropanation (Copper) | Copper catalyst, Diazoacetate | Moderate to Good | Moderate to Good | Less expensive catalyst than rhodium. | May require optimization for high stereoselectivity. |
| Simmons-Smith Reaction | Diethylzinc (B1219324), Diiodomethane (B129776) | Moderate | Stereospecific | Avoids diazo compounds. | Lower yields with electron-deficient alkenes. |
| Kulinkovich Reaction Route | Ti(OiPr)₄, Grignard reagent, Oxidant, Esterification agent | Moderate (multi-step) | Substrate dependent | Avoids diazo compounds. | Multi-step process, requires oxidation and esterification. |
Experimental Protocols and Data
Catalytic Cyclopropanation
This method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, typically rhodium or copper complexes. The reaction proceeds via a metal carbene intermediate.
a) Rhodium-Catalyzed Cyclopropanation
Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of alkenes with diazoacetates. High levels of enantioselectivity can be achieved using chiral rhodium catalysts.
Representative Experimental Protocol (Adapted for tert-butyl acrylate): To a solution of tert-butyl acrylate (B77674) (1.2 mmol) and a chiral dirhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄, 0.002 mmol) in dichloromethane (B109758) (2.0 mL) is added a solution of tert-butyl phenyldiazoacetate (1.0 mmol) in dichloromethane (5.0 mL) via syringe pump over 4 hours at room temperature. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the tert-butyl cyclopropanecarboxylate.
Experimental Data: A study on the rhodium-catalyzed enantioselective cyclopropanation of ethyl acrylate with tert-butyl phenyldiazoacetate using Rh₂(S-TCPTAD)₄ as a catalyst reported the formation of the corresponding cyclopropane (B1198618) in 78% yield with 91% enantiomeric excess .[1]
b) Copper-Catalyzed Cyclopropanation
Copper complexes, often in combination with chiral ligands, also catalyze the cyclopropanation of alkenes with diazo compounds. These catalysts are generally less expensive than their rhodium counterparts.
Representative Experimental Protocol: To a stirred solution of tert-butyl acrylate (5 mmol) and a copper catalyst (e.g., Cu(acac)₂, 0.1 mmol) in a suitable solvent such as toluene (B28343) at 80 °C, a solution of ethyl diazoacetate (5 mmol) in the same solvent is added dropwise over a period of 2 hours. After the addition is complete, the mixture is stirred for an additional hour. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the product.
Simmons-Smith Reaction
The Simmons-Smith reaction is a classic method for cyclopropanation that avoids the use of diazo compounds. It typically involves an organozinc carbenoid, which reacts with an alkene to form a cyclopropane.[2] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. However, the reaction is generally more efficient with electron-rich alkenes, and yields can be lower for electron-deficient substrates like tert-butyl acrylate.[1]
Representative Experimental Protocol: To a flask containing a zinc-copper couple (prepared from zinc dust and copper(I) chloride) under an inert atmosphere is added anhydrous diethyl ether. A solution of diiodomethane in diethyl ether is added dropwise, and the mixture is stirred to form the carbenoid reagent. A solution of tert-butyl acrylate in diethyl ether is then added, and the reaction mixture is stirred at room temperature or gently heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed, dried, and concentrated. The product is purified by distillation or column chromatography. The Furukawa modification, using diethylzinc in place of the zinc-copper couple, can also be employed.[3]
Kulinkovich Reaction Route
This is a multi-step approach that begins with the Kulinkovich reaction to form a cyclopropanol (B106826) from an ester.[4][5][6][7] The cyclopropanol is then oxidized to the corresponding carboxylic acid, which is subsequently esterified to the desired tert-butyl ester.
Step 1: Kulinkovich Reaction to form 1-(hydroxymethyl)cyclopropan-1-ol
The Kulinkovich reaction of an appropriate acrylate ester (e.g., methyl acrylate) with a Grignard reagent in the presence of a titanium(IV) alkoxide yields a cyclopropanol.
Step 2: Oxidation to Cyclopropanecarboxylic Acid
The resulting cyclopropanol can be oxidized to cyclopropanecarboxylic acid using standard oxidation methods such as Swern oxidation or with pyridinium (B92312) chlorochromate (PCC).[8][9][10]
Representative Experimental Protocol (Swern Oxidation): To a solution of oxalyl chloride in dichloromethane at -78 °C is added dimethyl sulfoxide (B87167) (DMSO). After stirring, a solution of the cyclopropanol in dichloromethane is added. Triethylamine is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to give the crude carboxylic acid.
Step 3: Esterification to Tert-butyl Cyclopropanecarboxylate
The final step is the esterification of cyclopropanecarboxylic acid with tert-butanol. The Steglich esterification, using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for this transformation, particularly for sterically hindered alcohols like tert-butanol.[11][12][13][14]
Representative Experimental Protocol (Steglich Esterification): To a solution of cyclopropanecarboxylic acid, tert-butanol, and a catalytic amount of DMAP in dichloromethane is added DCC at 0 °C. The reaction mixture is stirred at room temperature until completion. The precipitated dicyclohexylurea is filtered off, and the filtrate is washed, dried, and concentrated. The crude product is then purified.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Figure 1. Overview of synthetic routes to tert-butyl cyclopropanecarboxylates.
Figure 2. Comparative experimental workflows for the synthesis of tert-butyl cyclopropanecarboxylates.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Kulinkovich_reaction [chemeurope.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. Steglich Esterification [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of tert-Butyl Diazoacetate: A Procedural Guide
Introduction: tert-Butyl diazoacetate is a versatile reagent in organic synthesis, valued for its ability to form carbenes for reactions like cyclopropanation and X-H insertion. However, its utility is matched by significant hazards, including potential explosivity, toxicity, and flammability.[1] Proper handling and disposal are critical to ensure laboratory safety. This guide provides a step-by-step procedure for the safe quenching and disposal of residual or waste this compound.
The primary disposal strategy involves a controlled quenching process that safely decomposes the energetic diazo compound into non-hazardous byproducts. The recommended method is adapted from a validated procedure for the similar compound, ethyl diazoacetate, which utilizes aqueous acetic acid for effective and controlled decomposition.[2]
Hazard and Safety Data
Researchers must be fully aware of the hazards associated with this compound before handling it. All operations should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Hazard Classification | Description | Citation(s) |
| Physical Hazards | Flammable liquid. Vapors may form explosive mixtures with air. Potentially explosive, especially with exposure to heat, shock, or friction. | [1] |
| Health Hazards | Acutely toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer and damaging fertility. | [1] |
| Signal Word | Danger | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), Type ABEK (EN14387) respirator filter. | [1] |
| Storage | Store in a cool, well-ventilated area at 2-8°C, away from heat, sparks, and incompatible materials like acids and strong oxidizing agents. | [1][3] |
Experimental Protocol: Quenching and Disposal
This protocol details the neutralization of this compound waste. The procedure must be performed with strict adherence to safety measures. The fundamental principle is the slow, controlled addition of the diazo compound to an acidic solution to manage the exothermic reaction and gas evolution.
Materials:
-
Waste this compound (can be in an organic solvent)
-
Glacial Acetic Acid
-
Deionized Water
-
Large reaction flask (at least 10x the volume of the diazoacetate solution)
-
Stir plate and magnetic stir bar
-
Dropping funnel or syringe pump for controlled addition
-
Ice bath
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Prepare the Quenching Solution:
-
In a large reaction flask placed within an ice bath, prepare a 50% (w/w) aqueous solution of acetic acid. For every 1 gram of this compound to be quenched, prepare a solution containing at least 10 molar equivalents of acetic acid.
-
Example Calculation: For 1 g of this compound (MW: 142.16 g/mol ), this is ~7 mmol. You will need at least 70 mmol of acetic acid (MW: 60.05 g/mol ), which is approximately 4.2 g (or 4.0 mL) of glacial acetic acid mixed with 4.2 g of water. It is advisable to use a significant excess.
-
Begin stirring the acetic acid solution and allow it to cool to 0-5°C.
-
-
Controlled Addition of Diazoacetate:
-
Load the waste this compound solution into a dropping funnel or syringe pump.
-
Slowly add the diazoacetate solution dropwise to the chilled, stirring acetic acid solution. The rate of addition must be carefully controlled to keep the reaction temperature below 15°C.
-
Vigorous gas evolution (N₂) will be observed. The rate of this evolution should be controlled by the addition rate. If gas evolution becomes too rapid, immediately stop the addition until it subsides.[2]
-
-
Reaction Completion and Neutralization:
-
After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure all the diazo compound has decomposed.
-
Remove the ice bath and allow the solution to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. The yellow color of the diazoacetate should fade.
-
Check the pH of the solution. If it is still strongly acidic, neutralize it to a pH between 5.5 and 9.5 by slowly adding a suitable base, such as sodium bicarbonate or sodium hydroxide (B78521) solution, while cooling in an ice bath to manage any exothermic neutralization.
-
-
Waste Disposal:
-
The resulting quenched and neutralized solution, which now contains tert-butyl hydroxyacetate, should be transferred to a properly labeled hazardous waste container.
-
Even though the primary hazard has been neutralized, the solution contains organic material and should be disposed of through your institution's hazardous waste management program.[3][4] Do not pour it down the drain.
-
Logical Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Diazoacetate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of tert-Butyl diazoacetate, a chemical requiring meticulous management in a laboratory setting. The following procedures are based on established safety protocols for hazardous and potentially explosive compounds, including diazo substances and related esters. Adherence to these guidelines is critical to ensure personal safety and regulatory compliance.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
A comprehensive PPE strategy is mandatory to minimize exposure risk when working with this compound. The required equipment is summarized below.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact and absorption. Diazo compounds can be toxic upon dermal exposure. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses in situations with a splash hazard.[1][2] | Protects against accidental splashes, which can cause serious eye irritation.[1] |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes.[1] | Provides a barrier against spills and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when engineering controls like a fume hood are not available or are insufficient to control airborne vapors.[1][3] | Diazo compounds can be hazardous if inhaled, minimizing the risk of respiratory tract irritation and systemic toxicity.[1] |
Operational Plan: From Handling to Storage
A strict operational plan is crucial for the safe handling and storage of this compound.
Engineering Controls:
-
Fume Hood: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]
Safe Handling Practices:
-
Explosion Hazard: Be aware that diazoacetic esters are potentially explosive and must be handled with caution. Distillation should be conducted behind a safety shield.[5]
-
Avoid Inhalation and Contact: Avoid breathing vapors and prevent contact with skin, eyes, and clothing.[4][6]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]
-
Labeling: All containers must be clearly labeled.[1]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]
-
Containers: Keep containers tightly closed when not in use.[1][4]
Emergency and Disposal Protocols
Proper emergency response and disposal of this compound and contaminated materials are essential to prevent harm and environmental contamination.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Containment: Absorb the spill with inert material (e.g., vermiculite, dry sand) and collect it in a sealed, labeled container for disposal.[7][8]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
-
Waste Collection: Collect all waste materials, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
Regulations: Dispose of chemical waste in accordance with local, regional, and national regulations.[3][5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[3]
Visualizing Safe Handling Workflow
The following diagram illustrates the key decision points and safety procedures for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. fishersci.com [fishersci.com]
- 4. cometchemical.com [cometchemical.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. nj.gov [nj.gov]
- 8. images.nicindustries.com [images.nicindustries.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
